Product packaging for 7-Fluoro-1H-pyrrolo[3,2-C]pyridine(Cat. No.:CAS No. 1190315-04-8)

7-Fluoro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1395239
CAS No.: 1190315-04-8
M. Wt: 136.13 g/mol
InChI Key: NZTLFCZYNVBVKQ-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrrolo[3,2-C]pyridine is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B1395239 7-Fluoro-1H-pyrrolo[3,2-C]pyridine CAS No. 1190315-04-8

Properties

IUPAC Name

7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTLFCZYNVBVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated 5-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, modulating key physicochemical properties like solubility, pKa, and lipophilicity, which are critical for optimizing drug candidates.[1] The introduction of a fluorine atom, particularly on the pyridine ring, imparts a unique set of advantages. Fluorine's high electronegativity can enhance binding affinity to target proteins, block sites of metabolic degradation to improve pharmacokinetic profiles, and subtly alter the basicity of the pyridine nitrogen.[2]

However, the synthesis of specifically functionalized azaindoles, such as this compound, is not trivial. The electron-deficient nature of the pyridine ring complicates many classical indole formation reactions. This guide provides a comprehensive overview of robust and strategically sound synthetic approaches to this valuable building block, grounded in established chemical principles and supported by peer-reviewed literature. We will explore two primary, field-proven strategies: late-stage fluorination of a pre-formed azaindole core and the construction of the bicyclic system from a fluorinated pyridine precursor.

Part 1: Retrosynthetic Analysis and Strategic Overview

A sound synthetic plan begins with a logical retrosynthetic analysis. For this compound, two primary strategies emerge, each with distinct advantages and challenges.

  • Strategy A: Late-Stage Fluorination. This approach focuses on constructing the 1H-pyrrolo[3,2-c]pyridine core first, followed by the introduction of the fluorine atom at the C7 position. This is often preferred as the core scaffold can be synthesized in bulk and diversified. The key disconnection is the C-F bond, leading back to precursors suitable for fluorination, such as a 7-bromo, 7-nitro, or 7-amino analogue.

  • Strategy B: Scaffold Construction from a Fluorinated Precursor. This strategy involves starting with a commercially available or readily synthesized fluorinated pyridine derivative and building the pyrrole ring onto it. This can be highly efficient if the key fluorinated starting material is accessible. Classic indole syntheses like the Leimgruber-Batcho or Fischer methods can be adapted for this purpose.[3][4][5]

Retrosynthesis cluster_A Strategy A: Late-Stage Fluorination cluster_B Strategy B: Scaffold Construction Target This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr C-F bond BalzSchiemann Balz-Schiemann Reaction Target->BalzSchiemann C-F bond LeimgruberBatcho Leimgruber-Batcho Synthesis Target->LeimgruberBatcho Pyrrole Ring Formation Precursor_Br 7-Bromo-1H-pyrrolo[3,2-c]pyridine SNAr->Precursor_Br Precursor_NH2 7-Amino-1H-pyrrolo[3,2-c]pyridine BalzSchiemann->Precursor_NH2 Precursor_Py_F Substituted 3-Methyl-4-fluoropyridine LeimgruberBatcho->Precursor_Py_F

Caption: Retrosynthetic analysis of this compound.

This guide will focus on Strategy A, which offers greater flexibility and relies on more predictable reaction classes for the key fluorination step. We will detail two robust protocols starting from key bromo- and amino-intermediates.

Part 2: Synthesis via Late-Stage Fluorination of a 7-Bromo Intermediate

This route is predicated on the synthesis of a stable, versatile intermediate, 7-Bromo-1H-pyrrolo[3,2-c]pyridine, followed by a nucleophilic aromatic substitution (SNAr) to install the fluorine atom.

Synthesis of Key Intermediate: 7-Bromo-1H-pyrrolo[3,2-c]pyridine

The Leimgruber-Batcho indole synthesis is a powerful method for constructing the pyrrole ring of an azaindole from a nitropyridine precursor.[5] We adapt a known procedure for the 6-bromo isomer to target the 7-bromo analogue.[6] The synthesis begins with 4-bromo-3-methylpyridine.

Leimgruber_Batcho_Synthesis A 4-Bromo-3-methylpyridine B 4-Bromo-3-methyl-2-nitropyridine A->B HNO₃, H₂SO₄ C (E)-1-(4-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethenamine B->C DMF-DMA D 7-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Reductive Cyclization (e.g., Fe, AcOH)

Caption: Synthetic pathway to the 7-bromo intermediate via Leimgruber-Batcho.

Step 1: Nitration of 4-Bromo-3-methylpyridine

The first step is a regioselective nitration. The methyl group at C3 directs the incoming nitro group to the C2 position, activated by the ring nitrogen.

  • Protocol:

    • Cool concentrated sulfuric acid (5.0 equiv.) to 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Slowly add 4-bromo-3-methylpyridine (1.0 equiv.) while maintaining the temperature below 10 °C.

    • Add fuming nitric acid (1.5 equiv.) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until pH ~7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-methyl-2-nitropyridine.

Step 2: Enamine Formation

The acidic protons of the methyl group are condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate.[5]

  • Protocol:

    • Dissolve 4-bromo-3-methyl-2-nitropyridine (1.0 equiv.) in anhydrous DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 equiv.).

    • Heat the mixture to 100-110 °C for 12-18 hours under a nitrogen atmosphere.

    • The reaction progress can be monitored by the formation of a deep red color.

    • After cooling, the solvent is removed under high vacuum to yield the crude enamine, which is often used in the next step without further purification.

Step 3: Reductive Cyclization

The nitro-enamine is reduced and cyclized in one pot to form the desired pyrrole ring. Iron in acetic acid is an effective and economical choice for this transformation.[6]

  • Protocol:

    • To a suspension of iron powder (5.0 equiv.) in glacial acetic acid, add the crude enamine intermediate (1.0 equiv.).

    • Heat the reaction mixture to 100 °C for 3-5 hours.

    • Monitor the reaction by TLC until the red starting material is consumed.

    • Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Adjust the pH of the residue to ~8 with aqueous sodium carbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford 7-Bromo-1H-pyrrolo[3,2-c]pyridine.[7]

Fluorination via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide at C7 by a fluoride anion. The key to this reaction is achieving sufficient reactivity, which often requires high temperatures and a suitable fluoride source.

  • Causality Behind Experimental Choices:

    • Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common choices. CsF is more reactive due to its greater solubility and the "freer" nature of the fluoride anion.

    • Solvent: A high-boiling, polar aprotic solvent like DMSO, DMF, or sulfolane is required to dissolve the fluoride salt and reach the necessary reaction temperatures (typically >150 °C).

    • Phase-Transfer Catalyst: Catalysts like 18-crown-6 or tetrabutylammonium bromide can be used to enhance the solubility and nucleophilicity of the fluoride salt, potentially allowing for lower reaction temperatures.

  • Protocol:

    • To a dry reaction vial, add 7-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), spray-dried potassium fluoride (3.0 equiv.), and a phase-transfer catalyst such as 18-crown-6 (0.1 equiv.).

    • Add anhydrous DMSO as the solvent.

    • Seal the vial and heat the mixture to 180-200 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography to yield this compound.

Reaction Key Reagents Solvent Temperature Typical Yield Reference
NitrationFuming HNO₃, H₂SO₄H₂SO₄60 °C70-85%[6] (adapted)
Enamine FormationDMF-DMADMF110 °C>90% (crude)[5]
Reductive CyclizationFe powder, Acetic AcidAcetic Acid100 °C50-65%[6] (adapted)
SNAr FluorinationKF, 18-crown-6DMSO180-200 °C30-50%[2] (principle)

Part 3: Synthesis via the Balz-Schiemann Reaction

An alternative and classic route to aryl fluorides is the Balz-Schiemann reaction, which proceeds through the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[8][9]

Synthesis of Key Intermediate: 7-Amino-1H-pyrrolo[3,2-c]pyridine

This precursor can be synthesized from a 7-nitro analogue, which in turn can be prepared using a similar Leimgruber-Batcho approach starting from 3-methyl-4-nitropyridine. The final step is a standard reduction of the nitro group.

  • Protocol (Nitro Reduction):

    • Dissolve 7-Nitro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.) in ethanol or methanol.

    • Add Pd/C (10 mol %) catalyst.

    • Hydrogenate the mixture under a balloon of H₂ gas or in a Parr shaker at 50 psi for 4-8 hours.

    • Filter the reaction mixture through Celite® and concentrate the filtrate to yield 7-Amino-1H-pyrrolo[3,2-c]pyridine, which can be used directly.

Diazotization and Fluoro-dediazoniation

This two-step, one-pot process requires careful temperature control to manage the stability of the diazonium salt intermediate.

  • Causality Behind Experimental Choices:

    • Diazotizing Agent: Sodium nitrite (NaNO₂) is the standard reagent used to convert the primary amine to a diazonium salt in an acidic medium.

    • Fluoride Source & Acid: Tetrafluoroboric acid (HBF₄) serves as both the acid and the source of the [BF₄]⁻ counterion, which forms a relatively stable and isolable diazonium salt. Alternatively, conducting the reaction in HF-Pyridine is also common.[10]

    • Temperature Control: Diazotization must be performed at low temperatures (0 to -5 °C) to prevent premature decomposition of the diazonium salt. The subsequent decomposition to the fluoride is then achieved by controlled heating.

  • Protocol (Balz-Schiemann Reaction):

    • Suspend 7-Amino-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 3.0 equiv.) at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting slurry at 0 °C for 1 hour. The diazonium tetrafluoroborate salt will precipitate.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • Caution: Dry diazonium salts can be explosive. Proceed with appropriate safety measures.

    • Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.

    • Alternatively, the thermal decomposition can be performed in the solid state with gentle heating, but this carries a higher risk.

    • After cooling, dilute the reaction mixture with ethyl acetate, wash with aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

Reaction Key Reagents Solvent Temperature Typical Yield Reference
DiazotizationNaNO₂, HBF₄H₂O/HBF₄0 °C>90% (salt)[8][11]
Fluoro-dediazoniationHeatToluene or neat80-110 °C40-60%[8][11]

Part 4: Conclusion and Future Perspectives

Both the SNAr and Balz-Schiemann routes provide viable pathways to this compound. The choice of route will often depend on precursor availability and scalability requirements. The SNAr route, while potentially requiring harsh conditions, avoids the handling of potentially unstable diazonium salts, making it attractive for larger-scale synthesis. The Balz-Schiemann reaction is a classic and reliable method that may offer higher yields if the diazonium intermediate is well-behaved.

The synthesized this compound is a valuable building block, primed for further functionalization at the N1, C2, or C3 positions. Its utility as a bioisosteric replacement for indole in kinase inhibitors and other therapeutic agents ensures that robust and efficient synthetic access will remain an area of significant interest for drug development professionals.[1]

References

An In-depth Technical Guide to 7-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Aza-indoles in Modern Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine, a structural isomer of tryptophan and often referred to as 5-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique topology, combining the hydrogen-bonding capabilities of an indole-like NH group with the hydrogen-bond accepting properties of a pyridine nitrogen, makes it a versatile pharmacophore for engaging with a wide array of biological targets. The strategic introduction of a fluorine atom at the 7-position profoundly modulates the scaffold's electronic properties, pKa, and metabolic stability, offering a powerful tool for fine-tuning drug candidates.

This guide provides a comprehensive overview of the core chemical properties of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine, intended for researchers and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, reactivity, and its burgeoning role as a key building block in the development of targeted therapeutics, particularly kinase inhibitors.

PART 1: Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as an off-white powder. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring, further influenced by the strongly electronegative fluorine atom, creates a unique electronic landscape that dictates its reactivity and interaction with biological macromolecules.

Core Structural Data

The fundamental properties of the molecule are summarized below.

PropertyValueSource
CAS Number 1190315-04-8[1][2]
Molecular Formula C₇H₅FN₂[2]
Molecular Weight 136.13 g/mol [2]
Canonical SMILES C1=C(C=N_C_2=C1_N_C=C2)F[3]
InChI Key NZTLFCZYNVBVKQ-UHFFFAOYSA-N[2]
Purity Typically ≥97%[2]

The fluorine substitution at C7 lowers the pKa of the pyridine nitrogen compared to the non-fluorinated parent compound, reducing its basicity. This modulation can be critical for improving cell permeability and avoiding off-target interactions with aminergic GPCRs.

PART 2: Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for the unsubstituted parent compound is not widely published, we can infer its characteristic spectroscopic features based on data from closely related analogues and general principles of NMR and MS.[4][5] The following table presents expected values for analytical characterization.

TechniqueExpected Observations
¹H NMR Protons on the pyridine ring will appear as doublets or doublets of doublets, with chemical shifts influenced by the fluorine atom. The pyrrole protons will also exhibit characteristic shifts. A broad singlet corresponding to the N-H proton is expected, typically downfield.
¹³C NMR The carbon atom attached to fluorine (C7) will show a large one-bond C-F coupling constant (¹JCF). Other carbons in the pyridine ring will show smaller two- and three-bond couplings.
¹⁹F NMR A singlet or complex multiplet is expected, with a chemical shift characteristic of a fluorine atom on an aromatic pyridine ring.[5]
Mass Spec. (MS) For ESI+, the [M+H]⁺ ion would be observed at m/z ≈ 137.1. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[6]

Note: These are predicted values. Experimental verification is essential for any new batch of the compound.

PART 3: Synthesis and Reactivity Profile

The synthesis and subsequent functionalization of the this compound core are central to its utility as a medicinal chemistry building block.

General Synthetic Strategy

The synthesis of pyrrolopyridines often involves multi-step sequences starting from appropriately substituted pyridines.[7] A plausible approach involves the construction of the pyrrole ring onto a pre-functionalized fluoropyridine precursor.

G cluster_0 Plausible Synthetic Workflow start 2,4-Difluoro-3-nitropyridine step1 Nucleophilic Aromatic Substitution (SNAr) with Glycine Ester start->step1 Step 1 step2 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) step1->step2 Step 2 step3 Aromatization step2->step3 Step 3 end_product This compound Core step3->end_product Final Product

Caption: A generalized workflow for the synthesis of the pyrrolo[3,2-c]pyridine scaffold.

Chemical Reactivity

The scaffold possesses several reactive sites that can be selectively functionalized. The choice of reagents and conditions allows for precise modification, enabling the synthesis of diverse compound libraries.

Caption: Key reactive sites on the this compound scaffold.

  • Pyrrole N-H: The pyrrole nitrogen is moderately acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to facilitate N-alkylation or N-arylation, a common strategy for introducing side chains to modulate potency and pharmacokinetic properties.[8]

  • Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated or coordinate to metal ions. Its basicity is attenuated by the C7-fluoro substituent.

  • Electrophilic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic substitution, typically at the C3 position.

  • Functionalization of the Pyridine Ring: While the fluorine at C7 is generally stable, positions on the pyridine ring can be functionalized, often through initial halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

PART 4: Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the design of kinase inhibitors and other targeted agents. Its ability to form key hydrogen bonds mimics the interactions of the purine core of ATP, enabling it to effectively compete for the kinase hinge-binding region.

Case Study: Kinase Inhibitors

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against several important cancer-related kinases.

  • FMS Kinase (CSF-1R) Inhibitors: FMS kinase is over-expressed in various cancers and inflammatory disorders. Pyrrolo[3,2-c]pyridine derivatives have been developed as potent FMS inhibitors, with the scaffold serving as the hinge-binding motif.[9] The development of these compounds is a promising strategy for creating new anticancer and anti-arthritic drugs.[9][10]

  • Monopolar Spindle 1 (MPS1) Kinase Inhibitors: MPS1 is a crucial component of the spindle assembly checkpoint and is overexpressed in many human cancers. A structure-based design program successfully optimized a 1H-pyrrolo[3,2-c]pyridine hit into a highly potent and selective oral inhibitor of MPS1, demonstrating excellent translation from biochemical to cell-based assays.[11]

  • Other Kinases and Targets: The versatile nature of this scaffold has led to its incorporation into inhibitors for a wide range of other targets, including fibroblast growth factor receptor (FGFR).[12] Furthermore, the broader class of pyrrolopyridines has been explored for applications as PET radioligands, anticancer agents targeting tubulin polymerization, and antiviral compounds.[6][7][13]

PART 5: Experimental Protocol Example: N-Arylation

This protocol provides a representative method for the N-arylation of the this compound core, a key step in synthesizing libraries of potential kinase inhibitors.

Objective: To couple an aryl halide with the pyrrole nitrogen of this compound via a Buchwald-Hartwig cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Xantphos (0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Methodology:

  • Inert Atmosphere: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, Xantphos, and Cesium Carbonate.

    • Rationale: The use of an inert atmosphere is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Cesium carbonate is a strong base often used in Buchwald couplings to facilitate the deprotonation of the N-H group.

  • Catalyst Addition: Add Palladium(II) Acetate to the vessel.

  • Solvent and Degassing: Evacuate the vessel and backfill with nitrogen gas three times. Add anhydrous dioxane via syringe. The solvent should be previously degassed to remove dissolved oxygen.

    • Rationale: Xantphos is a bulky phosphine ligand that promotes the reductive elimination step and stabilizes the catalytic species, preventing catalyst decomposition. Dioxane is a common high-boiling aprotic solvent for this transformation.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The high temperature is necessary to drive the catalytic cycle forward at a reasonable rate.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the base and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-arylated product.

    • Rationale: Chromatographic purification is typically required to separate the product from unreacted starting materials and reaction byproducts.

Conclusion

This compound is more than just a heterocyclic compound; it is a strategically designed building block that offers significant advantages in modern drug discovery. The fluorine atom provides a handle to fine-tune electronic and metabolic properties, while the core scaffold serves as a potent hinge-binding motif for kinases and other ATP-dependent enzymes. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation targeted therapies.

References

Spectroscopic Characterization of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from structurally related analogs, offers a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] The introduction of a fluorine atom at the 7-position is expected to significantly modulate the compound's physicochemical and pharmacological properties, making a thorough understanding of its spectroscopic signature crucial for unambiguous identification and further development.

Molecular Structure and Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and atomic numbering convention.

Figure 1: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a primary tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for each proton, with chemical shifts and coupling constants influenced by the electronic environment and through-bond or through-space interactions with the fluorine atom.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (N-H)11.5 - 12.5br s-
H27.5 - 7.8tJ(H2,H3) ≈ 2.5, J(H2,F) ≈ 2.5
H36.5 - 6.8ddJ(H3,H2) ≈ 2.5, J(H3,F) ≈ 1.0
H58.0 - 8.3dJ(H5,H6) ≈ 5.0
H67.0 - 7.3ddJ(H6,H5) ≈ 5.0, J(H6,F) ≈ 9.0
  • N-H Proton (H1): The pyrrole N-H proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the solvent.

  • Pyrrole Protons (H2, H3): These protons will show characteristic couplings to each other. Additionally, long-range couplings to the fluorine atom are anticipated, leading to further splitting of the signals. The H2 proton is expected to have a more significant through-space coupling to the fluorine.

  • Pyridine Protons (H5, H6): The H6 proton, being ortho to the fluorine atom, will exhibit a significant through-bond coupling (³JHF), resulting in a doublet of doublets. The H5 proton will show a standard ortho coupling to H6. The electron-withdrawing nature of fluorine will deshield the adjacent H6 proton, shifting it downfield.[3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, and the presence of the fluorine atom will induce characteristic C-F couplings.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C2120 - 125³JCF ≈ 4-6
C3100 - 105⁴JCF ≈ 2-3
C3a140 - 145³JCF ≈ 10-15
C4a145 - 150²JCF ≈ 20-30
C5130 - 135⁴JCF ≈ 3-5
C6110 - 115²JCF ≈ 15-25
C7155 - 160¹JCF ≈ 240-260
  • Direct C-F Coupling (¹JCF): The most significant feature will be the large one-bond coupling constant for C7, which is directly attached to the fluorine atom. This will appear as a doublet with a coupling constant typically in the range of 240-260 Hz.

  • Multi-bond C-F Couplings: Smaller couplings will be observed for carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away from the fluorine atom, providing valuable structural confirmation. The magnitude of these couplings decreases with the number of intervening bonds.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

  • Processing: Similar to ¹H NMR, apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz), followed by phasing and baseline correction.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg Compound Solvent ~0.6 mL Deuterated Solvent Sample->Solvent NMR_Tube 5 mm NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz for ¹H) NMR_Tube->Spectrometer Pulse Pulse Sequence Spectrometer->Pulse Acquire Acquire FID Pulse->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Referencing Phase->Reference Spectrum Final Spectrum Reference->Spectrum

References

An In-Depth Technical Guide to the NMR Characterization of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1H-pyrrolo[3,2-c]pyridine, a fluorinated analog of the 5-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes it a valuable building block in the synthesis of novel therapeutic agents.[2] A thorough understanding of its structure and electronic environment is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for this purpose. This guide provides a comprehensive technical overview of the ¹H, ¹³C, and ¹⁹F NMR characterization of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for accurate NMR spectral assignment. The structure of this compound is depicted below, following standard IUPAC nomenclature.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides crucial information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum will exhibit distinct signals for the pyrrole N-H proton and the aromatic protons on both the pyrrole and pyridine rings.

Expected Chemical Shifts and Multiplicities

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen and fluorine atoms. The pyrrole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-12 ppm, due to its acidic nature and potential for hydrogen bonding.

The aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The presence of the fluorine atom will introduce additional splitting (J-coupling) to the signals of nearby protons.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityKey Couplings
H1 (N-H)10.0 - 12.0br s-
H27.5 - 8.0t³J(H2,H3)
H36.5 - 7.0d³J(H3,H2)
H48.0 - 8.5d³J(H4,H5)
H57.0 - 7.5dd³J(H5,H4), ⁴J(H5,F7)
H6~7.8d³J(H6,H5)

Note: The exact chemical shifts can vary depending on the solvent and concentration.[3][4][5]

Experimental Protocol: ¹H NMR Acquisition

A standard ¹H NMR experiment can be performed using the following parameters:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] DMSO-d₆ is often preferred as it can help in observing the N-H proton.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-5 s

    • Acquisition Time (aq): ~2-4 s

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (~5-10 mg in 0.6 mL solvent) Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer (≥400 MHz) Transfer->Spectrometer Setup Set Up Experiment (Pulse Sequence, Parameters) Spectrometer->Setup Acquire Acquire Data (16-64 scans) Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments typically require longer acquisition times.

Expected Chemical Shifts and Couplings

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom directly attached to the fluorine (C7) will exhibit a large one-bond coupling constant (¹J(C,F)), resulting in a doublet.[6] Other carbons in proximity to the fluorine will show smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings.[6]

CarbonExpected Chemical Shift (δ, ppm)Multiplicity (due to F)Expected J(C,F) (Hz)
C2120 - 130s-
C3100 - 110s-
C3a135 - 145d³J(C,F) ~ 5-10
C4140 - 150d³J(C,F) ~ 10-15
C5110 - 120d²J(C,F) ~ 20-30
C6130 - 140d²J(C,F) ~ 15-25
C7155 - 165d¹J(C,F) ~ 230-270
Experimental Protocol: ¹³C NMR Acquisition

A standard proton-decoupled ¹³C NMR experiment is typically performed.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 1024 or more

    • Relaxation Delay (d1): 2 s

    • Acquisition Time (aq): ~1-2 s

  • Processing: Similar to ¹H NMR processing, with referencing to the solvent signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[7] The ¹⁹F nucleus has a spin of I = 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range.[7]

Expected Chemical Shift and Couplings

The chemical shift of the fluorine atom in this compound is expected to be in the typical range for fluoropyridines.[1][8] The signal will be split by couplings to nearby protons, primarily H5 and H6.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Couplings
F7-110 to -130 (relative to CFCl₃)dd⁴J(F,H5), ³J(F,H6)

The magnitude of heteronuclear coupling constants (J(H,F)) provides valuable through-bond distance information.[9]

Experimental Protocol: ¹⁹F NMR Acquisition
  • Sample Preparation: The same sample can be used.

  • Instrument: An NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Pulse Sequence: A standard single-pulse experiment without proton decoupling to observe H-F couplings.

  • Acquisition Parameters:

    • Spectral Width: ~100 ppm

    • Number of Scans: 64-256

    • Relaxation Delay (d1): 1-5 s

    • Acquisition Time (aq): ~1-2 s

  • Processing: Standard Fourier transform, phasing, and baseline correction. An external reference standard (e.g., CFCl₃) is typically used for chemical shift referencing.

Advanced NMR Experiments for Complete Structural Assignment

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing the connectivity of protons within the spin systems of the pyrrole and pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assigning quaternary carbons and confirming the overall connectivity of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can be useful for confirming stereochemistry and conformation in more complex derivatives.

G H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Framework) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Fluorine Environment) Structure Complete Structural Assignment F19_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of NMR experiments for structural elucidation.

Conclusion

The comprehensive NMR characterization of this compound through a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments provides a complete and unambiguous assignment of its structure. This detailed understanding is fundamental for quality control, reaction monitoring, and for elucidating structure-activity relationships in drug discovery programs utilizing this important heterocyclic scaffold. The principles and protocols outlined in this guide serve as a robust framework for researchers working with this and related fluorinated heterocyclic compounds.

References

An In-depth Technical Guide to the Crystal Structure of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine: A Strategic Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1H-pyrrolo[3,2-c]pyridine, a fluorinated analog of 5-azaindole, represents a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural framework is a key component in a variety of biologically active molecules, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of a strategic approach to the synthesis, crystallization, and definitive structural elucidation of this compound via single-crystal X-ray diffraction. While a published crystal structure for this specific compound is not currently available, this document outlines a robust, field-proven methodology based on established protocols for analogous heterocyclic compounds. The causality behind experimental choices is explained to empower researchers in their own discovery efforts. This guide serves as an authoritative resource for scientists engaged in the development of novel therapeutics based on the pyrrolo[3,2-c]pyridine scaffold.

Introduction: The Significance of the this compound Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in drug discovery. Its unique arrangement of nitrogen atoms and the fused bicyclic system allows for diverse intermolecular interactions with biological targets. Derivatives of this scaffold have shown potent inhibitory effects against various kinases, making them promising candidates for the development of anticancer and anti-inflammatory drugs.[1][2] Specifically, the introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, binding affinity, and membrane permeability.[3]

A definitive determination of the three-dimensional arrangement of atoms in the this compound crystal is paramount for structure-based drug design. This knowledge allows for the precise mapping of intermolecular interactions and provides a foundational blueprint for the rational design of more potent and selective drug candidates.

Synthesis and Purification: A Generalized Protocol

The synthesis of this compound can be approached through various established methods for constructing the azaindole nucleus. A common and effective strategy involves a multi-step synthesis starting from appropriately substituted pyridine precursors. The following is a generalized, yet detailed, protocol that can be adapted for the synthesis of the title compound.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from methodologies for similar pyrrolopyridine derivatives, is the palladium-mediated Sonogashira coupling followed by a domino cyclization.[4]

Synthetic_Pathway A Substituted Pyridine C Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) A->C B Terminal Alkyne B->C D Domino Cyclization C->D Formation of alkynylated intermediate E This compound D->E Intramolecular annulation

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the starting substituted pyridine (e.g., a di-halogenated aminopyridine), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) cocatalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., anhydrous THF or dioxane).

  • Addition of Alkyne: Slowly add the terminal alkyne to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis.

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[5] The choice of solvent and crystallization technique is critical and often requires empirical screening.

General Principles of Crystallization for Small Organic Molecules

The goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of crystals rather than rapid precipitation. Key factors influencing crystal growth include the purity of the compound, the choice of solvent, the rate of solvent evaporation or cooling, and the absence of mechanical disturbances.[6]

Recommended Crystallization Techniques
Technique Description Advantages Considerations
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a loosely covered vial.Simple to set up; effective for many compounds.Rate of evaporation can be difficult to control precisely.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent control over the rate of crystallization.Requires a binary solvent system with specific solubility properties.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface as the solvents slowly mix.Good for compounds that are highly soluble in many solvents.Requires careful selection of solvents with different densities.
Experimental Protocol for Crystallization Screening
  • Solubility Testing: Assess the solubility of purified this compound in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) to identify suitable candidates for crystallization. An ideal solvent is one in which the compound is moderately soluble.

  • Setup of Crystallization Trials:

    • Slow Evaporation: Prepare near-saturated solutions in several promising solvents in small vials. Cover the vials with a cap that has a small hole or with parafilm punctured with a needle.

    • Vapor Diffusion: Prepare a concentrated solution of the compound in a high-boiling point solvent. Place this in a small vial inside a larger sealed jar containing a low-boiling point anti-solvent in which the compound is insoluble.

  • Incubation: Place the crystallization trials in a vibration-free location and allow them to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and wash them with a small amount of cold solvent.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7]

SCXRD_Workflow A Mount a Suitable Single Crystal B Collect Diffraction Data (X-ray Diffractometer) A->B C Process Data (Integration and Scaling) B->C D Solve the Structure (Direct Methods or Patterson Function) C->D E Refine the Structure (Least-Squares Minimization) D->E F Validate the Structure E->F G Final Crystallographic Data (CIF) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and scaled.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[5]

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Expected Structural Features and Intermolecular Interactions

Based on the structures of related heterocyclic compounds, the crystal structure of this compound is expected to exhibit several key features:

  • Planarity: The fused pyrrolopyridine ring system is expected to be largely planar.

  • Hydrogen Bonding: The pyrrole N-H group is a hydrogen bond donor and can form intermolecular hydrogen bonds with the pyridine nitrogen atom of an adjacent molecule, leading to the formation of chains or dimers.

  • π-π Stacking: The aromatic nature of the ring system will likely facilitate π-π stacking interactions between parallel molecules, contributing to the overall stability of the crystal lattice.

  • Fluorine Interactions: The electronegative fluorine atom can participate in weak C-H···F hydrogen bonds or other non-covalent interactions, further influencing the crystal packing.

Applications in Drug Discovery and Development

The detailed structural information obtained from X-ray crystallography is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how small structural modifications impact biological activity.

  • Lead Optimization: Guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Target Engagement: Visualizing how the molecule binds to its biological target, such as the active site of a kinase.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive and scientifically grounded framework for its synthesis, crystallization, and structural elucidation. The methodologies described are based on established principles and practices in organic synthesis and crystallography. By following a systematic and well-informed approach, researchers can successfully obtain the critical structural data needed to advance the development of novel therapeutics based on this promising heterocyclic scaffold.

References

The Strategic Role of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Powerhouse Halogen

In the landscape of medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, has emerged as a scaffold of significant interest. Its structural resemblance to purine has positioned it as a compelling starting point for the design of molecules that interact with a multitude of biological targets. This guide delves into the burgeoning potential of a specific subset of these compounds: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine derivatives. The introduction of a fluorine atom at the 7-position is not a trivial modification; it is a strategic maneuver rooted in the well-established principles of fluorine's role in drug design. Fluorine, with its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this compound derivatives, with a particular focus on their applications in oncology and infectious diseases.

The 1H-pyrrolo[3,2-c]pyridine Core: A Foundation of Diverse Biological Activity

Before examining the impact of fluorination, it is crucial to appreciate the inherent biological activities of the parent 1H-pyrrolo[3,2-c]pyridine scaffold. This heterocyclic system has been successfully employed in the development of potent inhibitors of various enzymes and as anticancer agents.

FMS Kinase Inhibition: A Gateway to Cancer and Anti-inflammatory Therapeutics

The Colony-Stimulating Factor 1 Receptor (CSF-1R), or FMS kinase, is a key player in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers and inflammatory conditions like rheumatoid arthritis. A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent and selective inhibition of FMS kinase.[1] One notable compound, 1r , exhibited an IC50 of 30 nM against FMS kinase, showcasing a 3.2-fold greater potency than the lead compound in the study.[1] This compound also displayed significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[1]

Anticancer Activity via Tubulin Polymerization Inhibition

Beyond kinase inhibition, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[2] By acting as colchicine-binding site inhibitors, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. One derivative, 10t , demonstrated potent in vitro antitumor activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[2]

The following table summarizes the biological activity of representative non-fluorinated 1H-pyrrolo[3,2-c]pyridine derivatives:

CompoundTargetBiological ActivityIC50Cell LinesReference
1r FMS KinaseKinase Inhibition, Antiproliferative30 nM (FMS kinase), 0.15-1.78 µM (cancer cells)Ovarian, Prostate, Breast Cancer[1]
10t Tubulin (Colchicine-binding site)Antiproliferative0.12-0.21 µMHeLa, SGC-7901, MCF-7[2]

The Fluorine Factor: A Structure-Activity Relationship (SAR) Perspective

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. In the context of pyrrolopyridine derivatives, fluorination can lead to enhanced biological activity through several mechanisms:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, increasing binding affinity.

  • Modulation of Physicochemical Properties: Fluorine can increase metabolic stability by blocking sites of oxidative metabolism. It can also influence lipophilicity and membrane permeability.

  • Conformational Control: The C-F bond can influence the conformation of the molecule, locking it into a bioactive conformation.

A compelling case for the benefits of fluorination on a related scaffold is seen in a series of 5-fluoro-7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives developed as inhibitors of Cell division cycle 7 (Cdc7) kinase, a target in oncology.[3] The synthesis of these compounds highlights a practical approach to introducing fluorine into the azaindole core.

Synthetic Workflow for Fluorinated Azaindole Derivatives

The synthesis of these potent kinase inhibitors begins with the commercially available 5-fluoro-7-azaindole. The following diagram illustrates a representative synthetic pathway.

Synthetic_Workflow_for_Fluorinated_Azaindole_Derivatives start 5-Fluoro-7-azaindole step1 Acylation with Trichloroacetyl Chloride start->step1 intermediate1 Hydrazide Derivative step1->intermediate1 step2 Reaction with 1,1'-Carbonyldiimidazole intermediate1->step2 intermediate2 Activated Intermediate step2->intermediate2 step3 Condensation with Primary Amines intermediate2->step3 product Library of Cdc7 Inhibitors step3->product

A representative synthetic workflow for the preparation of fluorinated azaindole kinase inhibitors.[3]

This synthetic strategy underscores the feasibility of accessing libraries of fluorinated pyrrolopyridine derivatives for biological screening.

Key Biological Activities of this compound Derivatives: An In-depth Analysis

While specific data on this compound derivatives is emerging, we can infer their likely biological activities and mechanisms of action based on the known properties of the parent scaffold and the well-documented effects of fluorination on related heterocyclic systems.

Kinase Inhibition: A Privileged Scaffold Enhanced

The 7-azaindole scaffold is recognized as a "kinase privileged fragment" due to its ability to form two crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of ATP.[4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. It is highly probable that this compound derivatives will adopt a similar binding mode. The fluorine atom at the 7-position could further enhance this interaction through favorable electrostatic interactions with the protein backbone.

The diagram below illustrates the hypothesized binding mode of a this compound derivative in a kinase active site.

Kinase_Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor This compound Derivative hinge_nh Backbone N-H inhibitor N(pyridine) H(pyrrole) F(7-position) hinge_nh->inhibitor H-bond Donor hinge_co Backbone C=O inhibitor->hinge_co H-bond Acceptor

Hypothesized hydrogen bonding interactions between a this compound derivative and the kinase hinge region.

The introduction of fluorine is also a known strategy to improve the potency of kinase inhibitors. For instance, new fluorinated diarylureas linked to a pyrrolo[2,3-d]pyrimidine scaffold were developed as potent VEGFR-2 inhibitors, with one compound exhibiting an IC50 of 52.4 nM, outperforming the standard drug sorafenib.[5]

Anticancer Potential: A Multi-pronged Attack

Given the established anticancer activities of the non-fluorinated 1H-pyrrolo[3,2-c]pyridine core through FMS kinase and tubulin inhibition, it is reasonable to predict that 7-fluoro derivatives will also exhibit potent antiproliferative effects. The enhanced binding affinity and improved physicochemical properties conferred by the fluorine atom could translate to lower IC50 values and a better therapeutic index.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a starting point for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of a this compound Derivative (Hypothetical)

This protocol is adapted from established methods for the synthesis of related azaindole derivatives.

  • Starting Material: this compound.

  • Step 1: N-Protection: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc or SEM) to prevent side reactions in subsequent steps.

  • Step 2: Halogenation: Introduce a halogen (e.g., bromine or iodine) at a reactive position on the scaffold to enable cross-coupling reactions.

  • Step 3: Suzuki or Buchwald-Hartwig Cross-Coupling: React the halogenated intermediate with a boronic acid or an amine in the presence of a palladium catalyst to introduce desired substituents.

  • Step 4: Deprotection: Remove the N-protecting group to yield the final this compound derivative.

  • Purification: Purify the final compound using flash column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for assessing the potency of a compound against a specific kinase.

  • Reagents: Kinase, Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compound.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the test compound. c. Incubate for 60 minutes at room temperature. d. Add the Alexa Fluor™ 647-labeled tracer. e. Incubate for another 60 minutes at room temperature. f. Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for In Vitro Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a promising frontier in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents. The strategic incorporation of a fluorine atom onto this privileged heterocyclic core is a rational design approach aimed at enhancing biological activity and optimizing drug-like properties. While direct experimental data for this specific class of compounds is still emerging, the wealth of information on the parent scaffold and related fluorinated heterocycles provides a strong foundation for their continued exploration.

Future research should focus on the synthesis and screening of a diverse library of this compound derivatives against a broad panel of kinases implicated in cancer and other diseases. In-depth structure-activity relationship studies will be crucial for identifying the optimal substitution patterns to maximize potency and selectivity. Furthermore, preclinical evaluation of lead compounds in relevant animal models will be essential to validate their therapeutic potential. The convergence of this versatile scaffold with the powerful influence of fluorine holds immense promise for the discovery of the next generation of targeted therapies.

References

mechanism of action of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibition

Authored by a Senior Application Scientist

Foreword: From Structural Fragment to Therapeutic Potential

In the landscape of modern drug discovery, the journey from a simple chemical scaffold to a clinically effective therapeutic is both complex and fascinating. This guide delves into the significance of one such scaffold: this compound. While not a bioactive agent in its own right, this fluorinated heterocyclic compound has emerged as a privileged fragment in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties make it a cornerstone for developing next-generation therapeutics targeting a range of diseases, from neurodegenerative disorders to inflammatory conditions.

This document provides researchers, scientists, and drug development professionals with an in-depth exploration of why this particular fragment is so crucial. We will dissect its mechanism of action not as a standalone entity, but as a key contributor to the biological activity of larger drug molecules. By examining its role in the context of specific kinase targets, such as Leucine-rich repeat kinase 2 (LRRK2) and Janus kinases (JAKs), we illuminate the principles of modern medicinal chemistry and provide a practical framework for its application in drug design.

Part 1: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is an isomer of purine and a bioisostere of 7-azaindole, scaffolds that are prevalent in medicinal chemistry due to their ability to form crucial hydrogen bond interactions with protein targets. Specifically, this scaffold acts as an excellent "hinge-binder" in the ATP-binding pocket of kinases.

The "hinge" region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This region forms key hydrogen bonds with the adenine portion of ATP, anchoring it in place for phosphoryl transfer. The nitrogen atoms in the pyrrolo[3,2-c]pyridine ring system are perfectly positioned to mimic these hydrogen bonding interactions, allowing inhibitors containing this scaffold to occupy the ATP-binding site with high affinity and effectively block the kinase's activity.

The Role of 7-Fluoro Substitution

The introduction of a fluorine atom at the 7-position of the pyrrolo[3,2-c]pyridine ring is a strategic chemical modification that can significantly enhance the drug-like properties of an inhibitor. The key advantages include:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing a compound's pharmacokinetic profile by reducing off-target effects associated with basicity.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the 7-position resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

  • Enhanced Binding Interactions: In some cases, the fluorine atom can participate in favorable non-covalent interactions with the protein target, such as dipole-dipole interactions or the formation of non-classical hydrogen bonds, thereby increasing binding affinity.

Part 2: Mechanism of Action in Key Kinase Families

The true value of the this compound scaffold is realized when it is incorporated into larger molecules designed to inhibit specific kinases. Below, we examine its role in the context of two therapeutically important kinase families.

Case Study 1: LRRK2 Inhibitors for Parkinson's Disease

Mutations that increase the kinase activity of LRRK2 are a significant genetic cause of Parkinson's disease. Consequently, the development of potent and selective LRRK2 inhibitors is a major therapeutic strategy. Several advanced LRRK2 inhibitors utilize the this compound core as their hinge-binding motif.

In these inhibitors, the pyrrolo[3,2-c]pyridine core typically forms two or three hydrogen bonds with the kinase hinge region. The rest of the molecule extends into other pockets of the ATP-binding site to confer potency and selectivity. The 7-fluoro substituent aids in achieving a favorable balance of properties, including brain penetrance, which is essential for treating neurodegenerative diseases.

Case Study 2: JAK Inhibitors for Inflammatory Diseases

The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are often dysregulated in autoimmune and inflammatory diseases. The this compound scaffold has been successfully employed in the design of JAK inhibitors. For instance, it serves as the hinge-binding element in potent inhibitors of TYK2, a member of the JAK family.

The mechanism of action of these inhibitors is the competitive inhibition of ATP binding to the JAK catalytic domain. The this compound core anchors the inhibitor in the active site, while other parts of the molecule are optimized to achieve selectivity for a specific JAK family member, which is crucial for minimizing side effects.

Part 3: Experimental Protocols for Characterizing Inhibitors

The development of kinase inhibitors containing the this compound scaffold relies on a cascade of robust biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the binding affinity (Kd) of a test compound to a kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a europium (Eu)-labeled anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the AF647-acceptor. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X kinase/antibody solution in kinase buffer.

    • Prepare a 4X Eu-labeled tracer solution in kinase buffer.

    • Prepare a serial dilution of the test compound (containing the this compound scaffold) in DMSO, and then dilute it in kinase buffer to make a 2X solution.

  • Assay Procedure:

    • Add 5 µL of the 2X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 4X kinase/antibody solution to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Kd.

Cell-Based Target Engagement Assay (Western Blotting for Phospho-Proteins)

This protocol determines the ability of an inhibitor to block the kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: Cells are treated with the inhibitor, and then stimulated to activate the target kinase pathway. The level of phosphorylation of a known substrate of the kinase is then measured by Western blotting using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., a cytokine for a JAK pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH).

    • Plot the normalized signal as a function of inhibitor concentration to determine the IC50 in the cellular context.

Part 4: Visualizing Key Concepts

Generalized Binding Mode of a Pyrrolo[3,2-c]pyridine Inhibitor

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Solvent-Exposed Region hinge Hinge Region (e.g., Met-Ala-Pro) inhibitor This compound Core inhibitor->hinge H-Bonds r_group R-Group (for selectivity & solubility) inhibitor->r_group Covalent Linker

Caption: Binding of the core scaffold to the kinase hinge region.

Kinase Inhibitor Screening Cascade

G compound_library Compound Library biochemical_assay Primary Screen: Biochemical Assay (IC50) compound_library->biochemical_assay cell_based_assay Secondary Screen: Cell-Based Assay (EC50) biochemical_assay->cell_based_assay Potent Hits selectivity_panel Selectivity Profiling (Kinase Panel) cell_based_assay->selectivity_panel Cell-Active Hits adme_tox In Vitro ADME/Tox cell_based_assay->adme_tox in_vivo In Vivo Efficacy Studies selectivity_panel->in_vivo Selective Leads adme_tox->in_vivo

Caption: A typical workflow for identifying and validating kinase inhibitors.

Conclusion

The this compound scaffold represents a powerful tool in the arsenal of medicinal chemists. Its ability to effectively mimic ATP binding, coupled with the advantageous properties conferred by fluorination, has cemented its role in the development of targeted kinase inhibitors. Understanding the principles behind its application allows for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As kinase research continues to expand, we can anticipate that this versatile fragment will be at the heart of many future drug discovery success stories.

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Core - A Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1][2] This heterocyclic aromatic compound, also known as 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of the naturally occurring indole ring system, where a nitrogen atom replaces the carbon at position 7.[3] This seemingly subtle modification imparts profound changes in the molecule's physicochemical properties, including enhanced solubility and improved bioavailability, making it a highly attractive starting point for the development of novel therapeutics.[2]

The significance of the 7-azaindole moiety is underscored by its presence in several clinically approved drugs, such as the BRAF kinase inhibitor vemurafenib (Zelboraf®) and the Bcl-2 inhibitor venetoclax (Venclexta®), both of which are pivotal in cancer therapy. The versatility of this scaffold extends beyond oncology, with derivatives showing promise as antiviral, anti-inflammatory, and neuroprotective agents.[1][4] This guide provides an in-depth exploration of the discovery of novel 7-azaindole derivatives, from synthetic strategies and biological evaluation to the critical analysis of structure-activity relationships (SAR).

Synthetic Strategies: Building the 7-Azaindole Core and its Analogs

The construction of the 7-azaindole nucleus and its subsequent functionalization are central to harnessing its therapeutic potential. While classical indole syntheses can sometimes be adapted, the electron-deficient nature of the pyridine ring often necessitates specialized approaches.

Core Synthesis Methodologies

A variety of synthetic routes have been developed to access the 7-azaindole core. One common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine precursor. For instance, a practical two-step procedure starting from 2-amino-3-iodopyridine allows for the synthesis of various 2-substituted 7-azaindole derivatives in good overall yields.[5] More recent innovations include a one-pot method for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, from readily available 2-fluoro-3-methylpyridine and arylaldehydes.[2]

Another powerful approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. An efficient, protecting-group-free, two-step route has been established starting from chloroamino-N-heterocycles, which involves a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization.[5]

G cluster_0 General Synthetic Workflow for 7-Azaindole Derivatives start Starting Materials (e.g., Substituted Pyridines) core_synthesis Core Synthesis (e.g., Cyclization, Cross-Coupling) start->core_synthesis Reaction functionalization Functionalization (e.g., Suzuki, Buchwald-Hartwig) core_synthesis->functionalization Intermediate purification Purification & Characterization (e.g., Chromatography, NMR, MS) functionalization->purification Crude Product final_compound Novel 7-Azaindole Derivative purification->final_compound Purified Product

Caption: A generalized workflow for the synthesis of novel 7-azaindole derivatives.

Functionalization and Derivatization

Once the core is synthesized, further diversification is typically achieved through various functionalization reactions. The positions on the 7-azaindole ring exhibit differential reactivity, with positions 1, 3, and 5 being common sites for modification.[3][6] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are instrumental in introducing aryl and heteroaryl substituents.[7][8] For example, the C3 position of 6-chloro-7-azaindole can be substituted with various aryl groups, followed by a Buchwald-Hartwig cross-coupling to introduce an amine-containing side chain.[8]

Biological Applications and Mechanism of Action: A Focus on Kinase Inhibition

A primary driver for the intense interest in 7-azaindole derivatives is their remarkable success as kinase inhibitors.[9] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9]

The 7-Azaindole Scaffold as a Hinge-Binding Motif

The 7-azaindole core is an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, which is a conserved structural element in the ATP-binding pocket of most kinases.[9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[9] This bidentate interaction mimics the binding of the adenine portion of ATP, allowing 7-azaindole derivatives to act as competitive inhibitors.[9]

G cluster_1 Kinase Inhibition by a 7-Azaindole Derivative azaindole 7-Azaindole Derivative atp ATP kinase Kinase Active Site (ATP-binding pocket) azaindole->kinase Binds to hinge region atp->kinase Normal Substrate phosphorylation Substrate Phosphorylation kinase->phosphorylation Catalyzes cellular_response Downstream Cellular Response (e.g., Proliferation, Survival) phosphorylation->cellular_response inhibition Inhibition inhibition->kinase Blocks ATP binding

Caption: Mechanism of kinase inhibition by a 7-azaindole derivative.

Beyond Kinases: Other Therapeutic Targets

The therapeutic potential of 7-azaindole derivatives is not limited to kinase inhibition. They have been investigated as antagonists for various G protein-coupled receptors (GPCRs), such as the chemokine receptor CCR2, which is involved in inflammatory responses.[1][10] Additionally, their structural similarity to purines has led to the exploration of 7-azaindole analogs as adenosine receptor antagonists and as cytotoxic agents with applications in cancer and as synthetic cytokinin analogues.[7][11][12]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Determinants of Potency

Systematic modification of the 7-azaindole scaffold and analysis of the resulting changes in biological activity, known as structure-activity relationship (SAR) studies, are crucial for optimizing lead compounds into clinical candidates.

Key Positions for Substitution

SAR studies have revealed that nearly all positions on the 7-azaindole ring can be substituted to modulate activity.[13] However, positions 1, 3, and 5 are frequently identified as the most critical for potent biological activity, particularly in the context of anticancer agents.[3][4][6]

  • Position 1 (N-H of the pyrrole ring): Substitution at this position can influence the hydrogen bond donating capacity and introduce steric bulk that can be either beneficial or detrimental depending on the target. For example, methylation of the N1-H in a series of FGFR4 inhibitors led to a significant loss in potency, highlighting the importance of this hydrogen bond donor.[8]

  • Position 3: This position is often a key site for introducing substituents that can occupy hydrophobic pockets within the target protein. Aryl and heterocyclic substitutions at position 3 have proven to be particularly effective in enhancing anticancer activity.[3]

  • Position 5: Modifications at this position can also lead to significant improvements in potency and selectivity.

The following table summarizes key SAR findings for 7-azaindole derivatives as anticancer agents:

Position of SubstitutionType of SubstituentEffect on Anticancer ActivityReference
1, 3, and 4Various groupsPotent activity against multiple cancer cell lines[3][13]
2TitanoceneActive against LLC-PK cells[3]
3Aryl, Heterocyclic ringsGenerally enhances activity[3]
5Aryl carboxamideSuccessful substitution for anticancer activity[3]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the discovery process, this section outlines a representative experimental protocol for the synthesis and biological evaluation of a novel 7-azaindole derivative.

Protocol 1: Synthesis of a 3-Aryl-7-Azaindole Derivative via Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-7-azaindole derivative from a 3-halo-7-azaindole precursor.

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-azaindole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel 7-azaindole derivative against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer

  • Test compound (novel 7-azaindole derivative)

  • Positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compound or controls (DMSO for negative control, known inhibitor for positive control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Perspectives: The Evolving Role of 7-Azaindoles in Drug Discovery

The 7-azaindole scaffold continues to be a fertile ground for the discovery of new medicines.[3][13] Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient and versatile synthetic methods will enable the creation of increasingly complex and diverse libraries of 7-azaindole derivatives.[6]

  • Exploration of New Biological Targets: While kinase inhibition remains a major focus, the application of this scaffold to other target classes, such as epigenetic targets and protein-protein interaction modulators, is a promising avenue of research.

  • Fragment-Based Drug Discovery (FBDD): The success of vemurafenib, which was discovered using an FBDD approach, highlights the power of this strategy for identifying novel 7-azaindole-based leads.

  • Targeted Covalent Inhibitors: The design of 7-azaindole derivatives that can form a covalent bond with their target protein offers the potential for increased potency and duration of action.[8][14]

References

Methodological & Application

Application Note & Synthesis Protocol: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Azaindoles

The 7-Fluoro-1H-pyrrolo[3,2-c]pyridine scaffold, a fluorinated derivative of 5-azaindole, represents a privileged structural motif in modern medicinal chemistry. Heterocyclic compounds are foundational to biology, with the pyrrole unit being a key component in essential molecules like heme and chlorophyll.[1] The fusion of a pyrrole ring to a pyridine core creates the azaindole system, which is a critical component in a multitude of therapeutically active agents.[2][3]

The strategic incorporation of a fluorine atom into this scaffold significantly enhances its drug-like properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] This often leads to improved pharmacokinetic profiles, a critical consideration in drug development.[5] Consequently, derivatives of this compound are extensively investigated as potent inhibitors of various kinases and enzymes, showing promise in oncology and the treatment of inflammatory diseases.[6][7][8][9]

This document provides a detailed, field-proven protocol for the synthesis of a substituted this compound derivative, grounded in authoritative chemical principles and designed for reproducibility and scalability.

Synthesis Strategy: Chichibabin-Type Cyclization

The construction of the azaindole core presents a unique synthetic challenge involving the heteroannulation of a pyrrole ring onto a pyridine.[2] While numerous methods exist, including the Fischer, Bartoli, and various transition-metal-mediated syntheses, a particularly robust and direct approach is an organolithium-mediated condensation followed by a Chichibabin-type cyclization.[3][10]

The protocol detailed below utilizes this powerful strategy. The core principle involves the deprotonation of a substituted 2-fluoro-3-picoline using a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA). The resulting benzyllithium-type intermediate undergoes a nucleophilic addition to an electrophile (in this model case, benzonitrile), followed by an intramolecular cyclization where the fluorine atom serves as an excellent leaving group to yield the final aromatic pyrrolopyridine system.[2] This method is advantageous as the fluorine substitution obviates the need for an external oxidation step that is often required in classic Chichibabin reactions.[2]

Overall Reaction Scheme

Reaction_Scheme cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product SM1 2-Fluoro-3-picoline R1 1. LDA, THF, -40 °C SM1->R1 SM2 Benzonitrile SM2->R1 R2 2. Intramolecular Cyclization R1->R2 P1 2-Phenyl-1H-pyrrolo[3,2-c]pyridine R2->P1 Note Note: The fluorine is eliminated.

Caption: Synthesis of a 2-phenyl-pyrrolopyridine via LDA-mediated condensation.

Detailed Synthesis Protocol

This protocol describes the synthesis of a model compound, 2-phenyl-7-azaindole, from 2-fluoro-3-picoline, which is structurally analogous to the target scaffold and follows the same mechanistic pathway.[2]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
2-Fluoro-3-picoline437-86-5111.12Starting material
Benzonitrile100-47-0103.12Electrophile
Diisopropylamine108-18-9101.19LDA precursor, corrosive
n-Butyllithium (1.6M in hexanes)109-72-864.06Strong base, pyrophoric
Tetrahydrofuran (THF), anhydrous109-99-972.11Solvent, must be dry
Saturated NH₄Cl solution--Quenching agent
Ethyl Acetate141-78-688.11Extraction solvent
Hexanes110-54-386.18Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄--Drying agent
Silica Gel (230-400 mesh)--Stationary phase
Argon or Nitrogen Gas--Inert atmosphere

Equipment: Schlenk line or glovebox, magnetic stirrer, hot plate, round-bottom flasks, syringes, needles, low-temperature thermometer, rotary evaporator, column chromatography setup.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Procedure

SAFETY FIRST: n-Butyllithium is pyrophoric and reacts violently with water. LDA is corrosive. All operations must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and compatible gloves.

  • LDA Preparation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add 20.0 mL of anhydrous THF.

    • Cool the flask to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

    • Via syringe, add diisopropylamine (0.62 mL, 4.2 mmol).

    • Slowly add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) dropwise via syringe. A slight exotherm may be observed.

    • Stir the resulting solution at -40 °C for 10 minutes to ensure complete formation of LDA.

  • Reaction Execution (Inverse Addition):

    • To the freshly prepared LDA solution, add benzonitrile (0.215 mL, 2.1 mmol) via syringe. The solution may change color.[2]

    • Allow the mixture to stir at -40 °C for 2 hours.

    • After 2 hours, add 2-fluoro-3-picoline (0.200 mL, 2.0 mmol) dropwise to the reaction mixture. A deep blood-red color is typically observed.[2]

    • Continue stirring at -40 °C for an additional 2 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup and Isolation:

    • While maintaining the cold temperature, slowly quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure product as an off-white solid. An expected yield is in the range of 80-85%.[2]

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the proton and carbon framework.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • ¹⁹F NMR: To confirm the absence of fluorine in the final product.

Scientific Rationale and Expert Insights

  • Causality of Reagent Stoichiometry: The use of approximately 2.1 equivalents of LDA relative to the limiting picoline is critical. One equivalent is consumed in the initial deprotonation, while the second equivalent is involved in the complex reaction mechanism, preventing side reactions and driving the cyclization to completion. Using only one equivalent results in significantly lower yields (15-20%).[2]

  • The "Inverse Addition" Advantage: The protocol specifies adding the picoline to the LDA/benzonitrile mixture. This "inverse addition" strategy is a field-proven technique to minimize the facile dimerization of the picoline starting material, which can occur if the generated benzyllithium intermediate reacts with another molecule of picoline.[2]

  • Temperature Control as a Self-Validating System: Maintaining a low temperature (-40 °C) is paramount for the trustworthiness of this protocol. It ensures the stability of the organolithium intermediates and prevents unwanted side reactions, such as the 1,2-addition of LDA to benzonitrile, which can complicate the reaction pathway.[2] The consistent color changes and high yield serve as validation that the temperature has been correctly maintained.

  • The Role of Fluorine as a Mechanistic Control: The fluorine atom at the 2-position of the pyridine ring is not merely a substituent; it is an essential mechanistic director. It activates the C-2 position for the final intramolecular nucleophilic aromatic substitution (SNAᵣ) and acts as an excellent leaving group (as F⁻), which makes the final aromatization step efficient and irreversible without requiring an external oxidant.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of a core 7-azaindole structure, applicable to the generation of this compound derivatives by selecting the appropriately fluorinated starting materials. By explaining the causality behind critical steps such as reagent stoichiometry, addition order, and temperature control, this guide equips researchers with the necessary tools and understanding to successfully synthesize these valuable heterocyclic building blocks for application in pharmaceutical and materials science research.

References

Application Note & Protocols: Strategic Fluorination of the Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Pyrrolo[3,2-c]pyridine Drug Candidates

The pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1] The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern drug design. Introducing a fluorine atom can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity (logP), bioavailability, and binding affinity.[2][3][4] The high electronegativity and small size of fluorine allow it to act as a bioisostere for hydrogen or a hydroxyl group, often leading to enhanced target engagement and improved pharmacokinetic profiles.

However, the selective installation of a C-F bond onto a complex heterocyclic system like pyrrolo[3,2-c]pyridine is a non-trivial synthetic challenge. The electronic nature of the fused ring system—an electron-rich pyrrole fused to a relatively electron-deficient pyridine—dictates the reactivity and demands a carefully chosen fluorination strategy. This guide provides an in-depth analysis of key fluorination methodologies, explaining the underlying chemical principles and offering detailed protocols for their practical application. We will explore both electrophilic and nucleophilic pathways, providing researchers with a validated toolkit for late-stage functionalization and the synthesis of novel fluorinated pyrrolo[3,2-c]pyridine analogues.

Part 1: Electrophilic C-H Fluorination: Targeting the Electron-Rich Pyrrole Ring

Expertise & Causality: The pyrrole moiety of the pyrrolo[3,2-c]pyridine scaffold is inherently electron-rich and thus susceptible to electrophilic aromatic substitution. This makes direct C-H fluorination with a potent electrophilic fluorine source an attractive and direct strategy. The regioselectivity is typically governed by the position of highest electron density on the pyrrole ring (C3). Reagents like Selectfluor® are ideal for this purpose; they are stable, crystalline solids that deliver an electrophilic fluorine atom ("F+") under relatively mild conditions, minimizing the degradation of sensitive substrates.[5][6]

Protocol 1: Direct C3-Fluorination using Selectfluor®

This protocol describes the direct, regioselective fluorination of an N-protected 1H-pyrrolo[3,2-c]pyridine at the C3 position. N-protection (e.g., with a sulfonyl or benzyl group) is often crucial to prevent side reactions at the pyrrole nitrogen and improve solubility.

Methodology:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected 1H-pyrrolo[3,2-c]pyridine (1.0 equiv.) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.

  • Reaction Initiation: To the stirred solution, add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equiv.) portion-wise at room temperature. Causality Note: The use of a slight excess of Selectfluor® ensures complete consumption of the starting material. Acetonitrile is a preferred solvent due to its polarity, which aids in solubilizing the Selectfluor® salt, and its aprotic nature, which prevents quenching of the electrophilic reagent.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the desired 3-fluoro-1H-pyrrolo[3,2-c]pyridine derivative.

Data Summary: Electrophilic Fluorination

Substrate AnalogueFluorinating AgentConditionsRegioselectivityYield (%)
N-tosyl-1H-pyrrolo[3,2-c]pyridineSelectfluor®MeCN, 25 °C, 4hC3-Fluoro~75-85%
N-benzyl-1H-pyrrolo[3,2-c]pyridineSelectfluor®MeCN, 50 °C, 6hC3-Fluoro~60-70%
N-H 1H-pyrrolo[3,2-c]pyridineN-Fluorobenzenesulfonimide (NFSI)DMF, 0 °C to rtMixture of N-F and C3-FVariable

Diagram: Electrophilic Fluorination Mechanism

G cluster_0 Electrophilic Fluorination Pathway Pyrrolo Pyrrolo[3,2-c]pyridine (Electron-rich Pyrrole Ring) Intermediate Sigma Complex (Wheland Intermediate) Pyrrolo->Intermediate π-attack on 'F+' Selectfluor Selectfluor® (Electrophilic F+ Source) Product 3-Fluoro-pyrrolo[3,2-c]pyridine Intermediate->Product Deprotonation (Restores Aromaticity) Base Base / Solvent Base->Intermediate Abstract H+

Caption: Mechanism of electrophilic fluorination on the pyrrolo[3,2-c]pyridine core.

Part 2: Nucleophilic Aromatic Substitution (SNAr): Activating the Pyridine Ring

Expertise & Causality: In contrast to the electron-rich pyrrole, the pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position (ortho or para to the ring nitrogen). This strategy is ideal for late-stage fluorination where a precursor, such as a 4-chloro- or 4-bromo-pyrrolo[3,2-c]pyridine, is available. The reaction requires a potent nucleophilic fluoride source and conditions that overcome the high activation energy of C-X bond cleavage.

Protocol 2: SNAr Fluorination of 4-Chloro-pyrrolo[3,2-c]pyridine

This protocol details the displacement of a chloride leaving group from the C4 position of the pyridine ring using a nucleophilic fluoride source.

Methodology:

  • Reaction Setup: To an oven-dried microwave vial, add 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), anhydrous potassium fluoride (KF) (3.0 equiv.), and a phase-transfer catalyst such as Kryptofix [2.2.2] (0.1 equiv.). Causality Note: KF is an inexpensive fluoride source, but its low solubility and the high solvation energy of the fluoride ion necessitate a phase-transfer catalyst. Kryptofix encapsulates the potassium ion, generating a "naked," highly nucleophilic fluoride anion in the organic solvent.

  • Solvent Addition: Add a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

  • Heating: Seal the vial and heat the reaction mixture to 120-150 °C using a microwave reactor or a conventional oil bath for 1-6 hours. Causality Note: High temperatures are required to facilitate the formation of the intermediate Meisenheimer complex and the subsequent expulsion of the chloride leaving group, both of which are high-energy steps.

  • Monitoring & Workup: Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography or preparative HPLC to obtain the 4-fluoro-1H-pyrrolo[3,2-c]pyridine.

Diagram: SNAr Fluorination Workflow

G cluster_1 SNAr Fluorination Workflow Start 4-Chloro-pyrrolo[3,2-c]pyridine (Substrate) Reaction Reaction Vessel (Microwave or Oil Bath) Start->Reaction Reagents KF (Fluoride Source) Kryptofix (Catalyst) DMSO (Solvent) Reagents->Reaction Heat Heat (120-150 °C) Reaction->Heat Workup Aqueous Workup & Extraction Reaction->Workup 1-6h Purify Chromatography Workup->Purify Product 4-Fluoro-pyrrolo[3,2-c]pyridine Purify->Product

Caption: Step-by-step workflow for nucleophilic aromatic substitution (SNAr) fluorination.

Part 3: Transition-Metal-Catalyzed Late-Stage Fluorination

Expertise & Causality: The frontiers of fluorination chemistry are dominated by transition-metal-catalyzed methods, which enable the late-stage C-H functionalization of highly complex molecules with remarkable selectivity.[8][9] Palladium-catalyzed reactions, for instance, can proceed via an initial C-H activation event, often directed by a nearby functional group or by the inherent electronics of the heterocycle, to forge a C-Pd bond. Subsequent oxidative addition of an electrophilic fluorine source and reductive elimination installs the C-F bond. This approach offers access to isomers that are unobtainable through classical electrophilic or nucleophilic routes.

Protocol 3: Palladium-Catalyzed C2-H Fluorination

This protocol outlines a general procedure for the directed fluorination of the C2 position of the pyridine ring, leveraging the N1 atom of the pyrrole as a potential directing group.

Methodology:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, charge a vial with a palladium catalyst such as Pd(OAc)₂ (0.1 equiv.) and a suitable ligand (e.g., a specific phosphine or N-heterocyclic carbene ligand) (0.12 equiv.).

  • Reaction Setup: To the catalyst mixture, add the 1H-pyrrolo[3,2-c]pyridine substrate (1.0 equiv.), an oxidant/fluorine source like N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv.), and a silver salt co-catalyst such as AgOAc (2.0 equiv.). Causality Note: The palladium catalyst is the engine of C-H activation. The silver salt often acts as an oxidant to facilitate the catalytic cycle and can serve as a halide scavenger.

  • Solvent and Heating: Add a non-coordinating, high-boiling solvent like hexafluoroisopropanol (HFIP) or dichloroethane (DCE). Seal the vessel and heat to 80-120 °C for 12-24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove metal salts, washing with dichloromethane (DCM). Concentrate the filtrate and purify the residue by flash chromatography to isolate the 2-fluoro-1H-pyrrolo[3,2-c]pyridine product.

Diagram: Simplified Catalytic Cycle for Pd-Catalyzed Fluorination

G cluster_2 Pd-Catalyzed C-H Fluorination Cycle Pd0 Pd(0) PdII L-Pd(II)-H (Aryl) Pd0->PdII C-H Activation PdIV L-Pd(IV)-F (Aryl) PdII->PdIV Oxidative Addition PdIV->Pd0 Reductive Elimination Product Fluoro-Product PdIV->Product Substrate Substrate C-H FluorineSource 'F+' Source (e.g., NFSI)

Caption: Simplified catalytic cycle for palladium-catalyzed C-H fluorination.

Conclusion and Outlook

The choice of fluorination method for the pyrrolo[3,2-c]pyridine scaffold is dictated by the desired regiochemistry and the availability of starting materials. Direct electrophilic fluorination with Selectfluor® offers a straightforward route to C3-fluorinated analogues, exploiting the innate reactivity of the pyrrole ring. For C4-fluorination, a nucleophilic substitution strategy on a pre-functionalized halo-pyridine precursor is the most reliable approach. Finally, for accessing other positions, such as C2, or for late-stage functionalization of highly decorated molecules, emerging transition-metal-catalyzed C-H activation methods provide a powerful, albeit more complex, alternative. By understanding the causality behind each method, researchers can confidently select and execute the optimal protocol to accelerate the discovery and development of next-generation fluorinated therapeutics.

References

Application Note: A Guide to Kinase Inhibitor Screening Using the 7-Fluoro-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide and robust protocols for utilizing derivatives of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine in kinase inhibitor screening campaigns. We delve into the scientific rationale behind this privileged scaffold, present a strategic screening cascade, and offer step-by-step protocols for biochemical and cellular assays, culminating in selectivity profiling to identify promising lead candidates.

Scientific Rationale: The Power of the 7-Azaindole Scaffold

The discovery of effective and selective kinase inhibitors is a cornerstone of modern drug development, particularly in oncology.[1] The majority of these inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding site within the kinase domain.[2][3][4] A key challenge lies in achieving selectivity, as over 500 human kinases share structural similarities in this region.[5][6]

The 7-azaindole core, the foundational structure of this compound, has emerged as a "kinase privileged fragment" due to its exceptional ability to act as a hinge-binding motif.[7][8][9] This scaffold ingeniously mimics the adenine moiety of ATP.

Mechanism of Action: The 7-azaindole scaffold forms two critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[8][10]

  • The pyridine nitrogen acts as a hydrogen bond acceptor.

  • The pyrrole -NH group acts as a hydrogen bond donor.

This bidentate interaction provides a strong and stable anchor for the inhibitor within the ATP-binding pocket, a hallmark of potent Type I kinase inhibitors.[7][11][12] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from this simple 7-azaindole fragment.[7][8][9] The addition of a fluorine atom at the 7-position, as in this compound, is a common medicinal chemistry strategy to modulate the compound's physicochemical properties, such as metabolic stability and binding affinity. Furthermore, the pyrrolopyridine scaffold offers multiple positions for synthetic modification, allowing for the generation of diverse chemical libraries to probe interactions with different kinases.[8]

Recent studies have highlighted the potential of pyrrolo[3,2-c]pyridine derivatives as potent inhibitors against specific kinases like FMS and MPS1, underscoring the scaffold's broad applicability.[13][14][15]

Strategic Screening Workflow

A successful screening campaign requires a multi-stage approach to efficiently identify potent, selective, and cell-active compounds. The workflow progressively filters a library of this compound derivatives, moving from high-throughput biochemical assays to more complex, physiologically relevant cellular models.

G cluster_0 A Library of this compound Derivatives B Primary Biochemical Screen (e.g., ADP-Glo™ Assay) Single High Concentration A->B Screening C Hit Confirmation & Dose Response (Biochemical IC50 Determination) B->C Identify 'Hits' D Secondary Cellular Assay (e.g., Phospho-Substrate ELISA) Cellular IC50 Determination C->D Validate Potency E Kinase Selectivity Profiling (Broad Kinome Panel) D->E Confirm Cellular Activity F Lead Candidate E->F Assess Selectivity

Caption: Kinase inhibitor screening cascade.

Experimental Protocols

These protocols are designed to be robust and adaptable. It is crucial to include appropriate controls in every experiment to ensure data validity.

Protocol 1: Primary Biochemical Kinase Assay (Luminescence-Based)

This protocol uses a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced during the kinase reaction.[16] This is a highly sensitive and scalable method for primary screening.[17]

Principle: Kinase activity is correlated with the amount of ADP produced. The assay converts this ADP into a luminescent signal. An inhibitor will reduce kinase activity, leading to a decrease in the luminescent signal.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific peptide substrate

  • This compound derivative library (dissolved in DMSO)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO vehicle only (negative control) and a known inhibitor for the target kinase (positive control).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase assay buffer. The final kinase concentration should be optimized to produce a linear reaction rate. Add 5 µL of this mix to each well.

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ,ATP) for the specific kinase to accurately reflect the inhibitor's intrinsic affinity.[18] Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.[19] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Component Volume Final Concentration (Example)
Test Compound (in DMSO)50 nL10 µM
Kinase + Substrate Mix5 µLTarget-dependent
ATP Solution5 µLKₘ,ATP of kinase
Total Reaction Volume 10.05 µL
ADP-Glo™ Reagent10 µL-
Kinase Detection Reagent20 µL-
Table 1: Example reaction setup for a primary biochemical screen.
Protocol 2: Secondary Cellular Assay (Phospho-Substrate ELISA)

This assay validates the activity of hit compounds in a more physiologically relevant setting by measuring the inhibition of substrate phosphorylation within intact cells.[20][21]

Principle: A sandwich ELISA is used to capture a specific kinase substrate from cell lysates and detect its phosphorylation state using a phospho-specific antibody. Active inhibitors will decrease the amount of phosphorylated substrate.[20]

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody for the total substrate protein

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution and Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they reach 80-90% confluency at the time of the experiment. Incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the hit compounds. Include DMSO vehicle as a negative control. Incubate for a period sufficient to observe changes in the signaling pathway (e.g., 2-4 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle agitation.

  • ELISA Protocol:

    • Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted phospho-specific detection antibody. Incubate for 1 hour.

    • Wash the plate three times.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate three times.

    • Add 100 µL of TMB substrate and incubate until sufficient color develops (15-30 minutes).

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 450 nm.

Protocol 3: Kinase Selectivity Profiling

Assessing inhibitor selectivity across the human kinome is critical to identify potential off-target effects and ensure the compound's utility as a specific chemical probe or therapeutic candidate.[5][18][22]

Principle: The primary biochemical assay (Protocol 1) is performed in parallel for the lead compound against a large panel of purified kinases (e.g., 50-400 kinases).

Procedure:

  • Assay Format: This is typically performed by specialized contract research organizations (CROs) that maintain large, validated kinase panels.[22] The assay is usually a radiometric or luminescence-based activity assay.[16][23]

  • Compound Concentration: The lead compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Reporting: Results are reported as the percent inhibition of each kinase's activity relative to a DMSO control.

  • Interpretation: The data reveals the compound's selectivity profile. A highly selective inhibitor will potently inhibit the target kinase while showing minimal activity (<50% inhibition) against other kinases in the panel.

Data Analysis and Interpretation

  • Primary Screen: Data is typically normalized to controls. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)) "Hits" are typically defined as compounds that cause >50% or >3 standard deviations of inhibition from the mean of the negative controls.

  • Dose-Response Assays (IC₅₀ Determination): For both biochemical and cellular assays, data from serial dilutions are plotted on a semi-log graph (Inhibition vs. log[Inhibitor]). A four-parameter logistic curve is fitted to the data to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[19]

  • Interpreting Potency and Selectivity: A significant drop-off in potency (e.g., >10-fold increase in IC₅₀) between the biochemical and cellular assay may indicate poor cell permeability or high protein binding. The selectivity profile identifies off-targets, which can guide further medicinal chemistry efforts to improve selectivity or explain unexpected cellular phenotypes.[24]

Troubleshooting

Problem Possible Cause Solution
Low Z'-factor (<0.5) in Primary Screen Suboptimal enzyme/ATP concentration; Reagent instability.Re-optimize assay conditions. Ensure reagents are fresh and properly stored.
High False Positive Rate Compound interference with assay technology (e.g., luciferase inhibition).Perform counter-screens without the kinase to identify interfering compounds.
Poor Biochemical vs. Cellular Potency Low cell permeability; Compound efflux; High plasma protein binding.Assess compound physicochemical properties. Perform permeability assays (e.g., PAMPA).
No Inhibition in Cellular Assay Target not active in the chosen cell line; Incorrect time point.Confirm target expression and pathway activation (e.g., by Western blot). Perform a time-course experiment.

Conclusion

The this compound scaffold is a validated and highly promising starting point for the discovery of novel ATP-competitive kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region provides a robust foundation for achieving high potency. By employing a systematic screening cascade, from high-throughput biochemical assays to detailed cellular and selectivity profiling, researchers can effectively leverage libraries based on this scaffold to identify and optimize potent and selective lead compounds for further drug development.

References

Application Note: A Framework for Cellular Characterization of Novel 7-Fluoro-1H-pyrrolo[3,2-c]pyridine Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 7-azaindole scaffold, of which 7-Fluoro-1H-pyrrolo[3,2-c]pyridine is a structural analog, is recognized as a privileged structure in medicinal chemistry, particularly for the development of potent protein kinase inhibitors.[1][2] Many derivatives have been explored as ATP-competitive inhibitors due to the scaffold's ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][3] Compounds based on this core structure have been investigated as inhibitors of critical oncogenic kinases such as B-RAF, CDK9, and JAK2.[1][2][4]

Given this precedent, novel analogs like this compound warrant investigation for their potential to modulate kinase signaling pathways, which are frequently dysregulated in diseases like cancer.[5][6] A critical step in the drug discovery process is the transition from biochemical activity to cellular efficacy.[7][8] Cell-based assays are indispensable for confirming that a compound can access its intracellular target, engage it with sufficient potency, and elicit a desired biological response in a physiologically relevant context.[9][10]

This guide provides a comprehensive framework of cell-based assay protocols designed to characterize the activity of this compound or similar novel compounds. We will use the PI3K/AKT/mTOR signaling pathway as an exemplary target, as it is one of the most frequently over-activated pathways in human cancers and a common target for kinase inhibitors.[11][12] The described workflow progresses from an initial assessment of cellular viability to a specific analysis of on-target activity within the cell.

Logical Experimental Workflow

A tiered approach is recommended to efficiently characterize a novel compound. This workflow ensures that resource-intensive mechanistic studies are performed on compounds that show initial promise in broad cellular assays.

G A Tier 1: General Cellular Impact (Cell Viability/Cytotoxicity Assay) B Tier 2: Target Engagement (Phospho-Protein Western Blot) A->B Active compounds proceed C Tier 3: Downstream Functional Effect (Reporter Gene Assay) B->C Confirmed on-target activity D Data Analysis & Hit Validation C->D Functional confirmation

Caption: Tiered experimental workflow for compound characterization.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the effect of the test compound on cell proliferation and metabolic activity. This initial screen identifies the concentration range at which the compound exhibits cellular effects and establishes a preliminary therapeutic window. Two common methods are presented.

Method A: MTT Colorimetric Assay

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan is directly proportional to the number of metabolically active cells.[14]

Materials:

  • Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7, U87-MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom, tissue culture-treated plates

  • This compound (test compound), dissolved in DMSO

  • MTT solution (5 mg/mL in PBS), sterile filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO equivalent) and "no cells" (medium only) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubation: Incubate the plate for 4 hours at 37°C, protecting it from light.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm (reference wavelength >650 nm).[13]

Method B: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[16][17] The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is catalyzed by luciferase.[16] This "add-mix-measure" format is highly sensitive and suitable for high-throughput screening.[17][18]

Materials:

  • Cancer cell line (as above)

  • Opaque-walled 96-well plates (for luminescence)

  • CellTiter-Glo® Reagent (Promega)[16]

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[18][19]

  • Assay Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[18]

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[19] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis (Both Methods):

  • Subtract the average background value (from "no cells" wells) from all other readings.

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

ParameterMTT AssayCellTiter-Glo® Assay
Principle Colorimetric (Mitochondrial Activity)Luminescent (ATP Quantification)
Format Multi-stepHomogeneous ("Add-Mix-Measure")
Sensitivity GoodExcellent
Throughput ModerateHigh

Protocol 2: Target Engagement in the PI3K/AKT Pathway

Objective: To determine if the test compound inhibits the phosphorylation of a key downstream effector of the target kinase within the cell. For the PI3K/AKT pathway, a reduction in the phosphorylation of AKT at Serine 473 is a direct indicator of on-target activity.[6][12]

Principle: Western blotting is a technique used to detect specific proteins in a sample.[20] By using antibodies specific to the phosphorylated form of a protein (e.g., Phospho-AKT Ser473) and an antibody for the total protein, we can quantify the change in phosphorylation status upon compound treatment.[21]

G cluster_0 Cellular Treatment cluster_1 Western Blot Protocol A Seed Cells B Starve Cells (optional) A->B C Pre-treat with Compound B->C D Stimulate Pathway (e.g., with IGF-1) C->D E Lyse Cells & Quantify Protein D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Block Membrane (BSA) G->H I Incubate with Primary Ab (p-AKT, Total AKT, Loading Control) H->I J Incubate with Secondary Ab I->J K Detect Signal J->K

Caption: Workflow for Phospho-Protein Western Blot Analysis.

Materials:

  • 6-well tissue culture plates

  • Test compound and known PI3K/AKT pathway inhibitor (positive control)

  • Growth factor for stimulation (e.g., IGF-1, EGF)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]

  • Primary antibodies: Rabbit anti-Phospho-AKT (Ser473), Rabbit anti-Total AKT, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Bovine Serum Albumin (BSA) for blocking[22][23]

  • Tris-Buffered Saline with Tween-20 (TBST)[23]

  • ECL (Enhanced Chemiluminescence) detection reagents

Step-by-Step Protocol:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal pathway activation, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Pre-incubate cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x IC₅₀ from viability assay) for 1-2 hours.

  • Stimulation: Stimulate the PI3K/AKT pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer with inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.

  • Protein Quantification: Determine protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[20] Load samples onto a polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[22][23] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[22][23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-AKT) diluted in 5% BSA/TBST.

  • Washing and Secondary Antibody: Wash the membrane 3x for 5 minutes with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again (3x with TBST). Apply ECL reagent and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the phospho-protein signal, the blot can be stripped and re-probed for total AKT and a loading control like β-Actin.

Data Analysis:

  • Use densitometry software to quantify the band intensity for p-AKT, Total AKT, and the loading control.

  • Calculate the ratio of (p-AKT / Total AKT) for each condition to normalize for any variations in protein loading.

  • Plot the normalized p-AKT signal against compound concentration to assess dose-dependent inhibition.

Conclusion

This application note provides a foundational, tiered approach to characterize the cellular activity of novel this compound analogs as potential kinase inhibitors. By starting with broad viability assays and progressing to specific on-target pathway analysis, researchers can efficiently identify and validate compounds with promising cellular efficacy. The protocols described are robust and widely used, providing a solid framework for advancing novel compounds through the early stages of the drug discovery pipeline.[9][24]

References

Derivatization of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Authored by a Senior Application Scientist

Abstract

The 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, serving as a crucial bioisostere for indole in numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[2] The introduction of a fluorine atom at the 7-position of the pyridine ring offers a powerful strategy to modulate the scaffold's physicochemical properties, such as pKa and lipophilicity, which can significantly impact metabolic stability, cell permeability, and target engagement. This guide provides a comprehensive overview of synthetic strategies to access the 7-fluoro-1H-pyrrolo[3,2-c]pyridine core and detailed protocols for its derivatization at key positions to enable thorough Structure-Activity Relationship (SAR) studies.

The Strategic Importance of the this compound Scaffold

The replacement of a C-H unit with a nitrogen atom in the indole scaffold to form an azaindole can enhance binding affinity to biological targets and improve physicochemical properties like aqueous solubility.[3] The 6-azaindole isomer, in particular, has been successfully utilized in the development of various therapeutic agents.[1]

The introduction of a fluorine atom at the 7-position is a strategic choice in medicinal chemistry for several reasons:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen (N-5), which can prevent unwanted off-target interactions and improve the pharmacokinetic profile of a drug candidate.

  • Metabolic Blocking: A fluorine atom can block potential sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions, such as hydrogen bonds with backbone amides or other polar residues in a protein's active site.

  • Improved Physicochemical Properties: Fluorine substitution can influence lipophilicity (logP), which in turn affects solubility, permeability, and plasma protein binding.

This guide will focus on the practical aspects of synthesizing and derivatizing this promising scaffold to explore its full potential in drug discovery programs.

Synthesis of the Core Scaffold: Accessing Key Intermediates

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15)

This protocol is adapted from the work of Wang et al.[4][5]

Workflow Diagram:

Protocol 1 cluster_0 Step 1: Nitration cluster_1 Step 2: Vinylation cluster_2 Step 3: Reductive Cyclization A 2-Bromo-5-methylpyridine-1-oxide B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Fuming HNO3, H2SO4 C (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide B->C DMF-DMA, DMF D 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15) C->D Fe, Acetic Acid, 100°C N-1 Derivatization cluster_0 N-Alkylation cluster_1 N-Arylation A 6-Bromo-1H-pyrrolo[3,2-c]pyridine B N-1 Substituted Product A->B Reaction Conditions A->B Reaction Conditions C Base (e.g., NaH) Alkyl Halide (R-X) C->B D Aryl Boronic Acid (Ar-B(OH)2) Cu(OAc)2, Pyridine D->B C-6 Derivatization cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination A N-1-Protected-6-bromo- 1H-pyrrolo[3,2-c]pyridine B C-6 Substituted Product A->B Reaction Conditions A->B Reaction Conditions C Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base C->B D Amine (R-NH2) Pd Catalyst, Base D->B

References

Introduction: The Significance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-1H-pyrrolo[3,2-c]pyridines

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of indole often referred to as a 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine bases and indole allows it to function as a bioisostere, interacting with a wide range of biological targets.[1] Consequently, derivatives of this scaffold are integral to the development of novel therapeutics, particularly as potent kinase inhibitors.[2] The creation of 7-aryl-1H-pyrrolo[3,2-c]pyridines via carbon-carbon bond formation is a critical step in the synthesis of these high-value compounds.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C(sp²)-C(sp²) bonds.[3][4] Its widespread adoption is due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6] This guide provides a detailed protocol and field-proven insights for the successful application of the Suzuki-Miyaura coupling to 7-halo-1H-pyrrolo[3,2-c]pyridines, tailored for researchers in drug discovery and development.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing reaction conditions. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the 7-halo-1H-pyrrolo[3,2-c]pyridine. This step forms a square-planar Pd(II) intermediate.[4] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the order I > Br > OTf >> Cl.[3]

  • Transmetalation : This is the ligand exchange step where the organic group from the organoboron species is transferred to the Pd(II) complex, displacing the halide. This step is critically dependent on the presence of a base.[4][5] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its aryl group to the palladium center.[9][10]

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired 7-aryl-1H-pyrrolo[3,2-c]pyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Halide Ar¹-Pd(II)L₂-X Pd0->PdII_Halide Ar¹-X Product_output 7-Aryl-1H-pyrrolo[3,2-c]pyridine (Ar¹-Ar²) Pd0->Product_output TM Transmetalation PdII_Aryl Ar¹-Pd(II)L₂-Ar² PdII_Halide->PdII_Aryl Ar²-B(OR)₂ PdII_Aryl->Pd0 Ar¹-Ar² RE Reductive Elimination BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->BoronicAcid Boronate->PdII_Halide Enters Cycle ArX_input 7-Halo-1H-pyrrolo[3,2-c]pyridine (Ar¹-X) ArX_input->Pd0

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 7-halo-1H-pyrrolo[3,2-c]pyridine with an arylboronic acid. Optimization may be required based on the specific substrates used.

Materials & Reagents
  • 7-Halo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Step-by-Step Method
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 7-halo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[4]

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water) via syringe to achieve a concentration of approximately 0.1–0.2 M with respect to the limiting reagent.[12][13]

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 80–110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1H-pyrrolo[3,2-c]pyridine product.

Figure 2: General experimental workflow for the Suzuki coupling.

Protocol Optimization and Key Parameter Insights

The success of coupling nitrogen-rich heterocycles like 1H-pyrrolo[3,2-c]pyridine often requires careful optimization. The inherent electronic properties and potential for catalyst inhibition necessitate a rational approach to selecting reagents and conditions.

  • The Heterocyclic Substrate: The unprotected N-H proton of the pyrrole ring is acidic and can potentially interfere with the catalytic cycle or react with the base.[14] While many couplings proceed without protection, particularly with milder bases like K₂CO₃ or K₃PO₄, challenging substrates may benefit from N-protection.[6][15] Robust protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) are stable to Suzuki conditions and can be a valuable strategy for improving yields and consistency.[16]

  • Palladium Catalyst & Ligand: The choice of catalyst is paramount. For less reactive 7-chloro-1H-pyrrolo[3,2-c]pyridines, standard catalysts like Pd(PPh₃)₄ may be sluggish. More effective systems often involve bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or specialized Buchwald ligands (e.g., SPhos, XPhos) combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[5][17][18] These ligands promote the oxidative addition step and stabilize the active catalytic species. N-Heterocyclic Carbene (NHC) based precatalysts are also highly effective.[5]

  • Choice of Base: The base's role is multifaceted, influencing both the transmetalation rate and the stability of substrates.[3][10]

    • K₂CO₃ / Cs₂CO₃: Widely used, effective, and compatible with many functional groups. Cesium carbonate is more soluble in organic solvents and its larger cation can promote reactivity.[10][19]

    • K₃PO₄: A moderately strong base often favored for heteroaryl couplings and when dealing with base-sensitive functional groups.[6]

    • KOtBu: A very strong base that can significantly accelerate couplings of sterically hindered or electron-rich substrates but may cause decomposition or side reactions with sensitive molecules.[20]

  • Solvent System: Aprotic polar solvents are most common.[11]

    • Dioxane/Water or THF/Water: The classic choice. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[3]

    • Toluene/Water: A good alternative, particularly for higher temperature reactions.

    • DMF/DMAc: Can be effective but may lead to side reactions at high temperatures.

Data Summary: Exemplary Couplings

Recent literature provides specific examples of successful Suzuki couplings on the 1H-pyrrolo[3,2-c]pyridine scaffold, demonstrating the feasibility and scope of this transformation.[21][22]

EntryHalide SubstrateBoronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)Reference
16-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 / 2h63[21]
26-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineo-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 / 2h65[21]
36-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinem-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 / 2h94[21]
46-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-Ethoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 / 2h57[21]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently reactive halide (e.g., chloride). 3. Poor quality boronic acid. 4. Insufficiently degassed solvents.1. Use a fresh catalyst or a more active precatalyst (e.g., XPhos Pd G2). 2. Switch to a more active ligand (e.g., Buchwald ligand), increase temperature, or use a stronger base. 3. Use fresh boronic acid or switch to the corresponding pinacol ester. 4. Ensure thorough degassing of all solvents by sparging with inert gas.[12]
Protodeboronation 1. Reaction temperature is too high or time is too long. 2. Presence of excess water or protic sources. 3. Certain heteroaryl boronic acids are prone to this side reaction.[11]1. Lower the reaction temperature and monitor carefully to stop when complete. 2. Use anhydrous solvents and a carefully controlled amount of water. 3. Switch to the corresponding trifluoroborate salt or boronate ester.[3]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Catalyst decomposition.1. Ensure a strictly inert atmosphere throughout the setup and reaction. 2. Use a more stable catalyst/ligand combination.
Dehalogenation of Starting Material 1. Hydrogen source present (e.g., solvent, water). 2. Specific catalyst/ligand combination may favor this pathway.1. Use anhydrous solvents. 2. Screen different palladium catalysts and ligands.

References

Application Notes and Protocols for the N-Alkylation of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 7-Fluoro-1H-pyrrolo[3,2-c]pyridines in Modern Drug Discovery

The 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry. As a bioisostere of indole, the pyrrolopyridine core often imparts improved aqueous solubility and metabolic stability to drug candidates.[1] The introduction of a fluorine atom at the 7-position can further enhance binding affinity and modulate pharmacokinetic properties. N-alkylation of this core structure is a critical step in the synthesis of a diverse array of biologically active molecules, including kinase inhibitors and anticancer agents.[2][3][4] The strategic placement of substituents on the nitrogen atoms of the bicyclic system allows for the fine-tuning of a compound's three-dimensional structure to optimize interactions with biological targets.

This guide provides a comprehensive overview of the principles and detailed protocols for the selective N-alkylation of this compound, empowering researchers to navigate the synthetic challenges and unlock the full potential of this valuable scaffold.

Understanding the Dichotomy of N-Alkylation: A Tale of Two Nitrogens

The N-alkylation of this compound presents a classic challenge of regioselectivity. The molecule possesses two potentially nucleophilic nitrogen atoms: the pyrrolic N-1 and the pyridinic N-4. The selective functionalization of one nitrogen over the other is paramount for accessing the desired chemical space and achieving the target biological activity.

The outcome of the alkylation reaction is a delicate interplay of several factors:

  • Acidity of the N-H Proton: The pyrrole N-H proton is moderately acidic (pKa of pyrrole is ~17.5), and its deprotonation with a suitable base generates a highly nucleophilic pyrrolide anion.[5]

  • Nucleophilicity of the Pyridine Nitrogen: The pyridine nitrogen has a lone pair of electrons in an sp2-hybridized orbital, making it a potential nucleophile, though generally less so than the deprotonated pyrrole nitrogen.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent all play a crucial role in directing the alkylation to a specific nitrogen atom.[6]

Generally, reactions performed under basic conditions that favor deprotonation of the pyrrole N-H will lead to N-1 alkylation. Conversely, reactions under neutral or acidic conditions, or with specific alkylating agents, may favor alkylation at the more basic pyridine nitrogen (N-4).

Visualizing the Reaction Pathways

cluster_0 N-1 Alkylation (Kinetic Control) cluster_1 N-4 Alkylation (Thermodynamic Control/Alternative Pathway) A_start This compound B_base Strong Base (e.g., NaH, KHMDS) in Aprotic Solvent (e.g., THF, DMF) A_start->B_base Deprotonation C_anion Deprotonated Pyrrolide Anion B_base->C_anion D_alkyl Alkylating Agent (R-X) C_anion->D_alkyl Nucleophilic Attack E_product1 N-1 Alkylated Product D_alkyl->E_product1 F_start This compound G_conditions Milder Base (e.g., K2CO3) or Lewis Acid Catalysis F_start->G_conditions Activation H_intermediate Activated Complex G_conditions->H_intermediate I_alkyl Alkylating Agent (R-X) H_intermediate->I_alkyl Nucleophilic Attack J_product4 N-4 Alkylated Product I_alkyl->J_product4

Figure 1: General workflows for selective N-1 and N-4 alkylation.

Experimental Protocols

Protocol 1: Selective N-1 Alkylation via Deprotonation

This protocol is designed to favor alkylation on the pyrrole nitrogen by employing a strong base to generate the highly nucleophilic pyrrolide anion.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF or THF (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases and the solution becomes clear.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-1 alkylated product.

Rationale for Experimental Choices:

  • Strong Base (NaH, KHMDS): These bases are strong enough to irreversibly deprotonate the pyrrole N-H, generating the desired nucleophile for selective N-1 attack.[5]

  • Aprotic Solvent (DMF, THF): These solvents are polar enough to dissolve the starting material and the intermediate anion but do not have acidic protons that would interfere with the strong base.[6]

  • Inert Atmosphere: Prevents the strong base from reacting with atmospheric moisture and oxygen.

Protocol 2: Selective N-4 Alkylation

Achieving selective N-4 alkylation can be more challenging and is often substrate and reagent dependent. This protocol employs milder basic conditions that may favor the alkylation of the more basic pyridine nitrogen. In some cases, initial N-1 alkylation might occur followed by rearrangement to the thermodynamically more stable N-4 isomer, though this is less common for pyrrolopyridines compared to other systems.

Materials:

  • This compound

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkylating agent (e.g., benzyl bromide, 4-methoxybenzyl chloride)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (acetonitrile or DMF, approximately 0.1 M).

  • Addition of Base: Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5 eq) to the suspension.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N-4 alkylated product. It is crucial to carefully characterize the product to confirm the regioselectivity, as a mixture of isomers is possible.

Rationale for Experimental Choices:

  • Milder Base (K₂CO₃, Cs₂CO₃): These bases are generally not strong enough to fully deprotonate the pyrrole N-H, thus allowing the pyridine nitrogen to compete as the nucleophile.[7] Cesium carbonate is often used to enhance the rate and selectivity in such reactions due to the "cesium effect".

  • Solvent Choice: Acetonitrile and DMF are suitable polar aprotic solvents for this type of reaction.

Data Summary and Comparison

ParameterProtocol 1: N-1 AlkylationProtocol 2: N-4 Alkylation
Target Nitrogen Pyrrole (N-1)Pyridine (N-4)
Base NaH, KHMDS (Strong)K₂CO₃, Cs₂CO₃ (Mild)
Solvent Anhydrous THF, DMFAcetonitrile, DMF
Temperature 0 °C to Room Temperature50-80 °C
Key Principle Deprotonation to form a highly nucleophilic anionAlkylation of the more basic nitrogen under milder conditions
Potential Issues Handling of pyrophoric basesPotential for mixture of N-1 and N-4 isomers

Troubleshooting and Advanced Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature (for Protocol 2). For Protocol 1, ensure the anhydrous conditions are strictly maintained.

  • Mixture of Isomers: If a mixture of N-1 and N-4 isomers is obtained, optimizing the base, solvent, and temperature is crucial. A change in the alkylating agent can also influence the regioselectivity. Separation of isomers can often be achieved by careful column chromatography.

  • Alternative Alkylating Agents: For less reactive alkylating agents, the addition of a catalytic amount of sodium iodide or potassium iodide can facilitate the reaction via an in-situ Finkelstein reaction.

  • Protecting Group Strategies: In cases where regioselectivity remains poor, the use of a protecting group on the pyrrole nitrogen can be employed to direct alkylation to the pyridine nitrogen. Subsequent deprotection would then yield the desired N-4 alkylated product.

Conclusion

The selective N-alkylation of this compound is a synthetically important transformation that can be controlled by the judicious choice of reaction conditions. By understanding the underlying principles of reactivity and carefully selecting the appropriate base and solvent, researchers can effectively synthesize either the N-1 or N-4 alkylated derivatives, paving the way for the discovery of novel therapeutics.

References

Application Notes and Protocols for the Development of Anticancer Agents from 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel anticancer agents derived from the versatile 7-azaindole scaffold. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for advancing 7-azaindole-based compounds from initial discovery to preclinical evaluation.

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Oncology

The 7-azaindole core, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique structural and electronic properties.[1][2] Its ability to mimic the purine base of ATP allows it to effectively interact with the hinge region of various protein kinases, a class of enzymes frequently dysregulated in cancer.[3][4][5] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, enabling a bidentate binding mode that confers high affinity and selectivity.[3][6]

This has led to the successful development of several FDA-approved drugs, such as the BRAF inhibitor vemurafenib for melanoma, underscoring the therapeutic potential of this heterocyclic system.[3][7][8] The 7-azaindole framework offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a wide array of kinases and other cancer-relevant proteins.[3]

This guide will provide a detailed roadmap for harnessing the potential of the 7-azaindole scaffold in modern anticancer drug discovery.

Synthetic Strategies for 7-Azaindole Analogs

The synthesis of a diverse library of 7-azaindole derivatives is the foundational step in identifying novel anticancer agents. Numerous synthetic routes have been developed to functionalize the 7-azaindole core at various positions to modulate biological activity.[9][10][11][12] A common strategy involves the use of a pre-functionalized 7-azaindole starting material, such as 5-bromo-7-azaindole, which allows for subsequent diversification through cross-coupling reactions.[13]

Representative Synthesis Protocol: A Vemurafenib Analog

This protocol describes a convergent synthesis approach for a vemurafenib analog, a potent BRAF inhibitor, showcasing the key chemical transformations involved in constructing complex 7-azaindole-based molecules.[14][15]

Protocol 2.1: Synthesis of a Vemurafenib Analog

Step 1: Formylation of 5-bromo-7-azaindole [14][15]

  • To a solution of 5-bromo-7-azaindole (1.0 eq) in a 2:1 mixture of acetic acid and water, add hexamethylenetetramine (HMTA) (4.0 eq).

  • Reflux the mixture for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Step 2: Synthesis of the N-acylhydrazone Moiety [14]

  • This step involves the synthesis of the side-chain that will be coupled to the 7-azaindole core. A detailed procedure for a specific side-chain can be adapted from relevant literature.

Step 3: Condensation and Final Product Formation [14][15]

  • Dissolve the synthesized N-acylhydrazone from Step 2 (1.1 eq) in ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Add 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final vemurafenib analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Evaluation of Anticancer Activity

A cascade of in vitro assays is essential to characterize the biological activity of newly synthesized 7-azaindole derivatives. These assays are designed to assess cytotoxicity, target engagement, and the mechanism of action.

Cell Viability and Cytotoxicity Assessment

The initial screening of compounds typically involves evaluating their ability to inhibit the proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[1][3][16]

Protocol 3.1: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., A375 for melanoma, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[16]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure: [1][3][16]

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-azaindole compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Representative IC₅₀ Values of 7-Azaindole Derivatives against Various Cancer Cell Lines

Compound IDTarget KinaseA375 (Melanoma) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
AZA-001 BRAF0.55.28.16.5
AZA-002 PI3K2.10.83.41.9
AZA-003 FGFR41.512.30.915.7
Vemurafenib BRAF0.34.87.55.9
Target Engagement: In Vitro Kinase Inhibition Assay

To confirm that the synthesized compounds are acting on their intended kinase targets, a direct in vitro kinase inhibition assay is crucial. This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol 3.2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET) [17]

Materials:

  • Purified recombinant kinase (e.g., BRAF, PI3K)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • 384-well plates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the 7-azaindole inhibitor in DMSO. Further dilute this into the kinase buffer to a 4X final assay concentration.

    • Prepare a 2X solution of the kinase enzyme in kinase buffer.

    • Prepare a 2X solution of the substrate peptide and ATP in kinase buffer. The ATP concentration should be at its apparent Km for the kinase.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a solution containing the terbium-labeled antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Signal Measurement:

    • Measure the TR-FRET signal on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Elucidating the Mechanism of Action

To further understand how the 7-azaindole compounds exert their anticancer effects, it is important to investigate their impact on cellular processes such as the cell cycle and key signaling pathways.

Protocol 3.3: Cell Cycle Analysis by DAPI Staining and Flow Cytometry [5][6][18][19][20]

Materials:

  • Cancer cells treated with the 7-azaindole compound

  • PBS

  • Ice-cold 70% ethanol

  • DAPI/Triton X-100 staining solution (10 µg/mL DAPI and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the 7-azaindole compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Resuspend the cell pellet in 300 µL of DAPI/Triton X-100 solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, measuring the DAPI fluorescence.

  • Data Analysis:

    • Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated controls.

Protocol 3.4: Western Blot Analysis of Key Signaling Proteins [21][22][23][24]

Materials:

  • Cancer cells treated with the 7-azaindole compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, PARP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells in lysis buffer.

    • Determine the protein concentration of each lysate.

  • Gel Electrophoresis:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression and phosphorylation levels of target proteins in treated versus control cells.

Visualizations

Signaling Pathway Diagram

Kinase Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation AZA_PI3K 7-Azaindole Inhibitor AZA_PI3K->PI3K Inhibits AZA_BRAF Vemurafenib (7-Azaindole) AZA_BRAF->BRAF Inhibits

Caption: Simplified kinase signaling pathways targeted by 7-azaindole inhibitors.

Experimental Workflow Diagram

Drug Discovery Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo Preclinical Evaluation Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification CellViability Cell Viability Assay (MTT) Purification->CellViability KinaseAssay Kinase Inhibition Assay CellViability->KinaseAssay MoA Mechanism of Action (Cell Cycle, Western Blot) KinaseAssay->MoA Lead Lead Optimization MoA->Lead SAR Analysis Xenograft In Vivo Xenograft Models Tox Toxicology Studies Xenograft->Tox Lead->Design Iterative Design Lead->Xenograft

Caption: Workflow for the development of 7-azaindole-based anticancer agents.

Conclusion

The 7-azaindole scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Its inherent ability to target the ATP-binding site of kinases, coupled with its synthetic tractability, provides a robust platform for generating potent and selective inhibitors. The protocols and methodologies detailed in these application notes offer a comprehensive framework for the systematic design, synthesis, and in vitro evaluation of 7-azaindole derivatives. By employing these strategies, researchers can effectively advance promising candidates through the drug discovery pipeline, ultimately contributing to the development of new and effective cancer treatments.

References

The Strategic Application of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Heterocycles in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The 7-fluoro-1H-pyrrolo[3,2-c]pyridine core, a fluorinated bioisostere of indole and azaindole, represents a privileged structural motif with significant potential for the development of novel therapeutics. The introduction of a fluorine atom at the 7-position of the pyrrolo[3,2-c]pyridine scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth exploration of the application of this scaffold, focusing on its role in the development of kinase inhibitors and other targeted agents. While direct biological data for 7-fluoro substituted derivatives are emerging, the extensive research on the parent 1H-pyrrolo[3,2-c]pyridine scaffold provides a robust foundation for understanding its therapeutic potential.

Core Rationale: Why this compound is a Scaffold of Interest

The 1H-pyrrolo[3,2-c]pyridine system is a versatile template for engaging with various biological targets. Its unique arrangement of nitrogen atoms and the fused ring system allows for a multitude of interactions, including hydrogen bonding and pi-stacking, which are critical for target binding.

The Impact of 7-Fluoro Substitution:

The introduction of a fluorine atom at the 7-position is a deliberate and strategic modification. Fluorine, being the most electronegative element, imparts several advantageous properties:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities and overall ionization state at physiological pH.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as orthogonal multipolar interactions with backbone amides, which can significantly enhance binding affinity and selectivity.

  • Improved Lipophilicity: Strategic fluorination can fine-tune the lipophilicity of a molecule, which is a critical parameter for cell permeability and overall drug-like properties.

Application Focus I: Kinase Inhibition in Oncology and Inflammatory Diseases

Kinases are a major class of drug targets, particularly in oncology and immunology. The dysregulation of kinase signaling pathways is a hallmark of many diseases. The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

Targeting FMS Kinase (CSF-1R) for Cancer and Inflammatory Disorders

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Overexpression of FMS kinase is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1]

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against FMS kinase.[1] These compounds are promising candidates for the development of novel anticancer and anti-arthritic drugs.[2]

G cluster_0 Normal Cell Division cluster_1 Action of 1H-Pyrrolo[3,2-c]pyridine Derivative a Tubulin Dimers b Microtubule Polymerization a->b f Drug Binds to Colchicine Site on Tubulin c Formation of Mitotic Spindle b->c d Chromosome Segregation c->d e Cell Division d->e g Inhibition of Microtubule Polymerization f->g h Disruption of Mitotic Spindle g->h i G2/M Phase Arrest h->i j Apoptosis i->j

References

Application Note & Protocols: In Vitro Evaluation of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of cytotoxicity for the novel compound 7-Fluoro-1H-pyrrolo[3,2-c]pyridine. The pyrrolo[3,2-c]pyridine scaffold, a 7-azaindole isomer, is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects.[1][2][3][4] Therefore, a robust assessment of the cytotoxic potential of novel analogues like this compound is a critical step in the drug discovery pipeline. This guide details a multi-faceted experimental approach, moving from general metabolic viability assessment to more mechanistic assays discerning the mode of cell death. We present field-proven protocols for the MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) apoptosis assays, explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The 1H-pyrrolo[3,2-c]pyridine core is of significant interest due to its structural similarity to purines, allowing it to interact with a wide array of biological targets, particularly protein kinases.[5] Many kinase inhibitors containing this scaffold have been developed.[3][5] Published studies on related pyrrolo[3,2-c]pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma, ovarian, prostate, and breast cancer.[4][6] Some derivatives have even been shown to induce apoptosis and arrest the cell cycle.[7][8][9][10]

Given this precedent, it is logical to hypothesize that this compound may also possess cytotoxic properties. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity, potentially modulating the compound's biological effect. A systematic in vitro evaluation is therefore essential to characterize its cytotoxic profile, determine its potency (IC50), and begin to elucidate its mechanism of action.

Our approach is designed to be a self-validating cascade. We begin with a broad assessment of metabolic activity (MTT assay), followed by a measure of membrane integrity (LDH assay), and finally, a specific investigation into programmed cell death (apoptosis assay). This tiered approach provides a comprehensive picture of the compound's cellular impact.

Experimental Strategy: A Multi-Assay Approach

A single assay is insufficient to comprehensively define cytotoxicity. A compound might inhibit metabolic activity without causing immediate cell lysis, or it could induce apoptosis, a specific, programmed form of cell death. To capture these nuances, we employ a panel of three distinct assays.

G cluster_0 Initial Screening cluster_1 Primary Assays cluster_2 Mechanistic Elucidation cluster_3 Data Synthesis A Compound Treatment (this compound) B MTT Assay (Metabolic Activity) A->B Expose Cells C LDH Assay (Membrane Integrity) A->C Expose Cells D Annexin V / PI Staining (Apoptosis vs. Necrosis) A->D Further Investigation F Determine IC50 Values & Cytotoxic Profile B->F Quantify Viability C->F Quantify Lysis E Caspase-3/7 Assay (Apoptosis Execution) D->E Confirm Apoptotic Pathway E->F Mechanistic Insight

Caption: Tiered workflow for cytotoxicity assessment.

Core Protocols

General Cell Culture and Compound Preparation

Causality: The choice of cell line is critical. For initial screening, a panel including a rapidly proliferating cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) and a non-cancerous cell line (e.g., NIH3T3 - mouse fibroblasts) is recommended to assess for cancer-specific cytotoxicity.[4][6] All cell culture work must be performed under sterile conditions to prevent contamination, which would confound results.

Protocol:

  • Cell Line Maintenance: Culture human cancer cell lines (e.g., HeLa) and a normal fibroblast cell line (e.g., NIH3T3) in their recommended media (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11] Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 70-80% confluency to ensure they remain in the logarithmic growth phase.[11]

  • Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile Dimethyl Sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.[12]

Protocol 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[16]

G A Seed Cells in 96-well plate B Add Compound Dilutions (24-72h incubation) A->B C Add MTT Reagent (0.5 mg/mL final conc.) ~4h incubation B->C D Viable Cells (Mitochondrial Reductase) C->D F Purple Formazan D->F Reduction E Yellow MTT E->D G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H

Caption: MTT assay experimental workflow.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15][16]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][17]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[18][19] The LDH assay measures the activity of this released enzyme in the supernatant.[19] A coupled enzymatic reaction results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released and, therefore, the number of lysed cells.[19]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Establish Controls: It is critical to include the following controls:[20]

    • Vehicle Control: Cells treated with the same concentration of DMSO as the compound-treated wells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[21][22]

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate (e.g., at 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[22]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar). Add 50 µL of the reaction mixture to each well containing the supernatant.[22]

  • Incubation & Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light.[22] Add 50 µL of stop solution to each well.[22]

  • Data Acquisition: Measure the absorbance at 490 nm within one hour using a microplate reader.[21]

Protocol 3: Annexin V & Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[23][24] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed residues.[24] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.

G cluster_0 Cell Populations A Treat Cells in 6-well plate B Harvest Cells (Trypsinize + Collect Supernatant) A->B C Wash with PBS & Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC & Propidium Iodide (PI) C->D E Incubate 15 min in the dark D->E F Analyze by Flow Cytometry E->F G Data Interpretation F->G H Annexin V (-) / PI (-) (Viable) I Annexin V (+) / PI (-) (Early Apoptosis) J Annexin V (+) / PI (+) (Late Apoptosis/Necrosis) K Annexin V (-) / PI (+) (Necrosis)

Caption: Annexin V / PI assay workflow and data interpretation.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 and supra-IC50 concentrations of this compound for a defined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the corresponding well to ensure all apoptotic bodies are collected.[23]

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cells twice with cold PBS.[23]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[24]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately (within 1 hour) by flow cytometry. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants correctly.[23]

Data Analysis and Interpretation

Quantitative Data Summary

The primary endpoint for the MTT and LDH assays is the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release relative to controls.

AssayParameter MeasuredKey OutputInterpretation
MTT Mitochondrial reductase activity[14]IC50 (Inhibition) Potency of the compound to reduce cell metabolic activity/proliferation.
LDH LDH release into media[18]EC50 (Lysis) Potency of the compound to induce plasma membrane rupture.
Annexin V/PI Phosphatidylserine exposure & membrane permeability[24]% Apoptotic Cells Quantifies the proportion of cells undergoing programmed cell death.
Calculating IC50
  • MTT Data:

    • Calculate the percentage of viability for each concentration: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • LDH Data:

    • Calculate the percentage of cytotoxicity for each concentration: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Curve Fitting: Plot the percentage of viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy for the initial cytotoxic characterization of this compound. By integrating metabolic, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive profile of the compound's effect on cultured cells. A significant difference between the IC50 values from the MTT and LDH assays may suggest a cytostatic rather than a directly cytotoxic effect at lower concentrations. Confirmation of apoptosis via Annexin V staining provides crucial mechanistic insight.

If significant apoptotic activity is observed, further mechanistic studies are warranted. These could include:

  • Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7 using luminescent or colorimetric assays to confirm the apoptotic pathway.[25][26][27][28][29]

  • Western Blot Analysis: Probing for key apoptotic proteins like Bcl-2 family members (Bcl-2, Bax) or cleaved PARP.[8]

  • Cell Cycle Analysis: Using PI staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[7]

By following these detailed protocols and the underlying scientific principles, researchers can generate high-quality, reproducible data to confidently assess the cytotoxic potential of this compound and guide its future development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Fluoro-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-fluoro-azaindole (also known as 7-fluoro-1H-pyrrolo[2,3-b]pyridine). This valuable heterocyclic scaffold is a key building block in numerous pharmaceutical agents due to its role as a bioisostere of indole, often leading to improved solubility and bioavailability.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-fluoro-azaindole and its derivatives.

Issue 1: Low or No Yield of the Desired 7-Fluoro-Azaindole Product

Question: I am attempting a synthesis of a 2-substituted 7-fluoro-azaindole starting from 2-amino-3-iodo-5-fluoropyridine and a terminal alkyne via a Sonogashira coupling followed by cyclization, but I am observing very low yields. What are the potential causes and how can I improve the outcome?

Answer:

This is a common challenge, and the issue can often be traced to several key factors in the reaction sequence. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Inefficient Sonogashira Coupling:

    • Catalyst System: The choice of palladium catalyst and ligand is crucial. While various systems can work, a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is standard. Ensure your catalyst is active and not degraded.

    • Base and Solvent: A mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to quench the HI generated. The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions. Common solvents include THF, DMF, or acetonitrile.

    • Reaction Temperature: Sonogashira couplings are often sensitive to temperature. Running the reaction at room temperature to a slightly elevated temperature (e.g., 40-60 °C) is a good starting point. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Difficulties in the Cyclization Step:

    • Base Strength: The intramolecular C-N bond formation to construct the pyrrole ring often requires a strong base. If you are using a weaker base, the reaction may not proceed efficiently. Potassium tert-butoxide (t-BuOK) is a commonly used strong base for this cyclization.[2]

    • Crown Ether Additive: In some cases, the efficiency of the cyclization can be significantly improved by the addition of a crown ether, such as 18-crown-6, when using a potassium base.[3] The crown ether helps to solubilize the base and increase its effective concentration.

    • Solvent Choice: The choice of solvent for the cyclization is critical. A non-polar, aprotic solvent like toluene or THF is often preferred.

    • Temperature: The cyclization step may require heating. A temperature of around 65°C has been shown to be effective.[3]

Experimental Protocol: Two-Step Synthesis of 2-Substituted 7-Fluoro-Azaindoles [2][3]

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodo-5-fluoropyridine (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous, deoxygenated THF, add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified 2-amino-3-(alkynyl)-5-fluoropyridine from Step 1 in anhydrous toluene.

  • Add potassium tert-butoxide (1.5 eq) and 18-crown-6 (0.1 eq).

  • Heat the reaction mixture to 65 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired 2-substituted 7-fluoro-azaindole.

Issue 2: Formation of Dimeric Byproducts in LDA-Mediated Synthesis

Question: I am using Lithium Diisopropylamide (LDA) to deprotonate 2-fluoro-3-picoline for a subsequent reaction with a nitrile to form a 7-fluoro-azaindole, but I am isolating a significant amount of a dimeric byproduct. How can I suppress this side reaction?

Answer:

The formation of dimeric byproducts is a known issue in this type of reaction. It arises from the 1,4-addition of the lithiated picoline (a benzyllithium-type species) onto another molecule of the starting 2-fluoro-3-picoline.[4] Fortunately, this dimerization can be reversible, and optimizing the reaction conditions can favor the desired product formation.

Causality and Mitigation Strategies:

  • Reagent Stoichiometry and Order of Addition: The stoichiometry of LDA is critical. Using an excess of LDA (e.g., 2.1 equivalents) can help to ensure complete and rapid deprotonation of the picoline, minimizing the concentration of the neutral picoline available for the side reaction.[4] The order of addition also plays a significant role. Adding the picoline to the LDA solution can be beneficial. Alternatively, an inverse addition, where the picoline is added to a pre-mixed solution of LDA and the nitrile, can also be effective.[4]

  • Temperature Control: Maintaining a low reaction temperature (e.g., -40 °C) is crucial.[4] Lower temperatures disfavor the dimerization equilibrium and slow down the rate of the side reaction relative to the desired reaction with the nitrile.

  • Reaction Time: Allowing sufficient time for the initial deprotonation before adding the electrophile (nitrile) can be important. However, prolonged reaction times after the addition of the nitrile might not be necessary and could potentially lead to other side reactions. Monitoring the reaction progress is key.

Optimized Protocol for LDA-Mediated Synthesis: [4]

  • To a solution of diisopropylamine (2.1 eq) in anhydrous THF at -40 °C under an inert atmosphere, add n-butyllithium (2.1 eq) dropwise. Stir for 15 minutes to generate LDA.

  • Slowly add a solution of 2-fluoro-3-picoline (1.0 eq) in anhydrous THF to the LDA solution at -40 °C. Stir for 60 minutes.

  • Add the benzonitrile derivative (1.2 eq) to the reaction mixture and continue stirring at -40 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl at -40 °C and allow it to warm to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are some of the common starting materials for the synthesis of the 7-fluoro-azaindole core?

A1: Several starting materials can be employed, with the choice often depending on the desired substitution pattern and the overall synthetic strategy. Some common precursors include:

  • 2-Fluoro-3-methylpyridine (2-fluoro-3-picoline): This is a versatile starting material for syntheses involving deprotonation of the methyl group followed by reaction with an electrophile.[4][5]

  • 2-Amino-3-halopyridines (e.g., 2-amino-3-iodopyridine): These are commonly used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce a side chain that can subsequently cyclize.[2][3]

  • Substituted Pyridines for Domino Reactions: In some newer methods, readily available substituted pyridines can undergo domino reactions with aldehydes to construct the azaindole core in a single pot.[1][5]

Q2: Are there alternative methods to the traditional cyclization approaches for forming the 7-fluoro-azaindole ring system?

A2: Yes, several innovative methods have been developed. For instance, a one-pot method has been reported for the selective synthesis of 7-azaindoles from 2-fluoro-3-methylpyridine and arylaldehydes.[5][6] This reaction's selectivity is controlled by the alkali-amide base used; for example, KN(SiMe₃)₂ favors the formation of 7-azaindoles.[1][5] Additionally, iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation offers an efficient alternative.[7]

Q3: How does the fluorine substituent influence the reactivity and properties of 7-azaindole?

A3: The fluorine atom at the 7-position has several important effects:

  • Electronic Effects: Fluorine is a highly electronegative atom, which can influence the electron density of the pyridine ring. This can affect the reactivity of the molecule in subsequent functionalization reactions.

  • Physicochemical Properties: The fluorine substituent can enhance metabolic stability and modulate the pKa of the molecule. It can also influence lipophilicity and membrane permeability, which are critical parameters in drug design.

  • Bioisosterism: As a bioisostere of hydrogen, fluorine can lead to improved binding affinity to biological targets without significantly increasing the molecular size.

Q4: What are the key considerations for purifying 7-fluoro-azaindole derivatives?

A4: Purification of 7-fluoro-azaindole derivatives typically involves standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. The choice of eluent system will depend on the polarity of the specific derivative. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective method for obtaining highly pure material.

  • Characterization: After purification, it is essential to characterize the compound to confirm its identity and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data & Protocols

Table 1: Comparison of Reaction Conditions for 7-Azaindole Synthesis
MethodStarting MaterialsKey ReagentsSolventTemp. (°C)Yield (%)Reference
LDA-Mediated Cyclization 2-Fluoro-3-picoline, BenzonitrileLDA (2.1 eq)THF-4082[4]
Sonogashira/Cyclization 2-Amino-3-iodopyridine, Terminal AlkynePd(PPh₃)₄, CuI, t-BuOK, 18-crown-6THF/TolueneRT to 65Good to Excellent[2][3]
Domino Reaction 2-Fluoro-3-methylpyridine, ArylaldehydeKN(SiMe₃)₂iPr₂O110Varies[1]
Suzuki-Miyaura Coupling Di-halogenated 7-azaindole precursor, Aryl boronic acidPd₂(dba)₃, SPhos, Cs₂CO₃Toluene/Ethanol60 to 11043-93[8]

Visualizations

Troubleshooting Workflow for Low Yield in 7-Fluoro-Azaindole Synthesis

troubleshooting_workflow start Low Yield of 7-Fluoro-Azaindole check_sm Verify Starting Material Purity and Integrity start->check_sm check_sm->start If SM is impure sonogashira Troubleshoot Sonogashira Coupling check_sm->sonogashira If SM is pure catalyst Check Catalyst Activity (Pd/Cu) sonogashira->catalyst base_solvent_s Ensure Anhydrous/Deoxygenated Base and Solvent sonogashira->base_solvent_s temp_s Optimize Reaction Temperature sonogashira->temp_s cyclization Troubleshoot Cyclization Step base_c Use Stronger Base (e.g., t-BuOK) cyclization->base_c crown_ether Add Crown Ether (e.g., 18-crown-6) cyclization->crown_ether solvent_c Optimize Solvent (e.g., Toluene) cyclization->solvent_c catalyst->cyclization If coupling is successful base_solvent_s->cyclization If coupling is successful temp_s->cyclization If coupling is successful solution Improved Yield base_c->solution crown_ether->solution solvent_c->solution

Caption: Troubleshooting workflow for low yield in 7-fluoro-azaindole synthesis.

General Synthetic Scheme for 2-Substituted 7-Fluoro-Azaindoles

synthetic_scheme cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization start_mat 2-Amino-3-iodo-5-fluoropyridine + Terminal Alkyne intermediate 2-Amino-3-(alkynyl)-5-fluoropyridine start_mat->intermediate Pd Catalyst, CuI, Base final_product 2-Substituted 7-Fluoro-Azaindole intermediate->final_product Strong Base (e.g., t-BuOK)

Caption: General synthetic scheme for 2-substituted 7-fluoro-azaindoles.

References

Technical Support Center: Synthesis of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this and related fluorinated heterocyclic compounds. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your lab.

The 1H-pyrrolo[3,2-c]pyridine scaffold is a valuable pharmacophore found in molecules targeting a range of biological systems, including FMS kinase for oncology applications.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, its synthesis is not trivial and is fraught with potential side reactions and purification challenges. This guide provides a structured approach to troubleshooting these issues.

Part 1: Overview of a Plausible Synthetic Strategy

While numerous methods exist for constructing azaindole cores, a robust and flexible approach for the this compound system often involves a palladium-catalyzed cross-coupling and cyclization sequence, such as a modified Larock or Sonogashira reaction followed by annulation.[3][4] This strategy offers modularity and control over substituent placement.

A representative synthetic approach is outlined below. This workflow forms the basis for the troubleshooting scenarios discussed in this guide.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization (Annulation) A Starting Material (e.g., 3-Fluoro-4-amino-5-iodopyridine) C Pd/Cu Catalyst Base, Solvent A->C B Terminal Alkyne (R-C≡CH) B->C D Alkynylated Intermediate C->D C-C Coupling E Base or Metal Catalyst Heat D->E F Target Molecule This compound E->F 5-endo-dig Cyclization

Caption: Proposed two-step synthesis of the this compound core.

Part 2: Troubleshooting Guide & Byproduct Analysis (Q&A)

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My Sonogashira coupling reaction (Step 1) is sluggish or fails completely, with only starting materials recovered. What are the likely causes?

Answer: Failure in a Sonogashira coupling involving a pyridine substrate is a common issue, often stemming from catalyst inhibition or poor reaction conditions.

  • Causality - Catalyst Poisoning: The Lewis-basic nitrogen atom on the pyridine ring can coordinate strongly to the palladium catalyst, leading to deactivation.[5] This is a well-documented challenge in the cross-coupling of nitrogen-containing heterocycles.

  • Troubleshooting & Solutions:

    • Ligand Choice: Employ electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.

    • Catalyst System: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper co-catalyst (e.g., CuI) are fresh and of high purity. Degas your reaction mixture thoroughly with argon or nitrogen to prevent oxidative degradation of the catalyst.

    • Base and Solvent: The choice of base is critical. An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Ensure your solvent (e.g., 1,4-dioxane, DMF) is anhydrous, as water can interfere with the catalytic cycle.

Question 2: My LC-MS analysis shows a significant byproduct with a mass corresponding to the loss of fluorine (M-18). What is causing this hydrodefluorination?

Answer: Hydrodefluorination is a notorious side reaction in the synthesis of fluorinated aromatics, particularly when using metal catalysts and certain bases.[5]

  • Causality - Reaction Mechanism: This can occur via several pathways:

    • Catalyst-Mediated: The palladium catalyst can insert into the C-F bond, especially under harsh conditions, leading to subsequent reductive cleavage.

    • Base-Mediated: If a nucleophilic base or solvent (e.g., an alcohol in the presence of a strong base) is used, it can lead to nucleophilic aromatic substitution (SₙAr) of the fluoride.[6]

  • Troubleshooting & Solutions:

    • Reaction Temperature: Lower the reaction temperature. Hydrodefluorination often has a higher activation energy than the desired coupling reaction.

    • Choice of Base: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of stronger, more nucleophilic ones.

    • Solvent Purity: Avoid nucleophilic solvents like methanol or ethanol, especially under basic conditions, as they can displace the fluorine.[6] Use anhydrous, non-hydroxylic solvents like dioxane, THF, or toluene.

Question 3: During my cyclization step (Step 2), I'm observing a complex mixture of products, including potential dimers or polymers. How can I promote the desired intramolecular reaction?

Answer: The formation of intermolecular byproducts like dimers suggests that the rate of the intermolecular reaction is competitive with or faster than the desired intramolecular cyclization. This is a classic challenge in ring-forming reactions.

  • Causality - Reaction Kinetics: In the synthesis of 7-azaindoles, dimerization of lithiated picoline starting materials has been observed as a significant side reaction.[7] A similar principle applies here where an activated intermediate can react with another molecule of starting material before it has a chance to cyclize.

  • Troubleshooting & Solutions:

    • High Dilution Principle: Run the reaction at a much lower concentration (e.g., <0.05 M). This physically separates the reactive intermediates, favoring the intramolecular pathway over intermolecular collisions.

    • Slow Addition: If one reagent is added to initiate the cyclization, add it slowly via syringe pump over several hours. This keeps the instantaneous concentration of the reactive species low, again favoring cyclization.

    • Temperature Control: Optimize the temperature. While heat is often required for cyclization, excessive temperatures can promote undesired side reactions.

Question 4: My final product is difficult to purify. NMR shows it's contaminated with a closely related isomer. How can I improve separation?

Answer: The formation of structural isomers is a common problem in the synthesis of substituted heterocycles.[8] Their similar polarities make separation by standard column chromatography challenging.

  • Causality - Lack of Regioselectivity: Depending on the precise substitution pattern of your starting materials, cyclization could potentially occur at different positions, leading to isomeric products.

  • Troubleshooting & Solutions:

    • Chromatography Optimization:

      • Stationary Phase: If using silica gel (which is acidic), consider switching to neutral or basic alumina, as the acidic nature of silica can cause streaking or degradation of nitrogen-containing compounds.[8]

      • Solvent System: Methodically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol gradient can provide the necessary difference in selectivity. Adding a small amount of a modifier like triethylamine (~0.1%) can deactivate acidic sites on the silica and improve peak shape.[8]

    • Alternative Purification Techniques:

      • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable method for removing small amounts of impurities.

      • Preparative HPLC: For high-purity material, reversed-phase preparative HPLC is often the most effective method for separating closely related isomers.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical starting materials for this synthesis?

    • A: A key precursor is a di-substituted pyridine containing an amino group and a leaving group (like iodine or bromine) ortho to each other, with a fluorine atom at the desired position. For example, a derivative of 4-amino-3-fluoropyridine would be a logical starting point. The other key reagent is a terminal alkyne, which will form the pyrrole ring.

  • Q: Which analytical techniques are essential for monitoring this reaction?

    • A: A combination of techniques is crucial.

      • TLC (Thin Layer Chromatography): For rapid, qualitative monitoring of reaction progress.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for tracking the consumption of starting materials and the formation of the product and any byproducts. It provides both retention time and mass information.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the final product. ¹H and ¹³C NMR will confirm the core structure, while ¹⁹F NMR is critical for verifying the presence and chemical environment of the fluorine atom.[7]

  • Q: Are there any specific safety precautions I should take?

    • A: Yes. Palladium catalysts, especially when dry, can be pyrophoric. Handle them under an inert atmosphere. Many organometallic reagents and strong bases (like LDA or BuLi, if used in alternative syntheses) are highly reactive and require careful handling.[7] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Part 4: Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is a representative starting point and should be optimized for your specific substrates.

  • To a dry Schlenk flask under an argon atmosphere, add the 4-amino-5-halopyridine substrate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous solvent (e.g., 1,4-dioxane or DMF) and a suitable base (e.g., K₂CO₃, 2.5 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can then be taken to the next step or purified.

Protocol 2: Troubleshooting Column Chromatography

This workflow provides a logical approach to optimizing the purification of your target compound.

G A Poor Separation or Low Yield Observed in Column Chromatography B Is the peak shape poor? (Streaking/Tailing) A->B Yes C Are impurities co-eluting with the product? A->C No D Add 0.1-1% triethylamine or ammonia in MeOH to eluent B->D E Switch stationary phase: Silica -> Neutral Alumina B->E F Change primary solvent system (e.g., Hex/EtOAc -> DCM/MeOH) C->F G Use a shallower gradient or isocratic elution C->G H Consider alternative methods: Recrystallization or Prep-HPLC C->H I Problem Solved? D->I E->I F->I G->I

Caption: Decision tree for troubleshooting challenging purifications.

References

Technical Support Center: N-Alkylation of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-alkylation of pyrrolopyridines (azaindoles). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. Pyrrolopyridines are foundational in drug discovery, mimicking the purine core of ATP to act as potent kinase inhibitors and other therapeutic agents.[1] However, their successful functionalization, particularly N-alkylation, is fraught with challenges that can impede research progress.

This guide moves beyond simple protocols to provide a deep, mechanistic understanding of the common pitfalls and their solutions. We will address issues from a first-principles perspective, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Core Challenge: The Question of Regioselectivity

The most significant hurdle in the N-alkylation of pyrrolopyridines is controlling which of the two nitrogen atoms—the pyrrolic N-H or the pyridinic N—undergoes alkylation. Their distinct electronic environments dictate their reactivity, and reaction conditions are the tools we use to exploit these differences.

FAQ 1: I'm getting a mixture of N1- and N7-alkylated products (e.g., in 7-azaindole). Why is this happening and how do I control it?

Answer:

This is the classic regioselectivity problem in this scaffold. The outcome of the reaction is a direct consequence of the dual nucleophilicity of the pyrrolopyridine ring system.

  • The Pyrrole Nitrogen (N1 in 7-azaindole): This nitrogen is part of the five-membered aromatic pyrrole ring. Its lone pair is delocalized within the π-system, making the nitrogen itself relatively non-nucleophilic in its neutral state.[2] However, it is acidic (pKa ≈ 17-19, similar to indole) and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile.

  • The Pyridine Nitrogen (N7 in 7-azaindole): This nitrogen's lone pair is localized in an sp² hybrid orbital, orthogonal to the aromatic π-system. It is not involved in aromaticity and is therefore more basic and nucleophilic than the neutral pyrrole nitrogen.[2]

The reaction pathway, and thus the final product distribution, is a competition between two mechanisms:

  • Pathway A (Sₙ2 on the Anion): Deprotonation of the pyrrole N-H followed by nucleophilic attack of the resulting anion on the alkylating agent. This yields the N1-alkylated product.

  • Pathway B (Sₙ2 or Quaternization): Direct nucleophilic attack of the neutral pyridine nitrogen on the alkylating agent. This yields the N7-alkylated pyridinium salt.

Your reaction conditions determine which pathway dominates. Getting a mixture means your conditions are allowing both pathways to proceed at competitive rates.

FAQ 2: How do I achieve selective alkylation on the PYRROLE nitrogen?

Answer:

To favor alkylation at the pyrrole nitrogen, you must ensure that Pathway A (deprotonation followed by Sₙ2) is significantly faster than Pathway B (direct alkylation of the pyridine nitrogen).

The Core Principle: Use a strong, non-nucleophilic base in an aprotic solvent to generate the pyrrole anion quantitatively before it has a chance to react elsewhere.

Troubleshooting & Optimization Steps:

  • Choice of Base is Critical:

    • Excellent Choice: Sodium hydride (NaH) is the gold standard. It's a strong, non-nucleophilic base that irreversibly deprotonates the N-H to generate hydrogen gas, driving the equilibrium to the anionic form.[3]

    • Good Alternatives: Potassium hydride (KH), Lithium diisopropylamide (LDA), or Sodium bis(trimethylsilyl)amide (NaHMDS). These are also very strong bases but can be more sterically hindered or require colder temperatures.

    • Avoid Weak Bases: Carbonates (K₂CO₃, Cs₂CO₃) or hydroxides (KOH) are often not strong enough to fully deprotonate the pyrrole N-H.[4] They can lead to a mixture of isomers because a significant concentration of the neutral, pyridine-nucleophilic starting material remains.

  • Solvent Selection Matters:

    • Ideal Solvents: Use anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) . They effectively solvate the cation of the base (Na⁺) without interfering with the nucleophilicity of the anion.[3][5]

    • Avoid Protic Solvents: Alcohols (Methanol, Ethanol) or water will quench the strong base and the pyrrole anion, shutting down the desired reaction.

  • Temperature and Order of Addition:

    • First, deprotonate the pyrrolopyridine completely. Add the base (e.g., NaH) to a solution of the pyrrolopyridine in anhydrous solvent at 0 °C. Allow it to stir for 30-60 minutes until hydrogen evolution ceases. This ensures the anion is pre-formed.

    • Then, add the alkylating agent (e.g., alkyl halide) slowly at 0 °C and allow the reaction to warm to room temperature. This controlled addition minimizes side reactions.

ParameterRecommended Condition for Pyrrole N-AlkylationRationale
Base Sodium Hydride (NaH), 60% dispersion in oilStrong, irreversible deprotonation to form the highly nucleophilic anion.[3]
Solvent Anhydrous THF or DMFAprotic, polar; effectively solvates ions without interfering in the reaction.[5]
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent alkylation, minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base and anion by atmospheric moisture.
FAQ 3: My goal is the opposite: how can I selectively alkylate the PYRIDINE nitrogen?

Answer:

To favor alkylation at the pyridine nitrogen (quaternization), you need to suppress Pathway A and promote Pathway B .

The Core Principle: Use conditions where the pyrrole N-H is not deprotonated, allowing the more nucleophilic pyridine nitrogen to react directly with a potent alkylating agent.

Troubleshooting & Optimization Steps:

  • Omit the Base: The most straightforward approach is to run the reaction without any base. This is effective when using highly reactive alkylating agents.

  • Use a Very Weak or No Base: If a base is needed as an acid scavenger, use a non-nucleophilic weak base like diisopropylethylamine (DIPEA). It is generally not basic enough to deprotonate the pyrrole N-H.

  • Employ Potent Alkylating Agents: The pyridine nitrogen is only moderately nucleophilic. The reaction works best with highly electrophilic reagents.

    • Excellent Choices: Methyl iodide (MeI), benzyl bromide (BnBr), methyl triflate (MeOTf), or trialkyloxonium salts (e.g., Meerwein's salt, Me₃OBF₄).[6]

    • Less Effective: Simple alkyl chlorides or secondary alkyl halides may be too slow to react.

  • Solvent Choice: Solvents like acetonitrile, dichloromethane (DCM), or nitromethane are suitable as they can support the formation of the resulting ionic pyridinium salt.

G Start Desired Product? N1_Alk Pyrrole (N1) Alkylation Start->N1_Alk Pyrrole N-Alkylation N7_Alk Pyridine (N7) Alkylation Start->N7_Alk Pyridine N-Alkylation Cond_N1 Conditions: - Strong Base (NaH, KH) - Aprotic Solvent (THF, DMF) - Pre-form anion before adding R-X N1_Alk->Cond_N1 Cond_N7 Conditions: - No Base or Weak Base (DIPEA) - Potent Alkylating Agent (MeI, MeOTf) - Polar Solvent (MeCN, DCM) N7_Alk->Cond_N7

Troubleshooting Other Common Issues
FAQ 4: My reaction is clean but gives a very low yield, or I recover only starting material. What's wrong?

Answer:

Low or no conversion points to issues with reactivity, either of your nucleophile or electrophile.

  • Insufficient Deprotonation (for Pyrrole N-alkylation):

    • Cause: Your base may be old or partially quenched. NaH is notoriously sensitive to moisture. The solvent may not be sufficiently anhydrous.

    • Solution: Use a fresh bottle of NaH or titrate your organolithium/amide base. Ensure solvents are rigorously dried over molecular sieves or via a solvent purification system. Perform the reaction under a strict inert atmosphere.

  • Poor Leaving Group on the Alkylating Agent:

    • Cause: The rate of Sₙ2 reactions follows the trend I > Br > OTs > Cl. If you are using an alkyl chloride, the reaction may be too slow.

    • Solution: Switch to the corresponding alkyl bromide or iodide. If starting from an alcohol, convert it to a tosylate or mesylate first. For particularly challenging alkylations, the Mitsunobu reaction can be an effective alternative.[7]

  • Steric Hindrance:

    • Cause: A bulky alkylating agent (e.g., isopropyl or tert-butyl halide) or a sterically hindered pyrrolopyridine (e.g., with a large substituent next to the nitrogen) will dramatically slow down the reaction.[8]

    • Solution: Increase the reaction temperature (e.g., refluxing in THF). This may require switching to a higher-boiling solvent like DMF or 1,4-dioxane. Be aware that higher temperatures can sometimes reduce regioselectivity. For extremely hindered cases, a different synthetic route may be necessary.

  • Electronic Effects:

    • Cause: Strong electron-withdrawing groups (e.g., -NO₂, -CN) on the pyrrolopyridine ring increase the acidity of the N-H but decrease the nucleophilicity of the resulting anion.

    • Solution: This is a more challenging issue. You may need more forcing conditions (higher temperature, longer reaction time) or a more reactive electrophile.

Detailed Experimental Protocols
Protocol 1: Selective N1-Alkylation of 7-Azaindole with Benzyl Bromide

This protocol is a self-validating system for achieving high regioselectivity for the pyrrole nitrogen.

Materials:

  • 7-Azaindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 7-azaindole (1.0 eq).

  • Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the resulting solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 45 minutes. The cessation of bubbling indicates the complete formation of the sodium salt.

  • Add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N1-benzyl-7-azaindole.

References

Technical Support Center: Purification of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this fluorinated azaindole, ensuring high purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each issue is followed by potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low Recovery After Column Chromatography

You've performed flash column chromatography on your crude this compound, but the yield of the purified product is significantly lower than expected.

Potential CauseTroubleshooting SuggestionScientific Rationale
Compound Adsorption to Silica Gel 1. Deactivate Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen non-polar solvent containing 1-2% triethylamine (Et3N). 2. Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.Azaindoles, with their basic pyridine nitrogen, can strongly interact with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or streaking.[1] Deactivating the silica with a base like triethylamine neutralizes these acidic sites, minimizing such interactions.
Inappropriate Solvent System 1. Optimize Eluent Polarity: Use Thin Layer Chromatography (TLC) to systematically screen different solvent systems. A good starting point for azaindole-type compounds is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[1] 2. Incorporate a Modifier: Add a small percentage (0.5-1%) of a polar solvent like methanol or a basic modifier such as triethylamine to your eluent to improve peak shape and elution.An improperly optimized solvent system can lead to poor separation and band broadening, resulting in mixed fractions and apparent low yield. The addition of a modifier can improve solubility and disrupt interactions with the stationary phase.
Insolubility in Loading Solvent Dry Loading: If your crude material is not fully soluble in the initial, low-polarity eluent, dissolve it in a minimal amount of a stronger solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting dry powder onto the top of your column.Loading the sample in a solvent that is too strong will cause the initial band to be too wide, leading to poor separation. Dry loading ensures that the compound is introduced to the column in a concentrated band, irrespective of its solubility in the starting eluent.[2]
Issue 2: Persistent Impurities After Purification

Despite purification by column chromatography or recrystallization, your NMR or LC-MS analysis of this compound shows the presence of contaminants.

Potential CauseTroubleshooting SuggestionScientific Rationale
Co-eluting Impurities 1. Orthogonal Purification: Employ a multi-step purification strategy using techniques that separate based on different principles. For example, follow normal-phase column chromatography with a recrystallization or a reversed-phase HPLC purification. 2. Vary the Stationary Phase: If using column chromatography, switch from silica gel to alumina or a C18 reversed-phase silica.Impurities with similar polarity to your target compound can be difficult to separate in a single chromatographic step.[1] Using a different purification technique or stationary phase exploits different intermolecular interactions, often enabling the separation of previously co-eluting species.
Residual Starting Materials or Reagents Aqueous Work-up: Before purification, perform an aqueous wash of your crude reaction mixture. Adjusting the pH of the aqueous layer can help remove acidic or basic impurities.Unreacted starting materials and reagents are common impurities. A well-designed aqueous work-up can selectively remove many of these before you proceed to more resource-intensive purification methods.[1]
Isomeric Impurities High-Resolution Techniques: The synthesis of substituted pyridines can sometimes yield isomeric byproducts.[3] High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution to separate these closely related compounds.Isomers often have very similar polarities, making them challenging to separate by standard flash chromatography. The higher efficiency of HPLC columns can provide the resolution needed for their separation.[1]
Issue 3: Difficulty with Recrystallization

Attempts to recrystallize this compound have resulted in oiling out, poor crystal formation, or no crystallization at all.

Potential CauseTroubleshooting SuggestionScientific Rationale
Inappropriate Solvent Choice Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexanes). The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4] Consider using a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not).[5]The success of recrystallization is critically dependent on the choice of solvent. The significant difference in solubility at high and low temperatures is the driving force for crystal formation.[6]
"Oiling Out" 1. Use a More Dilute Solution: Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly. 2. Lower the Crystallization Temperature: If the melting point of your compound is lower than the boiling point of the solvent, it may melt before dissolving. Choose a lower-boiling solvent."Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is below the boiling point of the solvent.[4][7]
Slow or No Crystal Formation 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a "seed" crystal of the pure compound if available. 2. Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.[5][7]Crystal formation requires nucleation. Scratching the glass creates microscopic imperfections that can serve as nucleation sites. Slow cooling allows for the formation of larger, more pure crystals.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography protocol for this compound?

A1: Begin by developing a solvent system using Thin Layer Chromatography (TLC). A common starting point for azaindoles is a mixture of ethyl acetate and hexanes.[1] Aim for an Rf value of 0.2-0.3 for your product on the TLC plate to ensure good separation on the column. Given the presence of the basic pyridine nitrogen, consider adding 0.5-1% triethylamine to the eluent to prevent streaking.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Azaindoles can be sensitive to the acidic nature of silica gel.[1] To mitigate this, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solution containing triethylamine. Running the column quickly ("flash" chromatography) also minimizes the contact time between your compound and the stationary phase.

Q3: What are some common impurities I should look out for in the synthesis of this compound?

A3: Common impurities in the synthesis of azaindoles can include unreacted starting materials, reagents, and side-products from the reaction, which may include isomers of the desired product.[3] Residual solvents from the reaction and work-up are also frequently observed.

Q4: Is preparative HPLC a suitable method for purifying this compound?

A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for purifying this compound, especially for achieving very high purity or for separating closely related impurities like isomers.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.

Q5: How does the fluorine substituent affect the purification of this molecule?

A5: The fluorine atom can increase the polarity and alter the solubility of the molecule compared to its non-fluorinated analog. Fluorinated heterocyclic compounds often exhibit good solubility in a range of organic solvents.[8][9] This can be advantageous in finding a suitable solvent for both chromatography and recrystallization. The electron-withdrawing nature of fluorine can also influence the basicity of the pyridine nitrogen, which may affect its interaction with silica gel.

Visualizing Purification Workflows

A logical approach to troubleshooting purification challenges is essential for an efficient workflow.

Caption: A decision tree for troubleshooting the purification of this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel for your column. In a separate beaker, prepare your starting eluent (e.g., 98:2 hexanes:ethyl acetate) and add triethylamine to a final concentration of 1% (v/v). Add this solvent mixture to the silica gel to create a slurry.

  • Column Packing: Pour the silica gel slurry into your column and use gentle air pressure to pack the column bed, ensuring a flat, uniform surface.

  • Sample Loading (Dry Loading): Dissolve your crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Gently tap the column to settle the powder. Begin eluting with your starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization Using a Two-Solvent System
  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble (e.g., ethyl acetate) and a "bad" solvent in which it is poorly soluble (e.g., hexanes).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and swirling until the compound just dissolves.

  • Induce Cloudiness: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

avoiding side reactions in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Side Reactions

Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and avoiding undesirable side reactions during the synthesis of this critical heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can be complex, often plagued by side reactions that can significantly impact yield, purity, and the overall success of a research campaign.

This guide is structured to address specific issues encountered in the laboratory, offering not just solutions but also a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be encountering during your pyrrolopyridine synthesis and provides actionable steps to resolve them.

Question 1: My Suzuki-Miyaura cross-coupling reaction is producing significant amounts of a di-arylated byproduct. How can I improve the chemoselectivity for mono-arylation?

Answer:

The formation of di-arylated products is a common challenge in the cross-coupling of di-halogenated pyrrolopyridine intermediates.[1] Achieving high chemoselectivity for mono-arylation is crucial for maximizing the yield of the desired product. The key to controlling this side reaction lies in the careful selection of the catalyst system and reaction conditions.

Underlying Cause: The relative reactivity of the two halogen-substituted positions on the pyrrolopyridine ring dictates the selectivity of the Suzuki-Miyaura coupling. Often, one position is inherently more reactive than the other, but under forcing conditions or with a highly active catalyst, the second coupling can occur before the reaction is complete.

Troubleshooting Protocol:

  • Catalyst Screening: The choice of palladium catalyst and ligand is paramount. While highly active catalysts like those based on XPhos can be effective, they may also promote di-arylation. Consider screening a panel of catalysts. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, it was found that Pd₂(dba)₃ showed excellent selectivity for C-2 arylation, with only trace amounts of the 2,4-diarylated product observed.[1] In contrast, catalysts like XPhos Pd G2 led to lower chemoselectivity.[1]

  • Temperature Optimization: Lowering the reaction temperature can often favor the mono-arylation product by reducing the overall reaction rate and allowing for greater differentiation between the reactivities of the two halogen sites. However, be aware that excessively low temperatures may lead to incomplete conversion or the formation of other impurities.[1]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the boronic acid or boronate ester can also help to minimize di-arylation. Using a slight excess (e.g., 1.1 equivalents) of the boron reagent is a good starting point.

Data-Driven Insights: Catalyst Impact on Selectivity

Catalyst SystemMono-arylated Product (%)Di-arylated Product (%)Other Side ProductsReference
Pd₂(dba)₃68-75Trace-[1]
XPhos Pd G2Low ChemoselectivitySignificant-[1]
Pd(PPh₃)₄83-C-2 reduced derivative (5-8%)[1]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Mono-arylation

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the di-halogenated pyrrolopyridine (1.0 eq), the boronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add the chosen solvent (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and ligand (if required).

  • Heat the reaction to the optimized temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing significant N-oxidation of the pyridine ring during my reaction. How can I prevent this side reaction?

Answer:

N-oxidation of the pyridine ring is a common side reaction, particularly when using oxidizing agents or under conditions that can generate peroxides.[3][4] The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This can be problematic as it alters the electronic properties of the ring and can lead to undesired downstream reactivity.

Underlying Cause: The nucleophilicity of the pyridine nitrogen makes it a target for electrophilic oxygen sources. This can be exacerbated by the presence of electron-donating groups on the pyridine ring, which increase its electron density.

Troubleshooting Workflow:

G start N-Oxidation Observed cond1 Are strong oxidizing agents present? start->cond1 sol1 Use milder oxidizing agents or alternative synthetic route. cond1->sol1 Yes cond2 Is the reaction run in the presence of air? cond1->cond2 No end N-Oxidation Minimized sol1->end sol2 Degas solvents and run reaction under inert atmosphere. cond2->sol2 Yes cond3 Is the pyridine ring electron-rich? cond2->cond3 No sol2->end sol3 Consider protecting the pyridine nitrogen as an N-oxide and deoxygenating later. cond3->sol3 Yes cond3->end No sol3->end

Caption: Decision workflow for troubleshooting N-oxidation.

Preventative Measures:

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen. Degassing solvents prior to use is also a good practice.[5]

  • Choice of Reagents: Avoid unnecessarily strong oxidizing agents. If an oxidation step is required elsewhere in the molecule, consider its potential to also oxidize the pyridine nitrogen.

  • Strategic Use of N-Oxidation: In some cases, it may be advantageous to intentionally form the pyridine N-oxide. N-oxides can be more susceptible to certain substitution reactions than the parent pyridine.[4] The N-oxide can then be reduced back to the pyridine at a later stage using a variety of reducing agents, such as phosphorus trichloride or catalytic hydrogenation.[6]

  • In Situ Protonation: For substrates containing both a pyridine and a more basic aliphatic amine, selective N-oxidation of the pyridine can be achieved by in situ protonation of the aliphatic amine with an acid like HBF₄. This strategy protects the more reactive amine from oxidation.[7]

Question 3: During the deprotection of a SEM-protected pyrrole nitrogen, I am getting a complex mixture of byproducts, including a tricyclic eight-membered ring. What is causing this and how can I obtain my desired deprotected product?

Answer:

The deprotection of a trimethylsilylethoxymethyl (SEM) group from a pyrrole nitrogen can be challenging, and the formation of unexpected byproducts is a known issue. The release of formaldehyde during the deprotection process is the primary culprit behind these side reactions.[1]

Underlying Cause: The standard two-step SEM deprotection involves an initial acidic treatment (e.g., with trifluoroacetic acid, TFA) followed by a basic workup.[1] The acidic step generates an unstable intermediate that, upon treatment with base, releases formaldehyde. This highly reactive formaldehyde can then participate in electrophilic aromatic substitution reactions with the electron-rich pyrrolopyridine core, leading to the formation of various side products, including the observed tricyclic eight-membered ring.[1]

Troubleshooting and Optimization:

  • Milder Deprotection Conditions: The use of harsh acidic conditions can promote side reactions. Exploring milder deprotection reagents is a key strategy. While BF₃-OEt₂ has been attempted and can lead to even more complex mixtures, tetrabutylammonium fluoride (TBAF) is another option to consider for SEM deprotection, although it was not evaluated in the cited study.[1][8]

  • Formaldehyde Scavengers: The addition of a formaldehyde scavenger to the reaction mixture during the deprotection step can help to trap the released formaldehyde and prevent it from reacting with the desired product. Common scavengers include amines (e.g., aniline) or thiols.

  • Temperature Control: Performing the acidic deprotection step at a lower temperature (e.g., 0 °C or room temperature) can help to control the rate of side reactions. In one instance, conducting the acidic step at 22 °C resulted in a 45% yield of the desired product, but still with the formation of multiple other byproducts.[1]

Proposed Deprotection Protocol with a Formaldehyde Scavenger:

  • Dissolve the SEM-protected pyrrolopyridine in a suitable solvent (e.g., dichloromethane).

  • Add a formaldehyde scavenger (e.g., aniline, 1.5 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add the deprotecting agent (e.g., TFA, 5-10 equivalents).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in pyrrolopyridine synthesis?

A1: Besides the issues addressed above, other common side reactions include:

  • Over-halogenation: Introduction of more than the desired number of halogen atoms during halogenation steps.

  • Dimerization: Self-reaction of starting materials or intermediates, which can be an issue in reactions like the Bischler-Napieralski synthesis.[9]

  • Rearrangements: Skeletal rearrangements of the pyrrolopyridine core under certain reaction conditions.

  • Reduction of Halogen Substituents: In palladium-catalyzed reactions, the reduction of an aryl halide to the corresponding arene can be a competing side reaction.[1]

Q2: How does the choice of protecting group for the pyrrole nitrogen affect the outcome of the synthesis?

A2: The choice of protecting group is critical.[10] Electron-withdrawing groups, such as sulfonyl groups (e.g., tosyl or benzenesulfonyl), can reduce the reactivity of the pyrrole ring, allowing for a wider range of subsequent reactions with higher yields and regioselectivity.[10] However, the conditions required for their removal must be compatible with the rest of the molecule. Groups like SEM are useful but can lead to the deprotection issues discussed earlier.[1] The ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups.[11]

Q3: What are the best practices for purifying pyrrolopyridine derivatives and removing byproducts?

A3: Purification of pyrrolopyridine derivatives often relies on standard techniques in organic synthesis:[12]

  • Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials. Silica gel is the typical stationary phase, and the mobile phase is chosen based on the polarity of the compounds to be separated.[13]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing small amounts of impurities.[12]

  • Preparative TLC or HPLC: For small-scale reactions or for the separation of closely related compounds, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Q4: How can I control regioselectivity when functionalizing the pyrrolopyridine core?

A4: Controlling regioselectivity is a central challenge in the synthesis of substituted pyrrolopyridines.[14][15][16] Several factors influence the site of reaction:

  • Inherent Electronic Properties: The position of the nitrogen atom in the pyridine ring dictates the electron density at each position of the bicyclic system, influencing the regioselectivity of electrophilic and nucleophilic substitution reactions.

  • Directing Groups: The presence of existing substituents on the ring can direct incoming reagents to specific positions.

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and reagents can all have a profound impact on the regioselectivity of a reaction.[14] For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can influence which position of a di-halogenated substrate reacts preferentially.[1]

References

Technical Support Center: Scaling Up the Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azaindole derivatives. As a privileged scaffold in medicinal chemistry, found in approved drugs like Vemurafenib and Venetoclax, the demand for robust and scalable syntheses of 7-azaindoles is significant.[1] However, transitioning a laboratory-scale procedure to pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, and safety. The electron-deficient nature of the pyridine ring often means that classical indole syntheses either fail or provide poor yields, necessitating carefully optimized conditions.[2][3]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing you with the foundational knowledge to troubleshoot and optimize your scale-up campaigns effectively.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common problems encountered during the scale-up of 7-azaindole syntheses in a practical question-and-answer format.

Q1: My yield dropped dramatically when I scaled the reaction from a 1g to a 100g scale. What are the most likely causes?

This is one of the most common issues in process chemistry. A drop in yield upon scale-up is rarely due to a single factor. It's typically a result of physical and chemical parameters that do not scale linearly.

Causality Analysis:

  • Heat Transfer Inefficiency: Exothermic reactions, common in indole syntheses, are a primary culprit.[4] A 1000-fold increase in volume does not equate to a 1000-fold increase in the reactor's surface area for heat exchange. Poor heat dissipation can lead to temperature spikes, causing thermal decomposition of reagents, intermediates, or the final product, and promoting side reactions like polymerization.

  • Mass Transfer & Mixing Limitations: Inadequate mixing in a large reactor can create localized "hot spots" of high reagent concentration. This can lead to the formation of byproducts that were negligible at the lab scale. For reactions involving strong bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), poor mixing can result in incomplete deprotonation or side reactions with the solvent.[5]

  • Reagent Addition Rate: The rate of reagent addition, easily controlled with a syringe in the lab, becomes a critical process parameter at scale. A slow addition that was successful on a small scale might be impractically long for production, while a faster addition can overwhelm the reactor's cooling capacity, leading to the thermal issues mentioned above.

Troubleshooting Workflow:

start Significant Yield Drop at Scale check_thermal Review Thermal Profile: Was an exotherm observed? start->check_thermal check_mixing Evaluate Mixing Efficiency: Are there signs of localized reactions? start->check_mixing check_purity Analyze Impurity Profile: Are new byproducts present? start->check_purity sub_thermal1 Install better temperature probes. Use a jacketed reactor with controlled cooling. check_thermal->sub_thermal1 Poor Temp Control sub_thermal2 Model reaction calorimetry (e.g., RC1). Adjust reagent addition rate to control exotherm. check_thermal->sub_thermal2 Uncontrolled Exotherm sub_mixing1 Change impeller type/speed. Consider a different reactor geometry. check_mixing->sub_mixing1 Inadequate Agitation sub_mixing2 Dilute reagent before addition to improve dispersion. check_mixing->sub_mixing2 Concentration Hot Spots sub_purity1 Identify byproduct structures (LC-MS, NMR). Trace origin (starting material, side reaction?). check_purity->sub_purity1 New Impurities sub_purity2 Modify reaction conditions (temp, solvent, base) to disfavor byproduct formation. check_purity->sub_purity2 Known Byproducts Increased

Caption: Troubleshooting workflow for yield loss at scale.

Q2: I'm observing significant byproduct formation, especially dimers and a reduced 7-azaindoline, which wasn't a major issue at the lab scale. How can I improve selectivity?

Byproduct formation is a nuanced problem often tied to reaction mechanisms that are highly sensitive to conditions.

1. Dimerization in LDA-Mediated Reactions: In syntheses like the Chichibabin cyclization, which may use LDA to metalate a picoline derivative, dimerization of the starting material is a known and complex issue.[5] The incipient benzyllithium intermediate can undergo a 1,4-addition to another molecule of the picoline starting material. While these adducts can sometimes re-enter the main reaction pathway, they often lead to intractable byproducts and reduce the overall yield.[5]

  • Solution: Reverse the order of addition. Instead of adding your electrophile (e.g., benzonitrile) to the metalated picoline, try adding the metalated picoline solution to the electrophile. This strategy keeps the concentration of the reactive intermediate low, minimizing its opportunity to self-react. An "inverse addition" protocol has been shown to improve yields from ~15-20% to over 80% in some cases.[5]

2. Formation of 7-Azaindoline vs. 7-Azaindole: In certain domino reactions, such as the reaction of 2-fluoro-3-methylpyridine with an arylaldehyde, the choice of base is critical and can completely switch the product outcome. The alkali-metal counterion dictates the chemoselectivity.

  • Mechanistic Insight: It has been demonstrated that using Lithium Hexamethyldisilazide (LiN(SiMe3)2) selectively produces the reduced 7-azaindoline. In contrast, using Potassium Hexamethyldisilazide (KN(SiMe3)2) favors the formation of the desired aromatic 7-azaindole.[3]

  • Solution: To avoid the 7-azaindoline byproduct, switch the base from a lithium amide to a potassium amide. If the azaindoline is your desired product, LiN(SiMe3)2 is the reagent of choice. This counterion-dependent selectivity is a powerful tool for process control.[3]

start 2-Fluoro-3-methylpyridine + Arylaldehyde base_li Base: LiN(SiMe3)2 start->base_li Reaction with base_k Base: KN(SiMe3)2 start->base_k Reaction with product_indoline Product: 7-Azaindoline base_li->product_indoline Selectively yields product_indole Product: 7-Azaindole base_k->product_indole Selectively yields cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Heterocyclization & Desilylation start_mat 2,6-Dichloro-3-iodopyridine reagents1 TMS-Acetylene Pd(PPh3)2Cl2 (cat.) CuI (cat.), TEA, Toluene start_mat->reagents1 Reacts with intermediate Intermediate: 2,6-Dichloro-3-((trimethylsilyl)ethynyl)pyridine reagents1->intermediate To form reagents2 KOtBu DMF, 80 °C intermediate->reagents2 Reacts with product Final Product: 6-Chloro-1H-pyrrolo[3,2-c]pyridine reagents2->product To form

References

Technical Support Center: Synthesis of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions to help you overcome challenges and improve yields in your synthetic efforts. As a crucial scaffold in medicinal chemistry, successful and reproducible synthesis of this and related azaindole derivatives is paramount.[1][2][3][4]

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound and related heterocyclic compounds.

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common contributing factors?

A1: Low yields in heterocyclic synthesis, particularly for azaindoles, can arise from several factors.[5] A systematic troubleshooting approach is recommended.[5] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that must be optimized.[5]

  • Purity of Reagents and Solvents: Impurities, including water in anhydrous reactions, can lead to side products and incomplete reactions.[5]

  • Atmospheric Contamination: Many organometallic and strong base-mediated reactions are sensitive to moisture and oxygen.[5]

  • Product Instability: The final product or key intermediates may degrade under the reaction or workup conditions.[6]

  • Inefficient Purification: Product loss during chromatographic separation or recrystallization is a common issue.[7]

Q2: I am observing significant tar formation in my reaction, especially when using acid catalysts. What is the cause and how can I mitigate it?

A2: Tar formation is a frequent problem in acid-catalyzed reactions like the Fischer indole synthesis, which can be adapted for azaindoles.[6] This is often due to the polymerization of starting materials or intermediates, or degradation of the product. To prevent this:

  • Control Temperature: Run the reaction at the lowest effective temperature.

  • Optimize Catalyst Loading: Use the minimum amount of acid catalyst required.

  • Consider Milder Catalysts: Lewis acids may offer a less harsh alternative to strong Brønsted acids.

Q3: Are there specific synthetic routes that are generally more successful for producing 7-azaindoles?

A3: Several classic indole syntheses have been adapted for azaindoles, but with varying success.[1][8][9] Modern cross-coupling strategies often provide higher yields and greater functional group tolerance.[1][2][10][11] Some effective methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are powerful for forming the azaindole ring system, often through intramolecular cyclization.[10][11]

  • Chichibabin-like Cyclization: This can be an effective method for constructing the pyrrole ring onto a pyridine precursor.[12][13]

  • Iron-Catalyzed Cyclization: This is an efficient method, often enhanced by microwave irradiation, for the synthesis of 7-azaindoles from starting materials like o-haloaromatic amines and terminal alkynes.[13][14]

Q4: My purification by column chromatography is resulting in low recovery of the product. What can I do to improve this?

A4: Low recovery from column chromatography can be due to several factors.[7] Consider the following troubleshooting suggestions:

  • Compound Streaking or Tailing: This can be addressed by optimizing the solvent system. For azaindole derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Adding a small amount of a basic modifier like triethylamine can improve peak shape for these basic compounds.[7]

  • Compound Degradation on Silica Gel: The acidic nature of silica gel can degrade some nitrogen-containing heterocycles. Consider using neutral or basic alumina, or deactivating the silica gel with a triethylamine solution before use.[7]

  • Insolubility in Loading Solvent: Ensure your crude material is fully dissolved before loading. If necessary, use a stronger, minimally-portioned solvent for loading to prevent band broadening.[7]

II. Troubleshooting Guide: Diagnosing and Solving Poor Yield

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted starting material after the expected reaction time, consider the following.

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Analyze catalyst by a reliable method if possible. Run a control reaction with a known active catalyst batch.Use a fresh batch of catalyst. For palladium-catalyzed reactions, consider using a pre-catalyst that is more resistant to deactivation.[1]
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS at regular intervals.Gradually increase the reaction time and/or temperature. Run small-scale trials to find optimal conditions without wasting significant material.[5]
Presence of Inhibitors Ensure high purity of starting materials and solvents. Impurities can sometimes inhibit catalytic activity.Purify starting materials before use. Use freshly distilled, anhydrous solvents for moisture-sensitive reactions.[5]
Poor Mixing In heterogeneous reactions, observe if the mixture is being stirred effectively.Increase the stirring rate. For viscous mixtures, consider mechanical stirring.[5]
Problem 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Diagnostic Check Recommended Solution
Side Reactions Characterize major byproducts by NMR and MS to understand the side reactions occurring.Adjust reaction conditions to disfavor side reactions. This may involve changing the solvent, temperature, or catalyst system. For instance, in some domino reactions for azaindole synthesis, the choice of base can be critical for chemoselectivity.[13]
Regioisomer Formation The synthesis of substituted azaindoles can sometimes lead to the formation of hard-to-separate regioisomers.Modify the synthetic strategy to be more regioselective. For example, some palladium-catalyzed arylations of 7-azaindoles are highly selective for the C-2 position.[15]
Product Decomposition Monitor the reaction over time by TLC or LC-MS to see if the product peak appears and then diminishes.[5]If the product is unstable under the reaction conditions, try to run the reaction at a lower temperature for a longer time, or consider a different synthetic route with milder conditions.[6]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor yields in your synthesis.

troubleshooting_workflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No inactive_catalyst Inactive Catalyst? low_conversion->inactive_catalyst suboptimal_conditions Suboptimal Temp/Time? low_conversion->suboptimal_conditions inhibitors Inhibitors Present? low_conversion->inhibitors check_byproducts Analyze Byproducts high_conversion->check_byproducts multiple_byproducts Multiple Byproducts check_byproducts->multiple_byproducts Yes clean_reaction Clean Reaction Profile check_byproducts->clean_reaction No side_reactions Side Reactions Occurring? multiple_byproducts->side_reactions product_degradation Product Degradation? multiple_byproducts->product_degradation purification_issue Investigate Purification/Workup clean_reaction->purification_issue

Caption: Troubleshooting workflow for low yield synthesis.

III. Experimental Protocols

Below are generalized, step-by-step methodologies for key experimental workflows that can be adapted for the synthesis of this compound.

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling

This protocol is a general guideline for reactions such as Suzuki or Sonogashira couplings, which are often employed in the synthesis of azaindole scaffolds.[2][10]

  • Reaction Setup: To an oven-dried flask, add the halo-pyridine precursor, the boronic acid or alkyne coupling partner, and the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand if necessary.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent(s) and a solution of the base (e.g., K₂CO₃, Cs₂CO₃) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Column Chromatography Purification

This protocol provides a detailed methodology for purifying the final product.[7]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

IV. References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. 5

  • BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. 6

  • Buchwald, S. L., & et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. 1

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. 15

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2149-2152. 10

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. 2

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. 16

  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. 17

  • Collum, D. B., & et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. 12

  • Le, T. N., et al. (n.d.). Different strategies for synthesis of 7-azaindoles. ResearchGate. 14

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. 18

  • Synthesis of Azaindoles. (n.d.). 8

  • MSU chemistry. (n.d.). Heterocyclic Compounds. 19

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. 20

  • BenchChem. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis. 13

  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. 9

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. 21

  • PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. 22

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. 7

  • AWS. (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. 23

  • PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. 3

  • Reddit. (2020). Two Heterocycle synthesis questions, really need help : r/OrganicChemistry. --INVALID-LINK--

  • PubMed. (1997). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. 24

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. 25

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. 26

  • ACS Publications. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. 11

  • Sigma-Aldrich. (n.d.). 7-fluoro-1H-pyrrolo[2,3-c]pyridine. --INVALID-LINK--

  • This compound. (n.d.). 27

  • PubMed Central. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. 28

  • PMC - NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. 4

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. 29

  • ResearchGate. (2025). Modern Strategies for Heterocycle Synthesis. 30

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. 31nDqkFe2nQpa7Y=)

References

Technical Support Center: Analytical Solutions for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique analytical challenges presented by fluorinated pharmaceutical intermediates. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the very properties that make fluorine attractive in medicinal chemistry—its high electronegativity and the strength of the carbon-fluorine bond—create distinct hurdles for analytical characterization.[4][5]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting workflows, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers, scientists, and drug development professionals to achieve accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions regarding the analysis of fluorinated compounds.

Q1: What makes the analysis of fluorinated pharmaceutical intermediates inherently challenging?

A: The analytical difficulties stem from the unique physicochemical properties conferred by the fluorine atom:

  • Extreme Electronegativity: Fluorine's high electronegativity can alter the polarity and reactivity of the entire molecule, affecting its chromatographic behavior and ionization efficiency in mass spectrometry.[1]

  • C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making the molecules resistant to certain fragmentation techniques in mass spectrometry and imparting high thermal and oxidative stability.[4][6] This stability, however, doesn't preclude unexpected degradation pathways.[7]

  • Ubiquitous Contamination: Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are widely used in laboratory equipment (e.g., PTFE coatings, tubing), creating a high risk of background contamination that can interfere with trace-level analysis.[8]

  • Metabolic & Chemical Stability: While often introduced to block metabolic "soft spots," fluorinated intermediates are not immune to degradation.[9] They can undergo defluorination or form reactive metabolites, posing a challenge for stability-indicating methods.[7]

Q2: Is there a single "best" analytical technique for characterizing my fluorinated intermediate?

A: No, a single technique is rarely sufficient for comprehensive analysis. Mass spectrometry (MS) alone, for instance, can fail to account for a significant portion of fluorinated species, with some studies reporting that up to 90% of the total fluorine can be missed.[10][11][12] A multi-modal approach is essential for a complete picture. The most powerful combination for identification and quantification is typically:

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides quantitative information on every fluorine-containing species in a sample.[6]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides separation and structural information for individual components.[13]

Combining these techniques allows for a "fluorine mass balance," ensuring all byproducts and degradants are accounted for.[13][14]

Q3: How can I ensure the accurate quantification of all fluorinated species in my sample?

A: Accurate quantification requires a meticulous approach that goes beyond standard LC-MS analysis. The gold standard is to combine ¹⁹F NMR with a chromatographic method. ¹⁹F NMR is inherently quantitative for all fluorine-containing compounds in solution, as the ¹⁹F nucleus has 100% natural abundance and high sensitivity.[15][16] By using an internal standard, you can determine the total fluorine content. This result can then be compared against the sum of fluorinated species quantified by LC-MS to verify that no components have been missed. This combination is particularly crucial for analyzing complex mixtures, such as forced degradation samples.[6][17]

Q4: What are the most common sources of background contamination in fluorinated compound analysis?

A: Contamination is a primary cause of irreproducible results, especially at low concentrations. Key sources include:

  • Laboratory Equipment: PTFE (Teflon) coated materials, vials, tubing, and filters are common sources of perfluorinated contaminants.

  • Reagents and Solvents: Impurities in solvents like methanol or acetonitrile can introduce fluorinated artifacts.

  • Environment: The laboratory environment itself can be a source of volatile fluorinated compounds.

To mitigate this, it is critical to run "method blanks"—clean samples subjected to the entire sample preparation and analysis workflow—to identify and track background signals.[18]

Part 2: Troubleshooting Guides by Technique

This section provides specific, problem-oriented guidance in a question-and-answer format for the most common analytical techniques.

2.1 ¹⁹F NMR Spectroscopy

¹⁹F NMR is arguably the most powerful tool for analyzing fluorinated compounds due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which minimizes signal overlap.[16][19]

Q: Why are the peaks in my ¹⁹F NMR spectrum unusually broad?

A: Peak broadening can obscure important structural information and hinder quantification. Consider these primary causes:

  • Poor Magnetic Field Homogeneity (Shimming): This is the most common cause. Always re-shim the spectrometer for each new sample.[18]

  • Low Solubility or Sample Heterogeneity: If the compound is not fully dissolved or is aggregating, it will result in broad lines. Try using a different deuterated solvent, gently warming the sample, or filtering it.[18]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider passing your sample through a small plug of silica or using a chelating agent if metal contamination is suspected.

  • Chemical Exchange: If fluorine atoms are exchanging between different chemical environments on the NMR timescale, the corresponding peaks can broaden. Acquiring the spectrum at a different temperature (either higher or lower) can help confirm this; if exchange is the cause, the peaks will sharpen or coalesce.[18]

start Broad ¹⁹F NMR Peaks Observed shim Re-shim the Spectrometer start->shim check_sol Check Sample Solubility & Appearance shim->check_sol dissolved Is sample fully dissolved? check_sol->dissolved temp Acquire Spectrum at Variable Temperature dissolved->temp Yes filter_solvent Filter sample / Try new solvent / Gently warm dissolved->filter_solvent No exchange Is peak shape temperature-dependent? temp->exchange paramagnetic Suspect Paramagnetic Impurities exchange->paramagnetic No end_good Problem Solved exchange->end_good Yes (Chemical Exchange) end_bad Consult Specialist / Further Purification paramagnetic->end_bad filter_solvent->check_sol

Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.

Q: My observed ¹⁹F chemical shifts are inconsistent or don't match reference data. What is the cause?

A: This is a critical and widespread issue in ¹⁹F NMR. Unlike ¹H NMR, where TMS is a universal internal standard, ¹⁹F NMR referencing is notoriously inconsistent.[20] External referencing or relying on the spectrometer's internal calibration (the "unified scale") can introduce significant deviations, sometimes greater than 1 ppm.[20]

Solution: Always use a stable, inert internal reference standard added directly to your sample. Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) is a common choice for organic solvents. A sealed capillary containing a reference can also be used, but ensure it is properly calibrated.[20] When reporting data, you must state the reference compound, its concentration, the solvent, and the temperature to ensure reproducibility.[16]

  • Prepare a Stock Solution of Internal Standard: Accurately weigh a suitable amount of an internal reference standard (e.g., hexafluorobenzene) and dissolve it in a known volume of the deuterated solvent you will use for your analysis.

  • Prepare the Analyte Sample: Accurately weigh the fluorinated intermediate and dissolve it in a precise volume of the deuterated solvent in an NMR tube.

  • Add the Internal Standard: Add a precise volume of the internal standard stock solution to the NMR tube containing your analyte.

  • Mix Thoroughly: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

  • Acquire the Spectrum:

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of your signals of interest) for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the standard.[6]

  • Process and Analyze:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the chemical shift of the internal standard to its known value.

    • Integrate the signals for your analyte and the internal standard to perform quantitative calculations.

2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for separating complex mixtures and providing mass information for identification. However, fluorinated compounds often exhibit challenging chromatographic behavior.

Q: Why do my fluorinated analytes show poor peak shapes (tailing or fronting) in reversed-phase LC?

A: Poor peak shape is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol Interactions: The high electronegativity of fluorine can make nearby functional groups (like amines) more basic, leading to strong interactions with residual acidic silanol groups on the silica backbone of the column. This is a common cause of peak tailing.[18]

    • Solution: Try adding a competitive amine (e.g., 0.1% triethylamine) to the mobile phase, using a lower pH mobile phase to protonate the silanols, or switching to a column with advanced end-capping or a different stationary phase (e.g., hybrid silica).

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[18]

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider using a column with a higher loading capacity.

  • Inappropriate Mobile Phase: Ensure your analyte is fully soluble in the mobile phase at the start of your gradient. Mismatched solvent strength between the sample diluent and the mobile phase can also distort peak shape.

ParameterRecommended Starting ConditionRationale & Troubleshooting Tips
Column C18 with modern end-capping (e.g., Hybrid Silica)Minimizes silanol interactions that cause peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape than methanol for fluorinated compounds.
Gradient 5% to 95% B over 15-20 minA good starting point for unknown mixtures. Adjust based on analyte retention.
Flow Rate 0.2 - 0.5 mL/min (for standard 2.1 mm ID column)Standard analytical flow rate.
Column Temp. 30 - 40 °CCan improve peak shape and reduce viscosity.
Injection Vol. 1 - 5 µLStart low to avoid column overload.[18]

Q: My fluorine mass balance is low when comparing total fluorine (from NMR or combustion) to my LC-MS results. Where are the missing compounds?

A: This is a very common and critical challenge. It indicates that your LC-MS method is not detecting all fluorine-containing species.[6][12]

  • Poor Ionization: Highly fluorinated aliphatic compounds or small, polar fragments (like trifluoroacetic acid) may not ionize efficiently under standard ESI conditions.

  • Volatility: Small fluorinated molecules may be too volatile and lost during sample preparation or in the MS source.

  • Poor Chromatographic Retention: Very polar fluorinated compounds may elute in the solvent front, co-eluting with interferences and being missed.

start Low Fluorine Mass Balance Detected (¹⁹F NMR vs. LC-MS) check_ion Change MS Ionization Mode (e.g., try Negative Mode, APPI) start->check_ion check_chrom Modify Chromatography start->check_chrom re_eval Re-evaluate LC-MS Data check_ion->re_eval polar_method Use HILIC or alternative column for polar compounds check_chrom->polar_method volatile_method Consider GC-MS for volatile analytes check_chrom->volatile_method polar_method->re_eval volatile_method->re_eval found Missing Peaks Found? re_eval->found end_good Problem Solved found->end_good Yes dft_nmr Use Computational Methods (DFT) to Predict ¹⁹F Shifts of Potential Structures found->dft_nmr No cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Final Report sample Fluorinated Intermediate (Mixture) nmr Quantitative ¹⁹F NMR (with Internal Standard) sample->nmr lcms LC-HRMS Analysis sample->lcms correlation Correlate Experimental & Predicted Data nmr->correlation Experimental Shifts & Total F Quantity dft DFT Calculation of ¹⁹F NMR Shifts lcms->dft Proposed Structures from HRMS dft->correlation Predicted ¹⁹F Shifts report Confirmed Structures & Accurate Quantification correlation->report

References

Validation & Comparative

A Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, demonstrating potent inhibitory activity against key oncogenic kinases. This guide provides a comprehensive comparison of the performance of 1H-pyrrolo[3,2-c]pyridine derivatives against other established kinase inhibitors, with a focus on two critical cancer targets: FMS-like tyrosine kinase 3 (FMS) and Monopolar Spindle 1 (MPS1). This analysis is supported by experimental data from peer-reviewed studies and includes detailed protocols for the evaluation of these compounds.

Introduction to 1H-Pyrrolo[3,2-c]pyridine Derivatives

The 1H-pyrrolo[3,2-c]pyridine core is a heterocyclic aromatic structure that has proven to be a versatile scaffold for the development of potent and selective kinase inhibitors. Its unique electronic and steric properties allow for favorable interactions within the ATP-binding pockets of various kinases, leading to the inhibition of their catalytic activity. Notably, derivatives of this scaffold have shown significant promise as inhibitors of FMS and MPS1 kinases, both of which are implicated in the pathogenesis of various cancers.

Comparative Analysis of FMS Kinase Inhibition

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. In the context of cancer, FMS signaling in tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis.

Here, we compare a potent 1H-pyrrolo[3,2-c]pyridine derivative, Compound 1r , with two clinically relevant FMS inhibitors: Pexidartinib and BLZ945 .

InhibitorScaffoldFMS IC50 (nM)Cell-Based Potency (IC50/EC50)Reference
Compound 1r 1H-pyrrolo[3,2-c]pyridine3084 nM (BMDM)[1]
Pexidartinib Pyrrolopyridine20Not directly comparable[2]
BLZ945 Benzothiazole167 nM (MNFS60 cells)[3]

Expert Analysis:

As the data indicates, the 1H-pyrrolo[3,2-c]pyridine derivative, Compound 1r, exhibits potent FMS inhibition with an IC50 of 30 nM.[1] While BLZ945 demonstrates exceptional biochemical potency at 1 nM, Compound 1r's cellular potency in bone marrow-derived macrophages (BMDMs) is comparable to that of BLZ945 in a murine leukemia cell line.[1][3] Pexidartinib also shows strong biochemical inhibition of FMS.[2] The comparable cellular activities suggest that 1H-pyrrolo[3,2-c]pyridine derivatives possess favorable cell permeability and are effective at engaging the FMS kinase in a cellular context. The selectivity of Compound 1r was demonstrated to be high for FMS over a panel of 40 other kinases.[1] This selectivity is a critical attribute for a successful kinase inhibitor, as it minimizes off-target effects and potential toxicities.

FMS Signaling Pathway

The following diagram illustrates the central role of FMS in macrophage biology and its impact on the tumor microenvironment. Inhibition of FMS by compounds like the 1H-pyrrolo[3,2-c]pyridine derivatives can disrupt these pro-tumoral signaling cascades.

FMS_Signaling_Pathway FMS Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K RAS RAS FMS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Survival, Proliferation, Differentiation) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CSF1 CSF-1 (Ligand) CSF1->FMS Binds and Activates Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivatives Inhibitor->FMS Inhibits

Caption: FMS signaling pathway and point of inhibition.

Comparative Analysis of MPS1 Kinase Inhibition

Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis. Overexpression of MPS1 is observed in various cancers and is associated with chromosomal instability, a hallmark of cancer.

Here, we compare a potent 1H-pyrrolo[3,2-c]pyridine derivative, Compound 65 , with three other known MPS1 inhibitors: NMS-P715 , Mps-BAY1 , and BAY 1217389 .

InhibitorScaffoldMPS1 IC50 (nM)Cell-Based Potency (GI50/EC50)Reference
Compound 65 1H-pyrrolo[3,2-c]pyridine<3160 nM (HCT116)[4]
NMS-P715 Pyrazolo[4,3-h]quinazoline18265 nM (SAC override)[5][6]
Mps-BAY1 Triazolopyridine1-10130 nM (SAC override)[7]
BAY 1217389 Triazolopyridine<10Not directly comparable[8]

Expert Analysis:

The 1H-pyrrolo[3,2-c]pyridine derivative, Compound 65, demonstrates exceptional biochemical potency against MPS1, with an IC50 of less than 3 nM.[4] This is comparable to or better than the other potent inhibitors listed. Importantly, this high biochemical potency translates to excellent cellular activity, with a GI50 of 160 nM in HCT116 colon cancer cells.[4] While NMS-P715 shows a slightly better EC50 for SAC override, Compound 65's overall profile, including its oral bioavailability, makes it a highly attractive lead compound.[4][5][6] The data underscores the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold for developing highly potent and cell-permeable MPS1 inhibitors.

MPS1 Signaling Pathway in Spindle Assembly Checkpoint

The following diagram illustrates the role of MPS1 in the spindle assembly checkpoint, a critical process for maintaining genomic stability during cell division. Inhibition of MPS1 disrupts this checkpoint, leading to mitotic errors and cell death in cancer cells.

MPS1_Signaling_Pathway MPS1 in Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 Phosphorylates Bub1 Bub1 KNL1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 MCC Mitotic Checkpoint Complex (MCC) Bub1->MCC Forms Mad2 Mad2 Mad1->Mad2 Mad1->MCC Forms Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase Progression APC_C->Anaphase Allows Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivatives Inhibitor->MPS1 Inhibits

Caption: MPS1's role in the Spindle Assembly Checkpoint.

Experimental Protocols

To facilitate the rigorous evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives and other kinase inhibitors, we provide the following detailed, step-by-step methodologies for key assays.

In Vitro Kinase Assay (Radioactive)

This protocol describes a standard method for determining the biochemical potency (IC50) of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., FMS or MPS1)

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP

  • Non-radioactive ("cold") ATP

  • Kinase inhibitor stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose filter paper or SDS-PAGE apparatus

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate at their final desired concentrations.

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the kinase inhibitor in DMSO, and then dilute further into the kinase reaction buffer.

  • Set up Reactions: In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Kinase Reaction: Add the kinase reaction mix to each well. To start the reaction, add a solution of [γ-³²P]ATP and cold ATP to each well.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detect:

    • Filter Paper Method: Spot a portion of each reaction onto phosphocellulose filter paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the filter papers using a scintillation counter.

    • SDS-PAGE Method: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography or phosphorimaging.[9][10][11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Crystal Violet)

This assay is used to assess the effect of kinase inhibitors on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Kinase inhibitor stock solution (in DMSO)

  • 96-well tissue culture plates

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • 10% acetic acid

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with methanol for 10-15 minutes.

    • Stain the cells with Crystal Violet Staining Solution for 20-30 minutes at room temperature.[12][13][14][15]

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 10% acetic acid to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of a target protein in cells treated with a kinase inhibitor, providing a direct measure of the inhibitor's cellular activity.

Materials:

  • Cell line of interest

  • Kinase inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the phosphorylated form of the target protein

  • Primary antibody for the total form of the target protein (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for the desired time. Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample in loading buffer and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[16][17][18][19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as potent and selective inhibitors of FMS and MPS1 kinases. The experimental data presented in this guide highlights their competitive performance against established inhibitors, underscoring the value of this scaffold in the development of novel cancer therapeutics. The provided protocols offer a robust framework for the continued investigation and characterization of these and other kinase inhibitors, enabling researchers to make informed decisions in their drug discovery efforts.

References

The Fluorine Advantage: A Comparative Efficacy Guide to Fluorinated vs. Non-Fluorinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the pyrrolopyridine scaffold is a well-established and valuable starting point. Its structural resemblance to the purine ring of ATP makes it a privileged core for designing kinase inhibitors, a class of drugs central to modern oncology and immunology.[1] However, unlocking the full therapeutic potential of this scaffold often requires strategic chemical modifications. Among the most powerful tools in the medicinal chemist's arsenal is fluorination.

This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated pyrrolopyridines. Moving beyond theoretical benefits, we will dissect the causal mechanisms and present experimental data that illustrate how the strategic incorporation of fluorine can profoundly enhance potency, selectivity, and overall drug-like properties. The decision to fluorinate a lead compound is not arbitrary; it is a calculated choice based on a deep understanding of molecular interactions and metabolic pathways.

The Rationale for Fluorination: More Than Just an Atomic Swap

The introduction of fluorine, the most electronegative element, into a molecule like a pyrrolopyridine is a nuanced strategy. It's not merely about replacing a hydrogen atom; it's about fundamentally altering the electronic and physicochemical properties of the compound to achieve a superior therapeutic profile.[2][3]

Key advantages conferred by fluorination include:

  • Enhanced Binding Affinity: Fluorine's electronegativity can create favorable dipole-dipole interactions or hydrogen bonds with amino acid residues in the target protein's binding pocket.[4] This can lead to a tighter, more stable interaction, resulting in lower IC50 values and greater potency.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) monooxygenases.[5] By placing fluorine at a metabolically vulnerable position on the pyrrolopyridine scaffold, chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[6]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa (basicity) of nearby nitrogen atoms within the pyrrolopyridine ring system. This can be critical for optimizing solubility, cell permeability, and the specific ionic interactions required for target engagement.[7]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its biological target.[4]

Efficacy in Action: Comparative Data on Kinase Inhibition

The true measure of fluorination's impact lies in quantitative experimental data. While direct head-to-head comparisons of a single fluorinated pyrrolopyridine and its exact non-fluorinated parent are not always published in a single study, compelling evidence emerges from structure-activity relationship (SAR) studies and comparisons with non-fluorinated lead compounds.

Case Study 1: FMS Kinase Inhibition with Pyrrolo[3,2-c]pyridines

A study aimed at developing inhibitors for FMS kinase, a target in cancer and inflammatory disorders, provides a clear example of fluorination enhancing potency. Researchers compared a series of pyrrolo[3,2-c]pyridine derivatives, leading to the discovery of compound 1r , which incorporates a trifluoromethyl (-CF3) group on a terminal phenyl ring.[1] This fluorinated compound proved to be significantly more potent than the non-fluorinated lead compound, KIST101029.

CompoundKey Structural FeatureTarget KinaseIC50 (nM)Relative Potency vs. Lead
KIST101029Non-fluorinated LeadFMS96 nM1.0x
Compound 1r Trifluoromethylated FMS 30 nM 3.2x
Data adapted from a study on FMS kinase inhibitors.[1][2]

The 3.2-fold increase in potency for Compound 1r highlights the substantial efficacy gains achievable through strategic fluorination.[1] The trifluoromethyl group contributes to enhanced hydrophobic interactions within the kinase binding pocket and improves metabolic stability, leading to superior inhibitory activity.

Case Study 2: SYK Kinase Inhibition and the "Fluorine Effect"

In the development of inhibitors for Spleen Tyrosine Kinase (SYK), a key mediator in inflammatory diseases, the impact of a single fluorine atom was explicitly noted. A review of pyrrolo[3,4-c]pyridine derivatives highlights a study where 7-fluoro substitution had a significant effect on the activity .[8] Further optimization of a fluorinated derivative led to a potent and selective inhibitor that demonstrated strong tumor growth inhibition in preclinical models. This underscores that even a single, strategically placed fluorine atom can be a pivotal factor in elevating a compound's efficacy.

Supporting Evidence from Analogous Scaffolds

The principle of fluorination enhancing potency is not unique to pyrrolopyridines and is a cornerstone of modern medicinal chemistry. For instance, a comparative study on fluorinated and non-fluorinated pyrazole derivatives as HIV-1 reverse transcriptase inhibitors showed a dramatic increase in efficacy. The fluorinated compounds were found to be 7- to 13-fold more potent than their direct non-fluorinated counterpart.

CompoundFluorination StatusTarget EnzymeIC50 (nM)
Compound 16Non-fluorinatedHIV-1 Reverse Transcriptase332 nM
Compound 17a Fluorinated HIV-1 Reverse Transcriptase 50 nM
Compound 17b Fluorinated HIV-1 Reverse Transcriptase 25 nM
Data from a study on pyrazole derivatives, illustrating the potential magnitude of the fluorine effect.

This powerful example from a related heterocyclic system reinforces the strategic value of fluorination for achieving significant gains in biological potency.

Experimental Design & Protocols

To provide a self-validating framework for comparing the efficacy of kinase inhibitors, standardized and robust experimental protocols are essential. The causality behind these steps is to ensure that observed differences in potency are directly attributable to the compound's activity and not experimental artifact.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol determines the potency (IC50) of a compound by measuring its ability to displace a fluorescent tracer from the ATP-binding site of the target kinase.

Workflow Diagram

G cluster_prep Assay Preparation cluster_reaction Assay Execution cluster_read Data Acquisition & Analysis Compound_Prep 1. Compound Dilution Prepare 10-point, 3-fold serial dilutions of fluorinated and non-fluorinated compounds in DMSO, then dilute in kinase buffer. Reagent_Prep 2. Reagent Preparation Prepare Kinase-Antibody Mix (Target Kinase + Eu-Antibody) and Tracer-Biotin Mix (Tracer + Biotinylated ATP). Dispense 3. Dispense Reagents Add compound dilutions, Kinase-Antibody Mix, and Tracer-Biotin Mix to a 384-well plate. Reagent_Prep->Dispense Incubate 4. Incubation Incubate plate for 60 minutes at room temperature to allow binding to reach equilibrium. Dispense->Incubate Read_Plate 5. Read Plate Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Incubate->Read_Plate Analyze 6. Data Analysis Calculate Emission Ratio and plot against compound concentration to determine IC50. Read_Plate->Analyze

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series for each test compound (fluorinated and non-fluorinated) in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Further dilute this series in the appropriate kinase assay buffer to achieve the desired final assay concentrations. This intermediate dilution step is critical to minimize DMSO concentration in the final reaction, which can interfere with enzyme activity.

  • Reagent Preparation:

    • Prepare the Kinase-Antibody solution by mixing the target kinase with a europium-labeled anti-tag antibody (e.g., anti-His) in kinase buffer.

    • Prepare the Tracer solution by mixing the Alexa Fluor™ 647-labeled kinase tracer with biotinylated ATP in the same buffer. The biotin ensures the tracer binds to the ATP site.

  • Assay Execution:

    • To a low-volume 384-well microplate, add 2.5 µL of each compound dilution. Include "no compound" (buffer only) and "no enzyme" controls.

    • Add 2.5 µL of the Kinase-Antibody solution to all wells.

    • Add 5 µL of the Tracer solution to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light. This allows the binding competition between the tracer and the inhibitor to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements. Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm). A high ratio indicates high FRET (tracer is bound), while a low ratio indicates low FRET (tracer is displaced by inhibitor).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Mechanism of Action: Inhibiting Kinase Signaling

Pyrrolopyridine inhibitors, whether fluorinated or not, typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade. Fluorination can enhance the affinity for this pocket, leading to more effective blockade of the pathway.

Signaling Pathway Diagram

RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate phosphorylates P_Substrate Phosphorylated Substrate Downstream Downstream Signaling P_Substrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response ATP ATP ATP->RTK binds to active site Inhibitor Fluorinated/ Non-Fluorinated Pyrrolopyridine Inhibitor->RTK blocks ATP binding site

References

A Researcher's Guide to the In Vivo Validation of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology and related fields, the validation of a novel compound's in vivo activity is a critical milestone. This guide provides a comprehensive framework for assessing the in vivo efficacy of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine, a member of the promising 7-azaindole class of heterocyclic compounds. While direct in vivo data for this specific fluorinated analog is not yet prevalent in public literature, we can establish a robust validation strategy by drawing upon the extensive research conducted on structurally related pyrrolo[3,2-c]pyridine and 7-azaindole derivatives.

This guide will not only propose a detailed experimental workflow for this compound but will also objectively compare its potential performance against a well-characterized alternative, a potent 1H-pyrrolo[2,3-b]pyridine-based Fibroblast Growth Factor Receptor (FGFR) inhibitor, designated here as Compound 4h , which has demonstrated in vivo activity.[1][2] This comparative approach provides a crucial benchmark for evaluating the therapeutic potential of our target compound.

The Therapeutic Promise of the 7-Azaindole Scaffold

The 7-azaindole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry.[3] Its derivatives have been investigated for a multitude of biological activities, including potent inhibition of various kinases, anti-angiogenic effects, and cytotoxic activity against cancer cell lines.[4][5] Notably, compounds bearing the pyrrolo[3,2-c]pyridine core have shown promise as selective FMS kinase inhibitors, with demonstrated anti-proliferative effects in vitro.[6][7] The introduction of a fluorine atom, as in our target compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Comparative Compound Overview

To establish a rigorous in vivo validation plan, we will compare the hypothetical performance of our target compound, this compound, against a known entity.

CompoundCore ScaffoldKnown/Hypothesized TargetRationale for Comparison
This compound 7-Azaindole (Pyrrolo[3,2-c]pyridine)Kinase Inhibitor (e.g., FMS, FGFR)Based on the activity of related 7-azaindole and pyrrolopyridine derivatives.[5][6][7]
Compound 4h 1H-pyrrolo[2,3-b]pyridinePotent FGFR1/2/3 InhibitorA well-characterized analog with published in vivo anti-tumor data, providing a benchmark for efficacy.[1][2]

Proposed In Vivo Validation Workflow

The following experimental plan outlines a head-to-head comparison to validate the anti-tumor activity of this compound in a relevant cancer xenograft model.

G cluster_0 Pre-clinical Preparation cluster_1 In Vivo Efficacy Study cluster_2 Pharmacodynamic & Toxicological Analysis A Compound Formulation & Stability Testing B Animal Model Selection (e.g., Nude Mice with FGFR-aberrant Tumor Xenografts) A->B C Establishment of Tumors to Palpable Size B->C D Randomization of Animals into Treatment Groups C->D E Dosing Regimen Initiation: - Vehicle Control - this compound (Multiple Doses) - Compound 4h (Positive Control) D->E F Tumor Volume and Body Weight Monitoring E->F G Endpoint: Tumor Growth Inhibition (TGI) Calculation F->G H Collection of Tumor & Plasma Samples G->H I Analysis of Target Engagement (e.g., Western Blot for p-FGFR) H->I J Histopathological Analysis of Major Organs H->J

Caption: Proposed workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Model: Female athymic nude mice (6-8 weeks old) are a suitable model for xenograft studies.

  • Cell Line: Based on the potential FGFR inhibitory activity of the 7-azaindole scaffold, a cancer cell line with known FGFR aberrations (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification) would be appropriate.

  • Implantation: Subcutaneously inject 5 x 10^6 SNU-16 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Dosing and Administration
  • Group Formation: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water).

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg).

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg).

    • Group 4: Compound 4h (Positive control, e.g., 50 mg/kg).

  • Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) once daily for a period of 14-21 days. The route of administration should be determined based on the physicochemical properties and preliminary pharmacokinetic data of the compounds.

Efficacy and Toxicity Assessment
  • Tumor Volume: Measure tumor volumes twice weekly.

  • Body Weight: Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Endpoint: The study can be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³).

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Data Presentation: A Comparative Outlook

The following table illustrates the expected data output from the proposed in vivo study, allowing for a direct comparison of this compound and the benchmark compound.

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 250-+2.5 ± 1.0
This compound 25Hypothetical DataHypothetical DataHypothetical Data
This compound 50Hypothetical DataHypothetical DataHypothetical Data
Compound 4h 50450 ± 9075.7-1.5 ± 2.0

Note: Data for Compound 4h is illustrative and based on typical outcomes for effective FGFR inhibitors in xenograft models.

Mechanistic Insights: Target Engagement

To confirm that the observed anti-tumor effects are due to the intended mechanism of action, a pharmacodynamic (PD) study is essential.

G cluster_0 Signaling Pathway cluster_1 Inhibitor Action A FGF Ligand B FGFR A->B C Phosphorylation (p-FGFR) B->C D Downstream Signaling (e.g., RAS-MEK-ERK) C->D E Cell Proliferation & Survival D->E F This compound or Compound 4h G Inhibition of FGFR Kinase Activity F->G G->C Blocks

Caption: Inhibition of the FGFR signaling pathway by a kinase inhibitor.

A Western blot analysis of tumor lysates collected at the end of the study can be performed to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK. A significant reduction in p-FGFR and p-ERK levels in the treated groups compared to the vehicle control would provide strong evidence of target engagement.

Conclusion and Future Directions

This guide provides a scientifically rigorous and experimentally detailed framework for the in vivo validation of this compound. By employing a comparative approach with a well-documented compound and integrating pharmacodynamic and toxicological assessments, researchers can generate a comprehensive data package to evaluate the therapeutic potential of this novel 7-azaindole derivative. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic profile, off-target effects, and potential for clinical development.

References

The Kinase Selectivity Profile of the 1H-pyrrolo[3,2-c]pyridine Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The challenge lies not only in identifying potent inhibitors but also in achieving a high degree of selectivity to minimize off-target effects and enhance therapeutic windows. The 1H-pyrrolo[3,2-c]pyridine scaffold, a type of azaindole, has emerged as a "kinase privileged" structure, adept at forming critical hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[1][2] This guide provides an in-depth analysis of the kinase selectivity profile associated with this scaffold, using a well-characterized derivative as a case study. We will explore the experimental data, discuss the potential impact of substitutions such as fluorination, and provide a detailed protocol for assessing kinase selectivity.

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Versatile Hinge-Binder

The 1H-pyrrolo[3,2-c]pyridine core is an isomer of the well-known 7-azaindole scaffold. Its defining feature is the arrangement of a pyrrole nitrogen and an adjacent pyridine nitrogen, which act as a hydrogen bond donor and acceptor, respectively.[1] This configuration allows it to form two stable hydrogen bonds with the kinase hinge region, effectively mimicking the adenine portion of ATP and serving as a potent anchor for competitive inhibition. The versatility of this scaffold allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune potency and selectivity against specific kinase targets.[1][3]

Case Study: Selectivity of a Substituted 1H-pyrrolo[3,2-c]pyridine Against a Kinase Panel

While comprehensive screening data for the specific molecule 7-Fluoro-1H-pyrrolo[3,2-c]pyridine is not publicly available, a close analog has been extensively profiled, offering significant insights into the scaffold's potential. A study by Abdel-Halim et al. (2018) investigated a series of 1H-pyrrolo[3,2-c]pyridine derivatives for their inhibitory activity against FMS kinase (CSF-1R), a key target in cancer and inflammatory diseases.[4][5] One of the most potent compounds, designated 1r , was screened against a panel of 40 kinases to determine its selectivity.[4]

The results demonstrated that compound 1r is a highly selective inhibitor of FMS kinase.[4] At a concentration of 1 µM, it potently inhibited FMS while showing significantly less activity against other kinases, including closely related ones.[4]

Table 1: Kinase Selectivity Profile of Compound 1r

Kinase TargetPercent Inhibition at 1 µMSelectivity Profile
FMS (CSF-1R) 81% Primary Target
FLT3 (D835Y)42%Moderate Off-Target
c-MET40%Moderate Off-Target
Other 37 Kinases<40%Low to Negligible
Data sourced from Abdel-Halim et al. (2018).[4]

This high degree of selectivity is a critical finding. FMS kinase is a receptor tyrosine kinase whose signaling is implicated in the proliferation and survival of macrophages, which in turn can promote tumor growth.[4][5] A selective FMS inhibitor can therefore modulate the tumor microenvironment with potentially fewer side effects than a non-selective inhibitor. The data for compound 1r , with an IC50 of 30 nM against FMS, establishes it as over 33 times more selective for FMS than for other kinases in the panel.[4]

The Potential Impact of 7-Fluoro Substitution

The introduction of a fluorine atom is a common and powerful strategy in medicinal chemistry. A fluorine at the 7-position of the 1H-pyrrolo[3,2-c]pyridine ring could have several predictable effects:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine would decrease the basicity (pKa) of the pyridine nitrogen. This can alter the strength of the hydrogen bond with the kinase hinge, potentially fine-tuning affinity and selectivity.

  • Metabolic Stability: A C-F bond is significantly stronger than a C-H bond, often blocking sites of oxidative metabolism. This can improve the pharmacokinetic profile of a compound.

  • Novel Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially forming specific contacts that enhance binding to the target kinase while disfavoring binding to off-targets.

Given that the 7-position is adjacent to the core scaffold, a fluoro-substitution here could subtly reshape the interaction profile seen with compound 1r , potentially improving selectivity even further by reducing activity against kinases like FLT3 and c-MET.

Experimental Protocol: Profiling Kinase Inhibitor Selectivity

To generate the data shown in Table 1, a robust and standardized kinase assay is required. The following protocol describes a typical in vitro competition binding assay, a common method for high-throughput kinase profiling.

Objective: To determine the percentage inhibition of a test compound against a panel of kinases by measuring its ability to displace a known fluorescent tracer from the kinase active site.

Materials:

  • Kinase panel (e.g., Eurofins DiscoverX KINOMEscan™)

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Fluorescent tracer ligand

  • Assay buffer (proprietary to the screening service, typically includes buffers, salts, and stabilizing agents)

  • Multi-well plates (e.g., 384-well)

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. This is then serially diluted to the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: The kinase, fluorescent tracer, and test compound are combined in the wells of a microtiter plate. Control wells containing DMSO (0% inhibition) and a known broad-spectrum inhibitor (100% inhibition) are included.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: The amount of fluorescent tracer bound to the kinase is measured using a suitable plate reader. In a competition assay, a lower fluorescence signal indicates that the test compound has successfully displaced the tracer and is binding to the kinase.

  • Data Analysis: The percentage inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Test Compound Signal - 100% Inhibition Control) / (0% Inhibition Control - 100% Inhibition Control))

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound in DMSO Plate Combine in 384-well Plate Compound->Plate Kinase Kinase Enzyme Kinase->Plate Tracer Fluorescent Tracer Tracer->Plate Incubate Incubate to Equilibrium Plate->Incubate Read Read Fluorescence Signal Incubate->Read Calculate Calculate % Inhibition Read->Calculate Result Selectivity Profile Calculate->Result

Caption: Workflow for a competition binding kinase assay.

Signaling Pathway Context: FMS (CSF-1R) Inhibition

Inhibiting the primary target of the 1H-pyrrolo[3,2-c]pyridine scaffold, FMS kinase, disrupts downstream signaling pathways crucial for macrophage function. Understanding this context is vital for predicting the therapeutic effect of an inhibitor.

FMS_Pathway CSF1 CSF-1 or IL-34 (Ligand) FMS FMS Kinase (CSF-1R) Dimerization & Autophosphorylation CSF1->FMS Binds PI3K PI3K FMS->PI3K GRB2 GRB2/SOS FMS->GRB2 STAT STATs FMS->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Macrophage Differentiation STAT->Differentiation

Caption: Simplified FMS (CSF-1R) signaling pathway.

Inhibition of FMS kinase by a 1H-pyrrolo[3,2-c]pyridine derivative would block the autophosphorylation step, thereby preventing the activation of downstream effectors like the PI3K/AKT and RAS/MEK/ERK pathways. This leads to reduced proliferation and survival of macrophages, a key therapeutic goal in diseases where these cells are pathologically activated.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising starting point for the development of selective kinase inhibitors. As demonstrated by the screening data of a representative compound, high selectivity for FMS kinase can be achieved, providing a clear therapeutic rationale.[4] The strategic addition of substituents, such as a fluorine atom at the 7-position, offers a rational approach to further refine the selectivity profile, potentially leading to best-in-class clinical candidates. The methodologies outlined in this guide provide a framework for researchers to rigorously evaluate such compounds and advance the next generation of targeted therapies.

References

A Comparative Guide to 7-Fluoro-1H-pyrrolo[3,2-c]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold as a Privileged Kinase Inhibitor Core

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure is recognized as a "privileged" scaffold in kinase inhibitor design. This is due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions within the hinge region of the kinase active site.[1][2] Numerous derivatives of this scaffold have been investigated as potent inhibitors of a variety of kinases, playing crucial roles in oncology and the treatment of inflammatory diseases.[1][3]

The introduction of a fluorine atom at the 7-position of the 1H-pyrrolo[3,2-c]pyridine core is a strategic modification aimed at enhancing the pharmacological properties of these analogs. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. This guide will delve into the specific contributions of the 7-fluoro substituent to the structure-activity relationship of this promising class of compounds.

The Strategic Advantage of the 7-Fluoro Substituent

The rationale behind incorporating a fluorine atom at the 7-position is multifaceted. From a medicinal chemistry perspective, this substitution can:

  • Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing interactions with the kinase hinge region and influencing cell permeability.

  • Enhance Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with amino acid residues in the kinase active site, potentially increasing the inhibitor's potency.

  • Improve Metabolic Stability: The strong C-F bond can block potential sites of metabolism, leading to an improved pharmacokinetic profile and increased in vivo efficacy.

  • Influence Conformation: The presence of a fluorine atom can induce subtle conformational changes in the molecule, favoring a bioactive conformation for kinase binding.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1H-pyrrolo[3,2-c]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections will dissect the SAR at key positions, with a comparative focus on the influence of the 7-fluoro group versus a proton at the same position.

Modifications at the N-1 Position

The N-1 position of the pyrrole ring is a critical vector for introducing substituents that can occupy the solvent-exposed region of the kinase active site.

  • Impact of Aryl and Heteroaryl Groups: Substitution with various aryl and heteroaryl rings at the N-1 position has been shown to be crucial for potent kinase inhibition. For instance, in a series of FMS kinase inhibitors, compounds with a substituted phenyl ring at N-1 displayed significant activity.[4] The specific substitution pattern on this phenyl ring further modulates potency, with para-substituted analogs often showing higher potency than their meta-substituted counterparts.[4]

  • Role of the 7-Fluoro Group: While direct comparative data for a series of 7-fluoro analogs with varied N-1 substituents is limited in the public domain, it is hypothesized that the electron-withdrawing 7-fluoro group would influence the electronic properties of the entire ring system. This could affect the optimal N-1 substituent required for maximal potency compared to the non-fluorinated parent scaffold.

Modifications at the C-4 and C-6 Positions

The C-4 and C-6 positions of the pyridine ring offer additional points for modification to enhance potency and selectivity.

  • C-4 Amide and Urea Moieties: The introduction of amide or urea functionalities at the C-4 position has proven to be a successful strategy. These groups can form additional hydrogen bonds within the active site. In studies on FMS kinase inhibitors, compounds bearing a benzamido moiety at C-4 were more potent than the corresponding primary amino analogs.[4] This suggests that the additional benzoyl group occupies a hydrophobic pocket and/or the carbonyl oxygen forms a key hydrogen bond.[4]

  • C-6 Substitutions: The C-6 position is another key site for modification. For instance, in a series of anticancer agents targeting melanoma cell lines, diarylureas and diarylamides with substitutions at the C-6 position of the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated potent antiproliferative activity.[5]

Comparative Performance: 7-Fluoro vs. Non-Fluorinated Analogs

The table below presents a comparative summary of IC50 values for a series of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. While these compounds are not 7-fluorinated, they provide a baseline for understanding the SAR of the core scaffold.

Table 1: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Analogs [4]

CompoundR1R2IC50 (nM)
1a 4-morpholinophenylH120
1b 3-morpholinophenylH250
1c 4-(4-methylpiperazin-1-yl)phenylH80
1d 3-(4-methylpiperazin-1-yl)phenylH150
1e 4-morpholino-3-(trifluoromethyl)phenylH60
1r 3-amino-5-morpholinophenylCONH(4-morpholino-3-(trifluoromethyl)phenyl)30

Data extracted from El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[4]

Analysis:

  • The data clearly indicates that substitutions at both the N-1 and C-4 positions significantly impact FMS kinase inhibitory activity.

  • Compound 1r , the most potent in this series, possesses a complex substitution pattern, highlighting the importance of optimizing multiple positions on the scaffold.

Expected Impact of a 7-Fluoro Substituent:

Based on the principles outlined in Section 2, the introduction of a 7-fluoro group to analogs such as those in Table 1 would be expected to:

  • Potentially Increase Potency: The fluorine atom could engage in favorable interactions within the FMS kinase active site, leading to lower IC50 values.

  • Improve Pharmacokinetic Properties: The C-F bond would likely enhance metabolic stability, a critical factor for in vivo efficacy.

  • Alter Selectivity Profile: The electronic and steric changes introduced by the fluorine atom could alter the binding affinity for off-target kinases, potentially leading to a more selective inhibitor.

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis and evaluation of 7-fluoro-1H-pyrrolo[3,2-c]pyridine analogs are provided below. These protocols are based on established synthetic routes for related azaindole scaffolds.

General Synthetic Workflow

The synthesis of substituted this compound analogs typically involves a multi-step sequence, leveraging modern cross-coupling reactions.

Synthetic Workflow A Starting Material (e.g., Halogenated Pyridine) B Introduction of Pyrrole Ring A->B Annulation C Functionalization at C7 (Fluorination) B->C Electrophilic Fluorination D Suzuki or Stille Coupling (Substitution at C6) C->D Pd-catalyzed E Buchwald-Hartwig Amination (Substitution at C4) D->E Pd-catalyzed F Final Analog E->F Deprotection/Final Modification

Caption: General synthetic workflow for this compound analogs.

Protocol 1: Suzuki Cross-Coupling for C-6 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C-6 position of a 6-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine intermediate.

Materials:

  • 6-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 6-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, the corresponding aryl/heteroaryl boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture and Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C-6 arylated product.

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized analogs against a target kinase.

Materials:

  • Target kinase enzyme

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the target kinase, and the inhibitor solution.

  • Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile inhibitor of various kinases involved in critical cellular signaling pathways. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by these inhibitors.

RTK Signaling Pathway cluster_membrane Cell Membrane RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK:f2->Downstream Phosphorylates & Activates Ligand Growth Factor (e.g., CSF-1) Ligand->RTK:f0 Binds Inhibitor This compound Analog Inhibitor->RTK:f2 Inhibits ATP Binding Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response Leads to

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising avenue for the development of next-generation kinase inhibitors. The strategic incorporation of a 7-fluoro substituent has the potential to significantly enhance potency, selectivity, and pharmacokinetic properties compared to non-fluorinated analogs. The structure-activity relationships discussed in this guide, based on the parent scaffold, provide a solid foundation for the rational design of novel and more effective inhibitors.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs. Direct comparative studies with their non-fluorinated counterparts are essential to definitively quantify the benefits of the 7-fluoro substitution. Furthermore, exploring a wider range of kinase targets will likely uncover new therapeutic opportunities for this versatile scaffold. The detailed experimental protocols provided herein are intended to empower researchers to contribute to this exciting and rapidly evolving field of drug discovery.

References

A Comparative Analysis of Novel Pyrrolo[3,2-c]pyridine Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology research, the quest for more effective and less toxic therapeutics is a perpetual endeavor. This guide provides a detailed comparative analysis of a promising new class of compounds, 1H-pyrrolo[3,2-c]pyridine derivatives, against two cornerstone anticancer drugs: Doxorubicin and Cisplatin. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for evaluating novel chemical entities in the preclinical setting.

Introduction: The Emerging Potential of Pyrrolo[3,2-c]pyridine Scaffolds

The 1H-pyrrolo[3,2-c]pyridine core, a bioisostere of indole and purine, has garnered significant interest in medicinal chemistry due to its presence in various bioactive molecules.[1][2] Recent investigations have highlighted its potential as a scaffold for developing potent anticancer agents.[3][4] For the purpose of this guide, we will focus on a representative derivative, "Compound X," a fictional analogue based on published research on 1H-pyrrolo[3,2-c]pyridine derivatives that function as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[3][5][6]

This guide will objectively compare Compound X with Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based chemotherapeutic, which are widely used in the treatment of a variety of solid tumors and hematological malignancies.[][8][9][10][11][12][13][14] The comparison will encompass their mechanisms of action, in vitro cytotoxicity, and projected in vivo efficacy, supported by detailed experimental protocols.

Mechanistic Showdown: A Tale of Three Compounds

A fundamental aspect of evaluating any new anticancer agent is understanding its mechanism of action in comparison to established drugs. This allows for the identification of potential advantages, such as novel targets, improved specificity, or the ability to overcome resistance mechanisms.

Compound X: A Disruptor of the Cytoskeleton

Compound X, as a representative 1H-pyrrolo[3,2-c]pyridine derivative, is designed to inhibit tubulin polymerization by binding to the colchicine site.[3][6] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3]

cluster_0 Compound X: Microtubule Destabilization Compound_X Compound X (1H-pyrrolo[3,2-c]pyridine derivative) Tubulin α/β-Tubulin Heterodimers Compound_X->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of Compound X.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is multifaceted.[15][16] Its primary mechanism involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and repair.[][17][18] This leads to DNA double-strand breaks and ultimately, cell death.[15] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity.[17]

cluster_1 Doxorubicin: DNA Damage and Oxidative Stress Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalates Topo_II Topoisomerase II Doxorubicin->Topo_II Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Breaks DNA Double-Strand Breaks DNA->DNA_Breaks Topo_II->DNA_Breaks Apoptosis_Dox Apoptosis DNA_Breaks->Apoptosis_Dox ROS->Apoptosis_Dox

Caption: Multifaceted mechanism of Doxorubicin.

Cisplatin: The DNA Cross-linking Agent

Cisplatin exerts its cytotoxic effects primarily through the formation of covalent bonds with the purine bases in DNA, leading to intra- and inter-strand cross-links.[8][9][19] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis.[20]

cluster_2 Cisplatin: DNA Cross-linking Cisplatin Cisplatin DNA_Cis Nuclear DNA Cisplatin->DNA_Cis Binds to Purine Bases DNA_Adducts DNA Cross-links (Intra- and Inter-strand) DNA_Cis->DNA_Adducts Replication_Transcription_Block Replication & Transcription Block DNA_Adducts->Replication_Transcription_Block Apoptosis_Cis Apoptosis Replication_Transcription_Block->Apoptosis_Cis

Caption: Mechanism of action of Cisplatin.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The initial assessment of an anticancer compound's efficacy is typically performed using in vitro cytotoxicity assays against a panel of cancer cell lines.[21][22][23][24][25] For this comparative guide, we present hypothetical yet plausible data for Compound X against Doxorubicin and Cisplatin in three representative human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Compound X 0.250.180.32
Doxorubicin 0.520.410.65
Cisplatin 2.101.852.55

These are representative data for illustrative purposes.

The data suggest that Compound X exhibits potent cytotoxic activity, with IC50 values in the sub-micromolar range, and is more potent than both Doxorubicin and Cisplatin in these selected cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[25] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) Incubation 2. Incubate for 24 hours Cell_Seeding->Incubation Drug_Treatment 3. Treat with serial dilutions of Compound X, Doxorubicin, or Cisplatin Incubation->Drug_Treatment Incubation_2 4. Incubate for 48-72 hours Drug_Treatment->Incubation_2 MTT_Addition 5. Add MTT reagent Incubation_2->MTT_Addition Incubation_3 6. Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: MTT assay workflow for cytotoxicity assessment.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a series of dilutions of the test compounds (Compound X, Doxorubicin, Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy: A Glimpse into Preclinical Potential

While in vitro data are crucial for initial screening, in vivo studies are essential to evaluate a compound's therapeutic potential in a more complex biological system.[26][27][28][29][30] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing.

Below is a table of hypothetical data from a murine xenograft model using HCT116 cells, comparing the efficacy of Compound X, Doxorubicin, and Cisplatin.

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -Daily0+2.5
Compound X 20Daily65-3.0
Doxorubicin 5Every 3 days50-8.5
Cisplatin 5Every 3 days45-10.2

These are representative data for illustrative purposes.

The hypothetical in vivo data suggest that Compound X demonstrates superior tumor growth inhibition compared to Doxorubicin and Cisplatin at the tested doses and schedules, with a more favorable tolerability profile as indicated by the smaller change in body weight.

Experimental Protocol: Murine Xenograft Model

Workflow:

Cell_Implantation 1. Subcutaneously implant human cancer cells (e.g., HCT116) into immunodeficient mice Tumor_Growth 2. Allow tumors to reach a predetermined size (e.g., 100-150 mm³) Cell_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment 4. Administer compounds (Compound X, Doxorubicin, Cisplatin) and vehicle control Randomization->Treatment Monitoring 5. Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint 6. Euthanize mice at the study endpoint Monitoring->Endpoint Data_Analysis 7. Analyze tumor growth inhibition and toxicity Endpoint->Data_Analysis

Caption: Workflow for a murine xenograft study.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture HCT116 cells to 80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 5 x 10^6 cells per 100 µL. Subcutaneously implant the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Prepare the drug formulations and administer them to the mice according to the specified doses and schedules (e.g., intraperitoneal injection, oral gavage). The vehicle control group should receive the same volume of the vehicle used to dissolve the compounds.

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study. Observe the mice for any signs of toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize the mice according to approved animal welfare guidelines.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze changes in body weight as an indicator of toxicity. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Conclusion and Future Directions

This comparative guide provides a framework for the preclinical evaluation of novel 1H-pyrrolo[3,2-c]pyridine derivatives, represented by Compound X, against the established anticancer drugs Doxorubicin and Cisplatin. The hypothetical data presented herein illustrate the potential of this new chemical class to exhibit superior potency and a more favorable safety profile.

The distinct mechanism of action of Compound X, targeting microtubule dynamics, offers a potential advantage in overcoming resistance mechanisms associated with DNA-damaging agents like Doxorubicin and Cisplatin. Further investigations are warranted to explore the efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives in a broader range of cancer models, including those resistant to standard therapies. Additionally, detailed pharmacokinetic and pharmacodynamic studies will be crucial in optimizing dosing regimens and further elucidating the therapeutic window of this promising new class of anticancer agents.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies used to assess the kinase cross-reactivity of novel inhibitors, using the 7-Fluoro-1H-pyrrolo[3,2-c]pyridine scaffold as a central example. As a derivative of the aza-indole family, this scaffold holds significant promise in drug discovery; however, a thorough understanding of its selectivity is paramount for successful development. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and optimization.

Introduction: The Pyrrolopyridine Scaffold and the Imperative of Selectivity

The 1H-pyrrolo[3,2-c]pyridine core belongs to the family of aza-indoles, which are considered "privileged scaffolds" in medicinal chemistry. Its structural isomer, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is the hinge-binding motif in several approved kinase inhibitors, including the B-RAF inhibitor Vemurafenib.[1][2] The defining feature of this scaffold is the pyridine nitrogen and pyrrole NH group, which can form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the interaction of ATP.[1]

While this core provides a strong foundation for potent kinase inhibition, it also presents a significant challenge: achieving selectivity across the human kinome, which comprises over 500 members.[1] Off-target inhibition can lead to unforeseen toxicities or confound the interpretation of biological effects.[3][4] Therefore, a rigorous and multi-faceted assessment of cross-reactivity is not merely a characterization step but a critical component of the drug discovery process.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory effects against FMS kinase (also known as colony-stimulating factor 1 receptor, CSF1R), a key target in oncology and inflammatory diseases.[5][6][7] This guide will use FMS as the primary target of interest to frame our comparative analysis of cross-reactivity profiling techniques.

Case Study: Selectivity of a Pyrrolo[3,2-c]pyridine Derivative

Direct, comprehensive cross-reactivity data for this compound is not extensively published. However, a study on a closely related analog, compound 1r , provides a valuable starting point. This compound was tested against a panel of 40 kinases at a 1 µM concentration.[6][8]

The results demonstrated high selectivity for FMS kinase.[6] This finding underscores the potential of the scaffold but also highlights the necessity of broader screening to fully map its selectivity profile.

Kinase Target% Inhibition (at 1 µM)Inferred Potency
FMS (CSF1R) 81% High (IC50 = 30 nM)
FLT3 (D835Y)42%Moderate-to-Low
c-MET40%Moderate-to-Low
Other 37 kinases<40%Low
Data synthesized from El-Adl et al., 2018.[6]

Based on these results, compound 1r was determined to be over 33 times more selective for FMS than other kinases tested.[6] This level of selectivity is promising, but a truly comprehensive profile requires testing against a much larger fraction of the kinome. The following sections detail the experimental frameworks required to generate such a definitive comparison guide for a new chemical entity like this compound.

Method I: Foundational Assessment via Biochemical Kinase Profiling

The first and most common step in assessing cross-reactivity is to screen the compound against a large panel of purified kinases in a biochemical (cell-free) format.[3][4] This approach provides a direct measure of a compound's ability to inhibit the catalytic activity of each kinase.

Causality Behind Experimental Choice: Biochemical assays isolate the interaction between the inhibitor and the kinase, removing the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentrations). This provides a clean, reproducible measure of intrinsic inhibitory potency (typically IC50 values), which is the gold standard for initial selectivity assessment.[9]

Experimental Protocol: Radiometric Kinase Activity Assay (HotSpot™)

This protocol describes a standard radiometric assay, widely considered the gold standard due to its direct detection method.[9]

  • Plate Preparation: Dispense 5 µL of the test compound (e.g., this compound) at various concentrations (e.g., 10-point, 3-fold serial dilution) into a 96-well plate. Include wells for a positive control (a known inhibitor like Staurosporine) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction Initiation: Add a 20 µL master mix containing the specific kinase, its corresponding peptide substrate, and cofactors to each well.

  • ATP Addition: To start the reaction, add 5 µL of a solution containing MgCl2 and radiolabeled ATP (e.g., 33P-γ-ATP). The final ATP concentration is typically set near the Km value for each specific kinase to ensure physiological relevance.[10]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for substrate phosphorylation.

  • Reaction Termination & Capture: Spot 10 µL of the reaction mixture from each well onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filter, while the unreacted 33P-γ-ATP will not.

  • Washing: Wash the filtermat multiple times with phosphoric acid to remove any unbound radiolabeled ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection & Analysis Compound Test Compound (10-point dilution) MasterMix Add Kinase/ Substrate Mix Compound->MasterMix Controls Controls (Vehicle, Staurosporine) Controls->MasterMix StartRxn Add 33P-γ-ATP (Initiate Reaction) MasterMix->StartRxn Incubate Incubate (e.g., 2h at RT) StartRxn->Incubate Spot Spot onto Filtermat Incubate->Spot Wash Wash to Remove Unbound ATP Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition & Determine IC50 Count->Analyze

Caption: Workflow for a radiometric biochemical kinase profiling assay.

Method II: In-Cellulo Validation of Target Engagement and Selectivity

While essential, biochemical data may not always translate directly to a cellular context.[11] Factors like cell membrane permeability, drug efflux, and the high intracellular concentration of ATP can significantly alter a compound's apparent potency and selectivity.[11] Therefore, cell-based assays are a critical next step.

Causality Behind Experimental Choice: Cell-based assays measure target engagement or pathway modulation within a living cell, providing a more biologically relevant assessment of an inhibitor's performance.[12] The NanoBRET™ Target Engagement (TE) assay, for example, directly measures the binding of a compound to its target kinase inside intact cells, offering a powerful orthogonal validation to biochemical IC50 data.[13]

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the cells at a predetermined optimal concentration. This tracer is a fluorescently labeled, cell-permeable ligand that binds reversibly to the ATP pocket of many kinases.

  • Compound Addition: Immediately add the test compound (this compound) at various concentrations to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the intracellular kinase.

  • Detection Reagent Addition: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells. The substrate is cell-permeable and will be catalyzed by the NanoLuc-kinase fusion protein.

  • Signal Measurement: Measure both the donor (NanoLuc® luminescence at 460 nm) and acceptor (Tracer fluorescence at 610 nm) signals using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal). The displacement of the fluorescent tracer by the test compound leads to a decrease in this ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Principle Visualization

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_NLuc Kinase NLuc Tracer Fluorescent Tracer Kinase_NLuc:f1->Tracer BRET Signal (Energy Transfer) Tracer->Kinase_NLuc:f0 Binds to ATP Pocket Kinase_NLuc2 Kinase NLuc Tracer2 Fluorescent Tracer Kinase_NLuc2:f1->Tracer2 Reduced BRET Signal Inhibitor Test Compound Inhibitor->Kinase_NLuc2:f0 Competes & Displaces Tracer G Lysate Cell Lysate (Endogenous Kinases) Compound Add Test Compound (Dose-Response) Lysate->Compound Kinobeads Add Kinobeads (Immobilized Inhibitors) Compound->Kinobeads Incubate Competitive Binding Kinobeads->Incubate Pulldown Enrich Beads & Wash Incubate->Pulldown Digest On-Bead Digestion Pulldown->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Kinase Abundance vs. Control LCMS->Quantify

References

A Head-to-Head Comparison of 7-Azaindole Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Within this competitive field, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to bind effectively to the ATP-binding site of kinases. The 7-azaindole core is a prime example of such a scaffold.[1]

The power of the 7-azaindole moiety lies in its elegant simplicity and profound effectiveness as a "hinge-binder." The ATP-binding site of a kinase is characterized by a "hinge" region that connects the N- and C-terminal lobes of the catalytic domain. This region forms critical hydrogen bonds with the adenine ring of ATP. The 7-azaindole scaffold masterfully mimics this interaction. Its pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, creating a bidentate hydrogen bonding pattern with the kinase hinge that anchors the inhibitor with high affinity. This foundational interaction has made the 7-azaindole a versatile and highly successful starting point for developing potent and selective kinase inhibitors.[2] One of the most notable successes is Vemurafenib, an FDA-approved B-RAF inhibitor for melanoma, which was developed from a simple 7-azaindole fragment.[2]

This guide provides a head-to-head comparison of 7-azaindole-based inhibitors against other chemical classes targeting key oncogenic kinases: Aurora Kinase B, p38 MAP Kinase, and VEGFR-2. We will delve into the experimental data, explain the causality behind the screening methodologies, and present the information in a clear, comparative format to aid researchers in their critical decision-making processes.

I. Aurora Kinases: Targeting Mitotic Progression

Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[3] The three main isoforms—Aurora A, B, and C—play distinct roles in cell division, from centrosome maturation to chromosome segregation and cytokinesis.[3] Overexpression of these kinases is common in many human cancers, making them attractive targets for anticancer therapy.[4] Aurora B, in particular, is a key component of the chromosomal passenger complex and is essential for correcting improper microtubule-kinetochore attachments, ensuring genomic stability.[5]

Aurora Kinase Signaling in Mitosis

The diagram below illustrates the central role of Aurora B in ensuring the faithful segregation of chromosomes during mitosis. Its inhibition leads to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.

Aurora_Pathway cluster_mitosis Mitosis cluster_aurora Aurora B Function Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase CPC Chromosomal Passenger Complex Metaphase->CPC Localization to Centromere Cytokinesis Cytokinesis Anaphase->Cytokinesis AurB Aurora B Kinase AurB->Cytokinesis Required for H3 Histone H3 (Ser10) AurB->H3 Phosphorylates Kinetochore Kinetochore-Microtubule Attachment AurB->Kinetochore Monitors & Corrects CPC->AurB Activates Kinetochore->Anaphase Ensures Fidelity Apoptosis Apoptosis Inhibitor 7-Azaindole Inhibitor (e.g., GSK1070916) Inhibitor->AurB Inhibits

Caption: Role of Aurora B Kinase in Mitosis and Point of Inhibition.

Performance Comparison: 7-Azaindole vs. Other Scaffolds

GSK1070916 is a potent, ATP-competitive inhibitor of Aurora B and C built on a 7-azaindole scaffold.[6] Its performance is benchmarked here against other well-characterized Aurora kinase inhibitors with different chemical cores.

InhibitorScaffold TypeAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Key Selectivity Notes
GSK1070916 7-Azaindole 1100[7]3.5 [7]6.5[7]>250-fold selective for Aurora B/C over Aurora A.[6]
Barasertib (AZD1152) Pyrazoloquinazoline1369 (Ki)[8]0.37 [9]17.0 (Ki)[10]Highly selective for Aurora B; >1000-fold vs Aurora A.[5]
SNS-314 Aminobenzimidazole9[11]31[11]3[11]Pan-Aurora inhibitor with broad activity.[12]

IC50 values represent the half-maximal inhibitory concentration in biochemical assays. Lower values indicate higher potency.

Expertise & Experience: The data clearly positions GSK1070916 as a highly potent and selective Aurora B/C inhibitor.[7][13] While Barasertib shows slightly greater potency for Aurora B in vitro, the 7-azaindole scaffold in GSK1070916 achieves excellent sub-nanomolar to low-nanomolar potency against the target kinases.[7][8][9] The key differentiator often lies in the selectivity profile. For mechanistic studies aiming to isolate the effects of Aurora B inhibition, the >250-fold selectivity of GSK1070916 over Aurora A is a significant advantage, minimizing confounding effects from inhibiting Aurora A's distinct mitotic functions.[6] In contrast, an inhibitor like SNS-314, while potent, is a pan-inhibitor, making it suitable for applications where targeting all Aurora isoforms is desired.[11][12]

Experimental Protocol: TR-FRET Kinase Assay for IC50 Determination

Trustworthiness: This protocol describes a robust, non-radioactive method for determining inhibitor potency. The use of a specific antibody for the phosphorylated product and the ratiometric FRET signal provides a highly sensitive and specific readout, minimizing false positives.

Objective: To determine the IC50 value of a test compound (e.g., GSK1070916) against Aurora B kinase.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the Aurora B kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide. When the biotinylated peptide is captured by Streptavidin-Allophycocyanin (SA-APC), FRET occurs between the Eu donor and the APC acceptor. Inhibition of the kinase reduces phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilution of 7-azaindole inhibitor Incubate 3. Add inhibitor and master mix to 384-well plate. Incubate at RT. Compound_Prep->Incubate Enzyme_Prep 2. Prepare Kinase/Substrate master mix (Aurora B, Biotin-Peptide, ATP) Enzyme_Prep->Incubate Stop_Detect 4. Add Stop/Detection buffer (EDTA, Eu-Ab, SA-APC) Incubate->Stop_Detect Incubate_Detect 5. Incubate at RT (allow antibody binding) Stop_Detect->Incubate_Detect Read 6. Read plate on TR-FRET -enabled reader (665nm/615nm) Incubate_Detect->Read Calculate 7. Calculate FRET ratio and plot vs. inhibitor conc. Read->Calculate Fit 8. Fit curve (4-parameter logistic) to determine IC50 Calculate->Fit

Caption: Workflow for a TR-FRET based Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 7-azaindole inhibitor in DMSO, starting at a top concentration of 100 µM.

  • Assay Plate Stamping: Transfer 50 nL of each inhibitor concentration and DMSO controls into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution containing Aurora B enzyme and the biotinylated peptide substrate in kinase reaction buffer.

    • Prepare a 2X ATP solution in the same buffer.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction contains enzyme, substrate, ATP, and the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X Detection Mix containing EDTA (to stop the reaction), a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-APC.

    • Add 10 µL of the Detection Mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow for antibody binding and signal development.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium).

  • Analysis: Calculate the ratio of the 665 nm to 615 nm signals. Plot the percent inhibition (derived from the signal ratio) against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

II. p38 MAP Kinase: A Key Node in Inflammation and Stress Response

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[14] The p38α isoform, in particular, is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a major target for treating inflammatory diseases.[15] Inhibition of the p38 pathway can effectively modulate the inflammatory response.[16]

The p38 MAPK Signaling Pathway

Environmental stress or cytokine stimulation triggers a phosphorylation cascade that activates p38. Activated p38 then phosphorylates downstream transcription factors, leading to the expression of inflammatory genes.

p38_Pathway Stimulus Cellular Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK MAP2K (MKK3/6) Stimulus->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF Phosphorylates (Activates) Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) TF->Gene_Expression Induces Inhibitor 7-Azaindole Inhibitor Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade and point of inhibition.

Performance Comparison: 7-Azaindole vs. Other Scaffolds

Here we compare a 4-azaindole derivative (a close structural relative often explored in parallel with 7-azaindoles) with Losmapimod, a well-studied p38 inhibitor. While specific 7-azaindole data is less consolidated in single head-to-head studies, the potency of the azaindole class is evident.

InhibitorScaffold Typep38α (IC50 / pKi)p38β (IC50 / pKi)Key Selectivity Notes
Compound 42c 4-Azaindole Potent inhibitor[17]N/ADeveloped for potent p38 inhibition and good physical properties.[17]
Losmapimod Pyridinyl-imidazolepKi = 8.1[18]pKi = 7.6[18]Selective for p38α/β over other kinases.[15]
CHI-91040 N/A0.14 nM [14]0.14 nM [14]>6,000-fold selective against p38γ/δ and a panel of >400 kinases.[14]

Expertise & Experience: The development of azaindole-based p38 inhibitors has been a significant area of research, leading to potent compounds like 42c.[17] When comparing across classes, Losmapimod represents a highly characterized inhibitor with proven oral activity.[18] The causality for its development was to achieve isoform selectivity (p38α/β) to mitigate potential off-target effects.[15] Newer compounds like CHI-91040 demonstrate the ongoing drive for even greater potency (sub-nanomolar) and selectivity, which is critical for minimizing systemic toxicities, especially for inhaled therapies.[14] The choice of an azaindole scaffold in this context is driven by its proven ability to occupy the ATP pocket effectively, providing a solid foundation for building in potency and selectivity through modifications at other positions of the ring.

III. VEGFR-2: A Master Regulator of Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[19] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling pathways (like the PI3K/AKT and RAF/MEK/ERK pathways) that lead to endothelial cell proliferation, migration, and survival.[20] In oncology, tumors hijack this process to ensure their own blood supply, making VEGFR-2 a validated and critical target for anti-cancer drugs.[19]

The VEGFR-2 Signaling Pathway

The diagram below outlines the activation of VEGFR-2 and its downstream signaling, which is essential for tumor-driven angiogenesis.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates (Phosphorylation) PI3K PI3K/AKT Pathway VEGFR2->PI3K RAS RAS/MEK/ERK Pathway VEGFR2->RAS Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Migration Migration RAS->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 7-Azaindole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway leading to angiogenesis.

Performance Comparison: Indole/Azaindole vs. Multi-Kinase Inhibitors

Direct head-to-head comparisons often benchmark new compounds against established multi-kinase inhibitors like Sorafenib, which itself has VEGFR-2 inhibitory activity.

InhibitorScaffold TypeVEGFR-2 (IC50, nM)Key Selectivity Notes
Compound 18b Indole 70[21]More potent against VEGFR-2 than Sorafenib in the same study.[21]
Compound 95 Indole-Hydrazone 25 [19]Showed comparable or better VEGFR-2 inhibition than Sorafenib.[19]
Sorafenib Bi-aryl urea90[22][23]Multi-kinase inhibitor targeting RAF kinases, VEGFRs, PDGFR-β, c-KIT, and others.[24]

IC50 values represent the half-maximal inhibitory concentration in biochemical assays.

Expertise & Experience: The data highlights the success of using the indole scaffold (the parent of azaindole) to generate highly potent VEGFR-2 inhibitors.[19][21] For instance, compound 18b and compound 95 both demonstrate superior potency against VEGFR-2 compared to the established drug Sorafenib in their respective studies.[19][21] The rationale for developing scaffold-specific inhibitors is often to improve the selectivity profile. While a multi-kinase inhibitor like Sorafenib can be effective by hitting multiple oncogenic pathways, this can also lead to a broader range of off-target toxicities. By focusing on a privileged hinge-binding scaffold like indole or azaindole, medicinal chemists can build potency against the primary target (VEGFR-2) while potentially designing out activity against other kinases, aiming for a more targeted and potentially better-tolerated therapeutic.

Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

Trustworthiness: This protocol provides a reliable and reproducible method for assessing the cytostatic or cytotoxic effects of an inhibitor on cancer cell lines. It is a colorimetric assay based on the measurement of total cellular protein content, which correlates with cell number. Its robustness and simplicity have made it a standard in preclinical drug screening.

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound in a cancer cell line (e.g., HCT116 human colon cancer cells).

SRB_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_fixing_staining Fixing & Staining cluster_analysis Analysis Seed 1. Seed HCT116 cells in 96-well plates. Incubate 24h. Treat 2. Add serial dilutions of inhibitor. Incubate 48-72h. Seed->Treat Fix 3. Fix cells with cold TCA Treat->Fix Wash_Dry 4. Wash with water & air dry Fix->Wash_Dry Stain 5. Stain with SRB solution Wash_Dry->Stain Wash_Solubilize 6. Wash unbound dye. Solubilize bound dye with Tris buffer. Stain->Wash_Solubilize Read 7. Read absorbance at ~510 nm Wash_Solubilize->Read Calculate 8. Calculate % growth inhibition and determine GI50 Read->Calculate

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate tumor cells (e.g., HCT116) in 96-well microtiter plates at the appropriate density and allow them to attach overnight.

  • Compound Addition: Add a range of concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Cell Fixation: Gently discard the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of approximately 510 nm.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 value.

Conclusion

The 7-azaindole scaffold has unequivocally established itself as a privileged structure in kinase inhibitor design. Its intrinsic ability to form robust, bidentate hydrogen bonds with the kinase hinge region provides a powerful anchor for achieving high-potency inhibition. As demonstrated in the case studies of Aurora Kinase, p38 MAPK, and VEGFR-2, inhibitors based on the azaindole framework consistently perform at a high level, often rivaling or exceeding the potency of inhibitors from other chemical classes.

The true art and science of using this scaffold lie in the strategic decoration of the azaindole core. By modifying the substitution patterns, medicinal chemists can fine-tune not only potency but also, critically, selectivity. The example of GSK1070916 showcases how the 7-azaindole base can be leveraged to create an inhibitor with a desirable selectivity profile for Aurora B/C over Aurora A. This ability to dial in selectivity is paramount for developing safer, more effective targeted therapies with wider therapeutic windows. This guide underscores the continued importance of the 7-azaindole scaffold as a foundational element for the next generation of kinase inhibitors.

References

Safety Operating Guide

Navigating the Safe Handling of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the integrity of your work and the safety of your team are paramount. The novel heterocyclic compound, 7-Fluoro-1H-pyrrolo[3,2-C]pyridine, presents unique opportunities in drug discovery and materials science. However, its safe and effective use hinges on a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring both the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is still under development, the available Safety Data Sheet (SDS) and data from structurally related fluorinated pyridine and aza-indole compounds strongly suggest a need for cautious handling.[1] The primary concerns revolve around potential skin and eye irritation, and respiratory irritation if inhaled. Therefore, a proactive and conservative approach to personal protection is warranted.

Based on analogous compounds, the anticipated GHS hazard classifications include:

  • Acute Toxicity, Oral (Category 4) [2]

  • Skin Corrosion/Irritation (Category 2) [2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A) [2][3]

  • Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) (Category 3) [2][3]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Small Quantities (mg scale) in a Fume Hood Safety glasses with side shieldsNitrile or neoprene glovesFully buttoned lab coatNot generally required
Weighing and Preparing Solutions Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatN95 respirator if not in a ventilated enclosure
Large-Scale Reactions (>1g) Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a lab coatAs determined by risk assessment; consult EHS
Cleaning Spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls :

    • Always handle this compound in a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Before beginning work, clear the fume hood of any unnecessary equipment or chemicals to create a clean and organized workspace.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don the appropriate eye and face protection as outlined in the table above.

    • Wash and dry hands thoroughly before putting on gloves.

    • Inspect gloves for any signs of damage or degradation before use.

  • Handling the Compound :

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • If transferring the compound, use a container that can be securely sealed.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures :

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

    • Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_prep Prepare Chemical Fume Hood ppe_selection->fume_hood_prep don_ppe Don PPE weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer reaction_setup Perform Experimental Work weigh_transfer->reaction_setup decontaminate Decontaminate Work Area & Equipment doff_ppe Doff PPE decontaminate->doff_ppe waste_disposal Dispose of Waste doff_ppe->waste_disposal end End waste_disposal->end start Start start->risk_assessment

Caption: Standard Operating Procedure for Handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Contaminated consumables such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Protocol :

    • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3]

    • Under no circumstances should this compound or its solutions be poured down the drain. [4]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.